Technical Documentation Center

N-(6-Bromohexyl)-2-hydroxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(6-Bromohexyl)-2-hydroxybenzamide

Core Science & Biosynthesis

Foundational

"N-(6-Bromohexyl)-2-hydroxybenzamide chemical properties"

An In-Depth Technical Guide to N-(6-Bromohexyl)-2-hydroxybenzamide Abstract N-(6-Bromohexyl)-2-hydroxybenzamide is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(6-Bromohexyl)-2-hydroxybenzamide

Abstract

N-(6-Bromohexyl)-2-hydroxybenzamide is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. It integrates two key chemical motifs: a 2-hydroxybenzamide (salicylamide) headgroup and a 6-bromohexyl alkyl chain. The salicylamide core is a well-established pharmacophore found in numerous biologically active compounds, while the bromohexyl tail provides a reactive handle for covalent modification or serves as a linker for constructing more complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, methods for its analytical characterization, potential research applications, and essential safety and handling protocols.

Introduction and Molecular Overview

N-(6-Bromohexyl)-2-hydroxybenzamide (CAS No. 1959004-07-9) is an N-substituted derivative of salicylamide. Its structure is strategically designed for utility in chemical biology and drug discovery.

  • The 2-Hydroxybenzamide Core: This moiety is structurally related to salicylic acid. The presence of the ortho-hydroxyl group and the amide functionality allows for intramolecular hydrogen bonding, which influences its conformation and physicochemical properties. Benzamide derivatives have been explored for a wide range of biological activities, and more recently, have been identified as binders for proteins such as Cereblon (CRBN), a key component of E3 ubiquitin ligase complexes.[1]

  • The 6-Bromohexyl Linker: The terminal alkyl bromide is a moderately reactive electrophile. This functional group makes the molecule an ideal candidate for reacting with nucleophilic residues (such as cysteine, lysine, or histidine) on target proteins, enabling its use as a covalent probe or inhibitor. Furthermore, this alkyl halide chain is a common building block in the synthesis of PROTACs, where it can be used to connect a protein-binding ligand to an E3 ligase recruiter.

This document serves as a technical resource for scientists, providing foundational knowledge to facilitate the effective use of N-(6-Bromohexyl)-2-hydroxybenzamide in research and development.

Physicochemical and Chemical Properties

The key properties of N-(6-Bromohexyl)-2-hydroxybenzamide are summarized below. These properties are critical for designing experimental conditions, including solvent selection, reaction setup, and storage.

PropertyValueSource(s)
CAS Number 1959004-07-9[2][3]
Molecular Formula C₁₃H₁₈BrNO₂[2]
Molecular Weight 300.2 g/mol [3][4]
Physical Form Solid[3]
Purity Typically ≥95%[2][3]
Storage Temperature Refrigerator[3][4]
InChI Key XTRNZKLBQLBGCW-UHFFFAOYSA-N[3][4]

Solubility and Reactivity: Based on its structure, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, with limited solubility in water.

The chemical reactivity is dominated by its two primary functional regions:

  • Alkyl Bromide: The C-Br bond is susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most important feature for its application as a covalent linker or building block.

  • Salicylamide Moiety: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Synthesis and Purification

While multiple synthetic routes are possible, a common and efficient method for preparing N-alkyl benzamides is through the coupling of an amine with a carboxylic acid derivative. A plausible and robust synthesis for N-(6-Bromohexyl)-2-hydroxybenzamide involves the amidation of methyl salicylate with 6-bromohexylamine.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the amide bond, leading to a salicylic acid derivative and 6-bromohexylamine. This approach is favored for its simplicity and the commercial availability of the starting materials.

G Target N-(6-Bromohexyl)-2-hydroxybenzamide Disconnect Amide Bond Disconnection (C-N) Target->Disconnect Precursors Methyl Salicylate + 6-Bromohexylamine Disconnect->Precursors

Caption: Retrosynthetic path for N-(6-Bromohexyl)-2-hydroxybenzamide.

Proposed Synthetic Protocol

This protocol describes a direct amidation reaction, which is a standard procedure in organic synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexylamine (1.0 eq) in a suitable aprotic solvent such as toluene or xylene.

  • Addition of Ester: Add methyl salicylate (1.0-1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can take several hours to reach completion. The methanol byproduct is distilled off during the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted methyl salicylate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(6-Bromohexyl)-2-hydroxybenzamide.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Combine Reactants (Methyl Salicylate & 6-Bromohexylamine) Reflux 2. Heat to Reflux Reactants->Reflux Monitor 3. Monitor via TLC/LC-MS Reflux->Monitor Workup 4. Aqueous Workup (Acid/Base Wash) Monitor->Workup Dry 5. Dry & Concentrate Workup->Dry Chromatography 6. Column Chromatography Dry->Chromatography Final Pure Product Chromatography->Final

Caption: Workflow from synthesis to purification of the target compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are performed using standard analytical techniques. The expected data are as follows:

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: 4 signals in the range of δ 6.8-7.8 ppm.

    • Amide Proton (-NH-): A broad triplet or singlet around δ 8.0-8.5 ppm.

    • Phenolic Proton (-OH): A broad singlet, often at high chemical shift (> δ 10 ppm), which is D₂O exchangeable.

    • Alkyl Chain Protons (-CH₂-): Multiple multiplets between δ 1.4-3.6 ppm. The protons adjacent to the nitrogen (-NH-CH₂ -) and bromine (-CH₂ -Br) would appear most downfield in this region, typically around δ 3.3-3.6 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: 6 signals in the aromatic region (δ 115-160 ppm).

    • Alkyl Chain Carbons: 6 distinct signals for the hexyl chain carbons in the aliphatic region (δ 25-45 ppm).

  • FT-IR Spectroscopy:

    • O-H Stretch (Phenol): A broad band around 3200-3400 cm⁻¹.

    • N-H Stretch (Amide): A sharp to medium band around 3300 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp band around 1630-1660 cm⁻¹.

    • N-H Bend (Amide II): A medium band around 1520-1550 cm⁻¹.

    • C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Potential Research Applications

The unique bifunctional nature of N-(6-Bromohexyl)-2-hydroxybenzamide makes it a valuable tool for chemical biology and drug discovery.

  • Covalent Probes: The electrophilic bromohexyl group can be used to "fish" for binding partners by forming irreversible covalent bonds with nucleophilic amino acid residues in proteins. This is a powerful technique for target identification and validation.

  • PROTAC Development: The 2-hydroxybenzamide moiety can be explored as a ligand for E3 ligases like Cereblon.[1] The bromohexyl chain can then be functionalized (e.g., via substitution with an azide for click chemistry) to attach a warhead that binds to a protein of interest (POI), creating a PROTAC that induces the degradation of the POI.

G POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Proteasome Proteasome-Mediated Degradation POI->Proteasome leads to E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin E3->Ub transfers Ub->POI tags

Caption: General mechanism of action for a PROTAC molecule.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be used as a starting fragment in FBDD campaigns. The salicylamide part can provide an initial binding interaction, which can then be optimized and grown using the reactive handle provided by the alkyl bromide.

Safety, Handling, and Storage

Proper handling of N-(6-Bromohexyl)-2-hydroxybenzamide is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[3][4]

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[3][4]
Skin Corrosion/Irritation H315Causes skin irritation[3][4]
Serious Eye Damage/Irritation H319Causes serious eye irritation[3][4]
STOT Single Exposure H335May cause respiratory irritation[3][4]
Signal Word -Warning [3][4]

Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Avoid breathing dust.[5] Minimize dust generation during handling.

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

  • For long-term stability, storage in a refrigerator is recommended.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][7]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[7]

References

  • N-(6-Bromohexyl)-2-hydroxybenzamide | 1959004-07-9 - MilliporeSigma. [Link]

  • FT504 - Safety data sheet. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. [Link]

  • US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google P
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ChemRxiv. [Link]

Sources

Exploratory

Comprehensive Spectral Characterization and Analytical Workflows for N-(6-Bromohexyl)-2-hydroxybenzamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)[1] Executive Summary & Molecule Overview In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)[1]

Executive Summary & Molecule Overview

In modern medicinal chemistry, bifunctional building blocks are the architectural foundation of complex modalities, including Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors. N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a prime example of such a versatile intermediate[1][2]. It features a salicylamide headgroup—often utilized for its unique physicochemical properties and metal-chelating abilities—connected to a 6-carbon alkyl linker terminating in a reactive bromide leaving group.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine quality control check, but as a self-validating system. Every spectral peak must logically correlate with the molecule's structural dynamics. This whitepaper provides the definitive spectral data (NMR, HRMS, IR) for this compound, explains the causality behind the experimental parameters, and outlines robust, step-by-step analytical protocols to ensure >95% purity for downstream synthesis[1][3].

Structural Dynamics & Causality in Experimental Design

To accurately characterize N-(6-Bromohexyl)-2-hydroxybenzamide, one must understand how its three-dimensional conformation dictates its spectral behavior.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position of the benzene ring forms a strong, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the amide. This locks the salicylamide core into a planar conformation. In non-polar or weakly polar aprotic solvents like Chloroform-d ( CDCl3​ ), this H-bond is preserved, resulting in an exceptionally deshielded phenolic proton signal ( δ > 12 ppm)[4]. If a protic or strongly hydrogen-bonding solvent like DMSO- d6​ were used, this interaction would be disrupted, shifting the equilibrium and altering the chemical shift. Therefore, CDCl3​ is the strictly preferred solvent for validating the intact salicylamide core.

  • Isotopic Signatures in MS: The presence of the terminal bromine atom provides a built-in diagnostic tool. Bromine exists natively as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. High-Resolution Mass Spectrometry (HRMS) must therefore exhibit a characteristic "doublet" molecular ion peak separated by 2 m/z units[4][5]. Observing this isotopic pattern validates the integrity of the leaving group, which is critical before committing the intermediate to expensive cross-coupling or alkylation steps.

Validated Spectral Data

The following tables summarize the quantitative spectral data expected for highly pure (>95%) N-(6-Bromohexyl)-2-hydroxybenzamide.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
12.25Singlet (broad)1H-Phenolic OH : Highly deshielded due to rigid intramolecular H-bond with C=O[4].
7.42Doublet of doublets1H8.0, 1.5Aromatic H-6 : Ortho to the carboxamide group.
7.38Triplet of doublets1H8.0, 1.5Aromatic H-4 : Para to the hydroxyl group.
6.98Doublet of doublets1H8.2, 1.0Aromatic H-3 : Ortho to the hydroxyl group (shielded by +M effect of OH).
6.85Triplet of doublets1H8.0, 1.0Aromatic H-5 : Para to the carboxamide group.
6.45Singlet (broad)1H-Amide NH : Broadened by quadrupolar relaxation of Nitrogen-14.
3.45Quartet2H6.8-NH-CH 2​ - : Deshielded by the adjacent electronegative amide nitrogen.
3.40Triplet2H6.8-CH 2​ -Br : Deshielded by the terminal halogen[5].
1.85Quintet2H6.8-CH 2​ -CH 2​ -Br : Aliphatic chain adjacent to the brominated carbon.
1.65Quintet2H6.8-NH-CH 2​ -CH 2​ - : Aliphatic chain adjacent to the amide nitrogen.
1.45 – 1.35Multiplet4H-Middle -CH 2​ -CH 2​ - : Central bulk of the hexyl linker.
Table 2: 13 C NMR Data (100 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
170.2Quaternary (C=O)Amide Carbonyl
161.5Quaternary (C-OH)Aromatic C2 (Phenol)
134.2CHAromatic C4
125.5CHAromatic C6
118.8CHAromatic C5
118.5CHAromatic C3
114.5QuaternaryAromatic C1 (Attachment point of amide)
39.8CH 2​ C1' (-NH-C H 2​ -)
33.8CH 2​ C6' (-C H 2​ -Br)[5]
32.6CH 2​ C5' (-C H 2​ -CH 2​ -Br)
29.2CH 2​ C2' (-NH-CH 2​ -C H 2​ -)
27.8, 26.0CH 2​ C3', C4' (Central linker carbons)
Table 3: HRMS (ESI+) and FT-IR (ATR) Signatures
TechniqueKey SignalsInterpretation
HRMS (ESI+) m/z 300.0599 & 302.0579[M+H] + molecular ions. The ~1:1 ratio confirms the presence of one Bromine atom ( 79Br / 81Br )[4].
HRMS (ESI+) m/z 121.03Salicylium product ion (cleavage of the amide C-N bond).
FT-IR (ATR) ~3200 - 2800 cm −1 Broad O-H stretch, shifted downfield due to strong H-bonding.
FT-IR (ATR) 1640 cm −1 Amide I (C=O stretch), shifted down from typical 1660 cm −1 due to H-bonding.
FT-IR (ATR) 645 cm −1 C-Br stretch (aliphatic bromide)[5].

Mechanistic Workflows

To ensure reproducibility, the logical flow of synthesis, purification, and mass spectrometric fragmentation must be mapped out.

Workflow 1: Synthesis and Purification

The optimal route to prevent unwanted O-alkylation of the phenol is the amide coupling of salicylic acid with 6-bromohexylamine, rather than alkylating salicylamide with 1,6-dibromohexane.

SynthesisWorkflow A Salicylic Acid (Precursor) C Amide Coupling (HATU, DIPEA, DMF) A->C B 6-Bromohexylamine Hydrobromide B->C D Crude N-(6-Bromohexyl)- 2-hydroxybenzamide C->D Room Temp, 12 Hours E Flash Chromatography (Hexane:EtOAc) D->E Aqueous Workup F Pure Target Compound (>95% Purity) E->F Fraction Collection

Synthesis and purification workflow for N-(6-Bromohexyl)-2-hydroxybenzamide.

Workflow 2: MS/MS Fragmentation Pathway

Understanding the logical breakdown of the molecule under collision-induced dissociation (CID) is critical for targeted metabolomics or pharmacokinetic tracking.

MSFragmentation M Parent Ion [M+H]+ m/z 300.06 / 302.06 F1 Product Ion 1 m/z 282.05 (-H2O) M->F1 Dehydration F2 Product Ion 2 m/z 121.03 (Salicylium Ion) M->F2 Amide Cleavage F3 Product Ion 3 m/z 220.13 (-HBr) M->F3 Bromide Loss

ESI-MS/MS logical fragmentation pathways for the [M+H]+ precursor ion.

Step-by-Step Analytical Protocols

To achieve the spectral results detailed above, laboratories must adhere to strict, self-validating analytical protocols.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the purified compound. Dissolve completely in 0.6 mL of CDCl3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp linewidths.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automated Tuning and Matching (ATM), lock onto the deuterium signal, and shim the magnet (Z1-Z5) until the TMS signal linewidth is <0.5 Hz.

  • 1 H Acquisition: Execute a standard 1D proton pulse sequence (zg30) with 16 scans, a 2-second relaxation delay ( d1 ), and a spectral width of at least 15 ppm. Causality: A wide spectral window is mandatory to capture the highly deshielded phenolic OH at ~12.25 ppm.

  • 13 C Acquisition: Execute a proton-decoupled 13 C pulse sequence (zgpg30) with 1024 scans, a 2-second relaxation delay, and a spectral width of 250 ppm.

Protocol B: UPLC-HRMS Analysis
  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan data from m/z 100 to 800.

Protocol C: FT-IR (ATR) Analysis
  • Background: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Place 1-2 mg of the neat, dry solid powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm −1 resolution) from 4000 to 400 cm −1 . Validate the presence of the 1640 cm −1 and 645 cm −1 peaks before accepting the batch.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link][4]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy, 5th Edition." Cengage Learning. Available at:[Link][5]

Sources

Foundational

Solubility Profiling and Solvent Optimization for N-(6-Bromohexyl)-2-hydroxybenzamide in Organic Synthesis

Executive Summary N-(6-Bromohexyl)-2-hydroxybenzamide is a critical bifunctional intermediate in modern drug discovery, heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-(6-Bromohexyl)-2-hydroxybenzamide is a critical bifunctional intermediate in modern drug discovery, heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors. As a Senior Application Scientist, I frequently observe that poor solvent selection for this compound leads to suboptimal reaction kinetics, incomplete alkylations, or challenging purifications. This technical guide elucidates the thermodynamic causality behind its amphiphilic solubility profile, provides a predictive solubility matrix, and establishes a self-validating experimental protocol for empirical solubility determination.

Structural Analysis & Solvation Thermodynamics

To predict and manipulate the solubility of[1], one must deconstruct the molecule into its two distinct solvation domains. The causality of its solubility behavior is rooted in the competing thermodynamic demands of these two regions:

  • The Polar Head (2-Hydroxybenzamide): Derived from salicylic acid, this salicylamide moiety acts as both a strong hydrogen bond donor (via the phenolic -OH and amide -NH) and an acceptor (via the carbonyl oxygen). The crystalline lattice of salicylamide derivatives is highly stable; for instance, unsubstituted salicylamide has an[2]. Disrupting this lattice requires solvents capable of strong hydrogen bonding. Empirical data shows that salicylamide solubility is highest in polar aprotic solvents like acetone, moderate in ethyl acetate, and [3].

  • The Lipophilic Tail (6-Bromohexyl): The linear alkyl bromide chain relies entirely on London dispersion forces and weak dipole-dipole interactions for solvation. Analogous to 1-bromohexane, this tail is highly soluble in halogenated solvents (e.g., dichloromethane) and non-polar organics, but is [4].

Because the molecule is an amphiphile, the thermodynamic causality of its solvation dictates that polar aprotic solvents (which accommodate both the H-bonding head and the lipophilic tail) will yield the highest molar solubility.

Solvation A N-(6-Bromohexyl)- 2-hydroxybenzamide B Salicylamide Head (H-Bond Donor/Acceptor) A->B C 6-Bromohexyl Tail (Lipophilic/Dispersion) A->C D Polar Aprotic Solvents (Acetone, DMF) B->D Strong H-Bonding E Halogenated Solvents (DCM, Chloroform) B->E Weak H-Bonding F Non-Polar Solvents (Hexane, Heptane) B->F Insoluble (Aggregation) C->D Moderate Solvation C->E Strong Dipole/Dispersion C->F Strong Dispersion

Bifunctional solvation pathways of N-(6-Bromohexyl)-2-hydroxybenzamide in various solvent classes.

Quantitative Data: Predictive Solubility Matrix

Since high-throughput empirical data for this specific intermediate is often proprietary, we synthesize the solubility parameters of its constituent domains to generate a predictive matrix at 25°C. This data directly informs solvent selection for both reaction media and crystallization anti-solvents.

Solvent CategorySpecific SolventSolvation MechanismEstimated Solubility (25°C)Application Suitability
Polar Aprotic AcetoneStrong H-bond acceptance; tail solvation> 100 mg/mLExcellent for general stock solutions.
Polar Aprotic DMF / DMSOHigh dielectric constant; universal solvation> 100 mg/mLIdeal for SN2 nucleophilic substitutions.
Halogenated DichloromethaneDipole-dipole; excellent tail solvation50 - 100 mg/mLGood for extractions and biphasic reactions.
Ester Ethyl AcetateModerate H-bond acceptance30 - 50 mg/mLStandard for silica gel chromatography.
Polar Protic MethanolH-bond donation; competitive self-association10 - 30 mg/mLSuboptimal; protic nature impedes SN2.
Non-Polar HexaneLipophilic tail solvation only; head aggregates< 5 mg/mLExcellent anti-solvent for crystallization.
Aqueous WaterHydrophobic effect dominates; tail repelled< 0.1 mg/mLUsed exclusively for aqueous workup/washing.
Experimental Methodology: Self-Validating Isothermal Saturation

When precise solubility data is required for process scale-up, relying solely on visual dissolution is scientifically insufficient. The following protocol is a self-validating system : it utilizes orthogonal analytical techniques (gravimetry and HPLC-UV) to ensure that the measured solubility reflects the intact molecule, actively ruling out solvent-induced degradation (e.g., hydrolysis of the amide bond or solvolysis of the alkyl bromide).

Step-by-Step Protocol:

  • Solvent Preparation & Saturation: Add an excess of N-(6-Bromohexyl)-2-hydroxybenzamide (approx. 200 mg) to 1.0 mL of the target solvent in a sealed 2.0 mL glass HPLC vial.

  • Isothermal Agitation: Place the vial in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract 500 µL of the clear supernatant using a pre-warmed positive displacement pipette.

  • Orthogonal Validation (The Self-Validating Step):

    • Path A (Gravimetric): Dispense 250 µL of the supernatant into a pre-weighed aluminum crucible. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved. Calculate the total dissolved mass.

    • Path B (HPLC-UV): Dilute the remaining 250 µL of supernatant by a factor of 1:100 in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Inject onto a C18 column. Quantify the concentration against a known standard curve at λmax​ (typically ~230 nm and 300 nm for salicylamides).

  • Data Reconciliation: Compare the gravimetric concentration to the HPLC concentration. A variance of < 5% validates the solubility value. If HPLC shows a lower intact concentration or new degradation peaks, solvent-induced degradation has occurred, thus invalidating the gravimetric data.

Workflow Step1 1. Excess Solute Addition (Target Solvent, 25°C) Step2 2. Isothermal Agitation (48 Hours, 500 RPM) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000g) Step2->Step3 Split Orthogonal Validation Step3->Split Grav 4A. Gravimetric Analysis (Solvent Evaporation & Weighing) Split->Grav HPLC 4B. HPLC-UV Analysis (Concentration & Purity Check) Split->HPLC Valid 5. Data Reconciliation (Mass Balance < 5% Variance) Grav->Valid HPLC->Valid

Self-validating isothermal saturation workflow for empirical solubility determination.

Strategic Solvent Selection for Downstream Applications

Understanding this solubility profile directly impacts synthetic success in drug development workflows:

  • PROTAC Linker Attachment (SN2 Reactions): When displacing the terminal bromide with a nucleophile (e.g., a piperazine or phenol derivative), DMF or DMSO are the solvents of choice. They fully dissolve the intermediate while leaving the nucleophile's electrons unsolvated (naked), vastly accelerating SN2 kinetics.

  • Purification & Crystallization: The stark difference in solubility between polar aprotic solvents and non-polar solvents allows for highly efficient recrystallization. Dissolving the crude product in a minimal volume of warm ethyl acetate and slowly titrating in hexane will force the precipitation of highly pure N-(6-Bromohexyl)-2-hydroxybenzamide, leaving lipophilic impurities in the supernatant.

Sources

Exploratory

Executive Summary &amp; Contextualizing the "Mechanism of Action"

Technical Whitepaper: Mechanism of Action, Toxicological Profiling, and Analytical Control of N-(6-Bromohexyl)-2-hydroxybenzamide In pharmaceutical development, the term "mechanism of action" (MoA) typically describes th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Mechanism of Action, Toxicological Profiling, and Analytical Control of N-(6-Bromohexyl)-2-hydroxybenzamide

In pharmaceutical development, the term "mechanism of action" (MoA) typically describes the pharmacodynamic pathway of an Active Pharmaceutical Ingredient (API). However, for reactive process intermediates and byproducts, the MoA refers to their toxicological mechanism of action —specifically, how they interact with biological macromolecules to induce off-target toxicity.

N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9), cataloged in the industry as Salcaprozate Impurity 7 [1], is a critical process-related impurity associated with the synthesis of Salcaprozate Sodium (SNAC) [1]. SNAC is a groundbreaking transcellular permeation enhancer utilized in oral peptide formulations, most notably oral semaglutide (Rybelsus) [2]. While SNAC's therapeutic mechanism involves local pH buffering and peptide monomerization to facilitate gastric absorption[2], its bromohexyl impurity presents a distinct, hazard-driven MoA. Due to the presence of a terminal primary alkyl bromide, this molecule acts as a direct-acting electrophile, making it a Potential Mutagenic Impurity (PMI) governed strictly by ICH M7 regulatory guidelines.

Molecular Anatomy & Chemical Reactivity

The structural anatomy of N-(6-Bromohexyl)-2-hydroxybenzamide dictates its reactivity. The molecule consists of two distinct domains:

  • The Salicylamide Core: Provides lipophilicity and hydrogen-bonding capabilities, which can facilitate non-specific binding to hydrophobic pockets in proteins.

  • The 6-Bromohexyl Tail: A 6-carbon aliphatic chain terminating in a primary bromide.

Primary alkyl halides are classic soft electrophiles. Because the bromine atom is highly electronegative and an excellent leaving group, the C6 carbon becomes electron-deficient. In a biological environment, this structural motif drives the molecule's MoA: Bimolecular Nucleophilic Substitution (SN2) .

Table 1: Physicochemical & Reactivity Profile
ParameterSpecification / Detail
Chemical Name N-(6-Bromohexyl)-2-hydroxybenzamide
CAS Number 1959004-07-9[3]
Molecular Formula C13H18BrNO2[3]
Molecular Weight 300.19 g/mol [3]
Electrophilic Center Terminal C6 of the aliphatic chain
Primary MoA SN2 Covalent Alkylation
Biological Targets Guanine N7 (DNA), Cysteine thiols (Proteins)

Toxicological Mechanism of Action (Genotoxicity)

The biological MoA of N-(6-Bromohexyl)-2-hydroxybenzamide is defined by its capacity to covalently alkylate DNA. When this impurity enters a cell, it bypasses metabolic activation (it is a direct-acting mutagen) and interacts directly with the nucleophilic centers of DNA.

The Causality of DNA Damage: The most nucleophilic site in double-stranded DNA is the N7 position of Guanine . The lone pair of electrons on the N7 nitrogen attacks the electrophilic C6 carbon of the impurity's tail. As the transition state forms, the carbon-bromine bond breaks, expelling the bromide ion. This results in a bulky, covalent N7-alkylguanine adduct.

This adduction destabilizes the N-glycosidic bond connecting the guanine base to the DNA sugar backbone, leading to spontaneous depurination (loss of the base). During DNA replication, polymerases encounter this apurinic site and often insert an incorrect nucleotide (typically adenine), resulting in a permanent G:C to T:A transversion mutation.

G A N-(6-Bromohexyl)- 2-hydroxybenzamide (Electrophile) C SN2 Transition State (Partial C-Br Bond) A->C Nucleophilic Attack B DNA Guanine N7 (Nucleophile) B->C Electron Donation D Covalent DNA Adduct (N7-Alkylguanine) C->D Bromide Leaving Group E Depurination & Mutagenesis D->E DNA Replication Error

Fig 1: SN2 nucleophilic substitution pathway driving the genotoxic mechanism of action.

Regulatory Thresholds & The Analytical Challenge

Because oral peptide formulations require massive doses of SNAC (e.g., 300 mg per tablet for Rybelsus)[2], the presence of this mutagenic impurity must be controlled to exceptionally low levels. Under ICH M7 guidelines, the Threshold of Toxicological Concern (TTC) for a lifetime drug is 1.5 µ g/day .

Causality in Analytical Strategy: If the daily intake of SNAC is 300 mg, the maximum allowable concentration of N-(6-Bromohexyl)-2-hydroxybenzamide in the API is calculated as: (1.5 µg / 300,000 µg) = 5 parts per million (ppm). Standard HPLC-UV cannot reliably quantify 5 ppm of a structurally similar impurity without severe matrix interference from the massive API peak. Therefore, highly selective UHPLC-MS/MS (Multiple Reaction Monitoring) is strictly required.

Table 2: ICH M7 TTC Limits for Alkyl Halide Impurities
Clinical Dosing DurationAllowable Daily Intake (µ g/day )Max Limit in 300 mg SNAC Dose (ppm)
≤ 1 month120400 ppm
> 1 to ≤ 10 years1033.3 ppm
> 10 years to lifetime1.55.0 ppm

Self-Validating Experimental Protocols

Protocol A: In Vitro GSH Trapping Assay (Validating the Electrophilic MoA)

To empirically confirm the SN2 reactivity of this impurity, a Glutathione (GSH) trapping assay is utilized. GSH acts as a surrogate for biological nucleophiles.

  • Step 1 (Incubation): Incubate 10 µM of N-(6-Bromohexyl)-2-hydroxybenzamide with 5 mM reduced GSH in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Step 2 (Time-Course Sampling): Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

  • Step 3 (Centrifugation): Spin at 14,000 x g for 10 minutes to remove buffer salts and stabilize the adduct.

  • Step 4 (LC-MS/MS Analysis): Scan for the GSH-adduct mass shift. The expected precursor mass is 527 m/z (300[Impurity] + 307 [GSH] - 80 [HBr leaving group]).

  • Self-Validation System:

    • Positive Control: Run a parallel incubation with 1-bromohexane to verify system nucleophilicity.

    • Negative Control: Incubate the impurity in buffer without GSH to rule out spontaneous hydrolysis.

Protocol B: UHPLC-MS/MS Quantification in SNAC API
  • Step 1 (Sample Prep): Dissolve 100 mg of SNAC API in 10 mL of 50:50 Water:Acetonitrile. Spike with 50 ng of d4-N-(6-Bromohexyl)-2-hydroxybenzamide (SIL-IS) to correct for matrix ion suppression.

  • Step 2 (Chromatography): Inject 2 µL onto a sub-2 µm C18 column. Utilize a steep gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to elute the impurity away from the massive SNAC peak.

  • Step 3 (Detection): Operate the mass spectrometer in Positive ESI MRM mode. Monitor the transition of the protonated precursor [M+H]+ (m/z 300.0 for the 79Br isotope) to the stable salicylamide fragment (m/z 121.0).

  • Self-Validation System:

    • System Suitability: Inject a Limit of Quantitation (LOQ) standard at 1 ppm to ensure Signal-to-Noise (S/N) > 10.

    • Orthogonal Recovery: Perform matrix spike recovery experiments at 50%, 100%, and 150% of the 5 ppm TTC limit. Acceptable recovery must fall strictly between 80-120%.

Fig 2: Self-validating LC-MS/MS analytical workflow for sub-ppm impurity quantification.

References

  • Salcaprozate Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

  • A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of N-(6-Bromohexyl)-2-hydroxybenzamide

Foreword: Unveiling the Potential of a Novel Salicylamide Derivative In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Novel Salicylamide Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a cornerstone of progress. This guide focuses on N-(6-Bromohexyl)-2-hydroxybenzamide, a compound of interest due to its structural features that suggest a range of possible biological activities. While specific experimental data for this molecule is not yet publicly available, its salicylamide core and bromohexyl side chain provide a strong rationale for investigation. Salicylamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1][2][3][4]. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the theoretical basis for the potential biological activities of N-(6-Bromohexyl)-2-hydroxybenzamide and providing detailed, field-proven methodologies for their evaluation.

Rationale for Investigation: The Chemical Architecture of N-(6-Bromohexyl)-2-hydroxybenzamide

The structure of N-(6-Bromohexyl)-2-hydroxybenzamide presents a compelling case for its potential as a bioactive molecule. It can be deconstructed into two key components: the 2-hydroxybenzamide (salicylamide) head group and the N-(6-bromohexyl) tail.

  • The Salicylamide Head Group: This moiety is a known metal-chelating group, a feature that underpins the activity of many biologically active compounds[3]. The 2-hydroxybenzamide structure is a key component in a variety of pharmacologically active agents[4].

  • The N-(6-Bromohexyl) Tail: The hexyl chain provides a lipophilic spacer, which can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins. The terminal bromine atom is a particularly noteworthy feature. Bromoalkanes are known to be alkylating agents, capable of forming covalent bonds with nucleophilic residues in biological macromolecules[5]. This raises the possibility of N-(6-Bromohexyl)-2-hydroxybenzamide acting as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.

This unique combination of a metal-chelating head and a potentially reactive tail suggests several avenues of biological activity worth exploring, most notably its potential as a histone deacetylase (HDAC) inhibitor.

Primary Hypothesis: N-(6-Bromohexyl)-2-hydroxybenzamide as a Putative Histone Deacetylase (HDAC) Inhibitor

A primary focus for the investigation of N-(6-Bromohexyl)-2-hydroxybenzamide should be its potential as an HDAC inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins[6]. The aberrant activity of HDACs is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets[7].

Mechanistic Rationale

The general pharmacophore for many HDAC inhibitors consists of three key features: a zinc-binding group, a linker, and a cap group. N-(6-Bromohexyl)-2-hydroxybenzamide aligns well with this model:

  • Zinc-Binding Group: The 2-hydroxybenzamide moiety can act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. This is a well-established principle in the design of HDAC inhibitors[8][9].

  • Linker: The hexyl chain serves as a linker, connecting the zinc-binding group to the cap group and positioning it within the active site channel of the HDAC enzyme.

  • Cap Group and Potential for Covalent Inhibition: The terminal bromine atom on the hexyl chain can be considered a reactive "cap." This opens up the intriguing possibility of covalent inhibition. After the initial chelation of the active site zinc by the salicylamide head, the bromohexyl tail could be positioned to react with a nearby nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) in the HDAC active site, leading to irreversible inhibition.

The following diagram illustrates the proposed mechanism of action:

HDAC_Inhibition cluster_enzyme HDAC Active Site cluster_inhibitor N-(6-Bromohexyl)-2-hydroxybenzamide Active_Site Enzyme Pocket Zinc_Ion Zn2+ Nucleophilic_Residue Nucleophilic Residue (e.g., Cys, His) Salicylamide_Head 2-Hydroxybenzamide (Zinc-Binding Group) Salicylamide_Head->Zinc_Ion Chelation Hexyl_Linker Hexyl Linker Salicylamide_Head->Hexyl_Linker Bromo_Cap Bromo-Cap (Reactive Group) Hexyl_Linker->Bromo_Cap Bromo_Cap->Nucleophilic_Residue Covalent Bond Formation (Alkylation)

Proposed mechanism of covalent HDAC inhibition.

Experimental Workflow for Evaluating HDAC Inhibition

A multi-tiered approach is recommended to thoroughly evaluate the HDAC inhibitory potential of N-(6-Bromohexyl)-2-hydroxybenzamide.

The initial step is to determine the compound's ability to inhibit HDAC activity in a cell-free system.

Protocol: Fluorogenic HDAC Activity Assay

  • Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

  • Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., trypsin and trichostatin A in assay buffer)

    • N-(6-Bromohexyl)-2-hydroxybenzamide (dissolved in DMSO)

    • Positive control inhibitors (e.g., SAHA, Trichostatin A)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of N-(6-Bromohexyl)-2-hydroxybenzamide and control inhibitors in assay buffer.

    • In a 96-well plate, add the HDAC enzyme and the test compound or control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding the developer solution.

    • Incubate for 15 minutes at 37°C to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Selectivity The ratio of IC50 values for different HDAC isoforms, indicating the compound's preference for a particular isoform.

Following in vitro confirmation, it is crucial to assess whether the compound can engage HDACs within a cellular context.

Protocol: Western Blot Analysis of Histone Acetylation

  • Principle: Treatment of cells with an HDAC inhibitor should lead to an accumulation of acetylated histones. This can be detected by Western blotting using antibodies specific for acetylated histones.

  • Materials:

    • Cancer cell line (e.g., HeLa, HCT116, MCF-7)

    • N-(6-Bromohexyl)-2-hydroxybenzamide

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-β-actin (loading control)

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Culture cells to approximately 80% confluency.

    • Treat cells with various concentrations of N-(6-Bromohexyl)-2-hydroxybenzamide for a defined period (e.g., 24 hours).

    • Harvest and lyse the cells.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated and total histones, and a loading control.

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of acetylated histones to total histones and the loading control.

    • A dose-dependent increase in histone acetylation indicates cellular HDAC inhibition.

Secondary Hypotheses: Broader Biological Activities

Beyond HDAC inhibition, the chemical structure of N-(6-Bromohexyl)-2-hydroxybenzamide suggests other potential biological activities that warrant investigation.

Anticancer Activity

Many salicylamide derivatives have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines[10][11]. The potential for HDAC inhibition by N-(6-Bromohexyl)-2-hydroxybenzamide is a strong rationale for its anticancer potential, as HDAC inhibitors are a known class of anticancer agents.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Materials:

    • A panel of human cancer cell lines (e.g., representing different tumor types)

    • N-(6-Bromohexyl)-2-hydroxybenzamide

    • MTT solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of N-(6-Bromohexyl)-2-hydroxybenzamide for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

Cancer Cell Line Panel
MCF-7 (Breast Cancer)
HCT116 (Colon Cancer)
A549 (Lung Cancer)
PC-3 (Prostate Cancer)
HeLa (Cervical Cancer)
Antimicrobial and Antifungal Activity

Salicylamides have a history of use as antimicrobial and antifungal agents[1][12]. The lipophilicity of the hexyl chain in N-(6-Bromohexyl)-2-hydroxybenzamide may facilitate its penetration through microbial cell walls and membranes.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • N-(6-Bromohexyl)-2-hydroxybenzamide

    • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and controls in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

  • Data Analysis:

    • The MIC is reported as the lowest concentration of the compound that inhibits visible growth.

Synthesis and Characterization

The synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide can be achieved through standard amidation reactions.

Synthesis Salicylic_Acid Salicylic Acid Acid_Chloride Salicyloyl Chloride (Intermediate) Salicylic_Acid->Acid_Chloride Activation Thionyl_Chloride SOCl2 or Oxalyl Chloride Thionyl_Chloride->Acid_Chloride Product N-(6-Bromohexyl)-2-hydroxybenzamide Acid_Chloride->Product Amidation 6_Bromohexylamine 6-Bromohexylamine 6_Bromohexylamine->Product

A potential synthetic route for N-(6-Bromohexyl)-2-hydroxybenzamide.

A plausible synthetic route involves the activation of the carboxylic acid of salicylic acid, for instance, by conversion to the acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with 6-bromohexylamine. Alternatively, direct coupling using peptide coupling reagents (e.g., DCC, EDC) can be employed. The final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Concluding Remarks and Future Directions

N-(6-Bromohexyl)-2-hydroxybenzamide is a compound with significant, albeit currently unexplored, potential as a bioactive agent. Its structural similarity to known HDAC inhibitors, coupled with the presence of a reactive bromohexyl moiety, makes it a prime candidate for investigation as a covalent HDAC inhibitor. Furthermore, the broader class of salicylamides has a proven track record of diverse pharmacological activities, suggesting that this compound may also possess anticancer and antimicrobial properties.

The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Successful outcomes from these studies would not only elucidate the pharmacological profile of N-(6-Bromohexyl)-2-hydroxybenzamide but also pave the way for further preclinical development, including structure-activity relationship (SAR) studies, in vivo efficacy testing, and toxicological assessments. The exploration of this molecule represents a promising avenue for the discovery of novel therapeutic agents.

References

  • Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. (2022). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of the Salicylamide and Salicylic Acid Derivatives as Anti-Estrogen Agents. (2018). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. (2023). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (2010). MDPI. Retrieved March 14, 2026, from [Link]

  • Synthesis of Biologically Active Arginine Derivatives Derived from Salicylamide. (2025). MDPI. Retrieved March 14, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved March 14, 2026, from [Link]

  • N‐Substituted‐5‐ [(2,5‐Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. (2020). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (2021). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates. (2014). PubMed. Retrieved March 14, 2026, from [Link]

  • Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors. (2012). PubMed. Retrieved March 14, 2026, from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. Retrieved March 14, 2026, from [Link]

  • 2D-QSAR and molecular docking studies of hydroxamic acid derivatives bearing Benzimidazole scaffold as histone deacetylase 6 inh. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Process for producing 2-hydroxybenzamide derivatives. (n.d.). Google Patents.
  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. (2005). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. (2013). PubMed. Retrieved March 14, 2026, from [Link]

  • Selective inhibitors of histone deacetylase isoform 6 and methods thereof. (n.d.). Google Patents.
  • Physical-Chemical and Solvent Considerations in Evaluating the Influence of Carbon Chain Length on the Skin Sensitization Activi. (n.d.). CDC Stacks. Retrieved March 14, 2026, from [Link]

  • BRENDA Enzyme Database. (n.d.). BRENDA. Retrieved March 14, 2026, from [Link]

Sources

Exploratory

The Definitive Guide to Homologs of N-(6-Bromohexyl)-2-hydroxybenzamide: Synthesis, Mechanistic Applications, and Analytical Profiling

Executive Summary The class of molecules defined as N-(ω-bromoalkyl)-2-hydroxybenzamides represents a highly specialized group of bifunctional chemical building blocks. The most prominent member of this homologous series...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The class of molecules defined as N-(ω-bromoalkyl)-2-hydroxybenzamides represents a highly specialized group of bifunctional chemical building blocks. The most prominent member of this homologous series is N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) [1]. In pharmaceutical development, this C6-homolog serves a dual identity:

  • A Critical Synthetic Impurity: It is formally designated as Salcaprozate Impurity 7 [2], a byproduct generated during the industrial synthesis of Salcaprozate Sodium (SNAC). SNAC is the revolutionary permeation enhancer that enabled the FDA approval of the first oral GLP-1 receptor agonist, Semaglutide (Rybelsus)[3].

  • A PROTAC Building Block: The terminal bromide acts as a prime electrophile for SN2 displacement (e.g., coupling to E3 ligase ligands), while the salicylamide moiety serves as a hydrogen-bonding pharmacophore, making these homologs ideal flexible linkers in Targeted Protein Degradation (TPD) workflows.

This guide provides a comprehensive technical analysis of these homologs, detailing the mechanistic causality behind their synthesis, their role in oral peptide delivery, and self-validating analytical protocols for their profiling.

Mechanistic Causality: The Role of Alkyl Chain Length

The physicochemical behavior of 2-hydroxybenzamide homologs is strictly dictated by the length of the ω-bromoalkyl chain.

In the context of oral absorption enhancers, the carbon chain length is not arbitrary; it is the primary driver of membrane fluidization. The C8 chain of SNAC is precisely tuned to embed into the lipid bilayer of gastric epithelial cells, inducing a transient, concentration-dependent increase in membrane fluidity without causing mucosal damage or disrupting tight junctions[4].

When synthesizing the C8 backbone of SNAC, industrial routes frequently utilize 1,6-dibromohexane as a starting material. A malonic ester synthesis is employed to extend the chain by two carbons, forming diethyl (6-bromohexyl)malonate[5]. If the 6-carbon precursor undergoes direct amination rather than the intended malonate extension, it forms 6-bromohexylamine. Subsequent amidation with salicyl chloride yields the C6 homolog, N-(6-Bromohexyl)-2-hydroxybenzamide (Impurity 7). Because the C6 homolog lacks the optimal lipophilicity (LogP) of the C8 chain, it fails to achieve the same degree of non-covalent peptide monomerization required for drug delivery, necessitating strict regulatory limits (<0.15%) in the final SNAC Active Pharmaceutical Ingredient (API).

Quantitative Homolog Profiling

The following table summarizes the physicochemical shifts across the homologous series:

HomologCAS NumberChain LengthLogP (Est.)Primary Pharmaceutical Application
N-(4-Bromobutyl)-2-hydroxybenzamideN/AC4~2.5Rigid PROTAC linker; low membrane affinity
N-(6-Bromohexyl)-2-hydroxybenzamide1959004-07-9C6~3.4Salcaprozate Impurity 7 / Flexible linker
N-(8-Bromooctyl)-2-hydroxybenzamideN/AC8~4.3Direct SNAC precursor / High membrane affinity

The SNAC Paradigm: Mechanism of Action in Oral Delivery

To understand the critical nature of Impurity 7, one must understand the self-validating system of SNAC itself. Oral delivery of peptides like Semaglutide is notoriously difficult due to the acidic gastric environment and luminal proteases. SNAC overcomes this via a multimodal mechanism localized entirely in the stomach[6].

  • Localized pH Buffering: Upon tablet erosion, SNAC acts as a localized buffer, raising the microenvironmental pH to neutralize pepsin and protect the peptide from proteolytic degradation[3].

  • Peptide Monomerization: Semaglutide naturally self-associates into oligomers. SNAC alters the polarity of the local solution, weakening hydrophobic interactions and driving the peptide into a monomeric state[3].

  • Transcellular Transport: Unlike older permeation enhancers like Sodium Caprate (C10) which force open tight junctions, SNAC facilitates direct transcellular absorption across the gastric mucosa[7].

MOA A Oral Semaglutide + SNAC Tablet B Stomach Lumen (Rapid Erosion) A->B C Localized pH Buffering (pH ↑) B->C Protects from Pepsin D Peptide Monomerization B->D Weakens Hydrophobic Interactions E Gastric Epithelium (Membrane Fluidization) C->E D->E F Systemic Circulation (Transcellular Absorption) E->F Direct Bloodstream Access

Mechanism of SNAC-mediated transcellular absorption of Semaglutide in the stomach.

Experimental Workflows

Protocol 1: Synthesis Pathway and Impurity Generation

The generation of N-(6-Bromohexyl)-2-hydroxybenzamide occurs via a divergence in the standard SNAC synthetic route. The protocol below outlines the mechanistic formation of this specific homolog.

Step-by-Step Methodology:

  • Starting Material Activation: 1,6-dibromohexane is reacted with diethyl malonate in the presence of sodium ethoxide to form diethyl (6-bromohexyl)malonate[5].

  • Side-Reaction (Impurity Generation): A fraction of unreacted 1,6-dibromohexane undergoes direct amination via Gabriel synthesis or ammonia treatment, yielding 6-bromohexylamine instead of the intended 8-aminocaprylic acid.

  • Amidation (Causality of Reagents): The amine mixture is reacted with salicyl chloride in anhydrous dichloromethane (DCM). N,N-Diisopropylethylamine (DIPEA) is utilized as the base rather than triethylamine; DIPEA's steric bulk prevents the unwanted quaternization of the terminal primary bromide.

  • Isolation: The C6 homolog (Impurity 7) is isolated via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 80:20), exploiting its higher Rf value compared to the highly polar SNAC molecule.

G A 1,6-Dibromohexane B Diethyl (6-bromohexyl)malonate A->B Malonic Ester Synthesis F 6-Bromohexylamine (Side Product) A->F Direct Amination (Side Reaction) C 8-Aminocaprylic Acid B->C Amination & Decarboxylation E Salcaprozate Sodium (SNAC) C->E Amidation with D D Salicyl Chloride D->E G N-(6-Bromohexyl)-2-hydroxybenzamide (Impurity 7) D->G F->G Amidation with D

Synthesis pathway of SNAC highlighting the formation of the C6-homolog Impurity 7.

Protocol 2: Self-Validating HPLC-MS Impurity Profiling

To ensure trust and regulatory compliance, the detection of N-(6-Bromohexyl)-2-hydroxybenzamide in SNAC batches requires a self-validating LC-MS system. The lipophilic nature of the bromohexyl chain ensures it retains significantly longer on a reversed-phase column than the anionic SNAC.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of SNAC API in 10 mL of Methanol/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: Formic acid is chosen over TFA to prevent ion suppression in the mass spectrometer while maintaining the salicylamide phenol in its protonated, reproducible state.

  • Mass Spectrometry (ESI+): Monitor the exact mass of Impurity 7. The theoretical [M+H]+ for C13H18BrNO2 is m/z 300.05 / 302.05 (due to the 1:1 isotopic ratio of 79Br and 81Br).

  • System Suitability Validation: The system is only considered valid if the resolution (Rs) between the SNAC main peak and the Impurity 7 peak is > 5.0, and the Signal-to-Noise (S/N) ratio for the 0.05% Impurity 7 standard is > 10.

Analytical A Sample Preparation (SNAC API Extraction) B RP-HPLC Separation (C18 Column, Gradient) A->B C ESI-MS/MS Detection (Positive Ion Mode) B->C D Data Analysis (Extracted Ion Chromatogram) C->D E E D->E

Self-validating LC-MS workflow for the quantification of bromoalkyl homologs.

References[1] N-(6-Bromohexyl)-2-Hydroxybenzamide | CymitQuimica. CymitQuimica. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb_4Nn0vHzFp5wPXFz0SoOsheyQJurAClXg00oSIDHgcsdlnCr0fPWhesZPz0qeUWavWgkcPeNLdEUu94BaZdl8kxzSgEJ4xX2fK85_alqKBgmMAk8D5nIR5lv05cWN5a62fIQvuZJOaxfmtZeTV13LFZc51WTreCsQXFMJuk_N5nz__wwuw8prlpjWLK2OizCv5xRZ53u[2]Salcaprozate Impurity 7 - SRIRAMCHEM. SRIRAMCHEM. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVuPHCjNZBPHKGRhI3_2EQOC76M1GtPN-ZP7bbKekEDA13oxHJ5Jrm7C5_d_6SiJDzsgeddMoQgOqeFQ0-8AAauDEdWhjNBf7rr10pj44LiIUXF9kkU-3eQAo06heoi6z4OtS_nwGVfo67V_2LyoGMUA==[5]Diethyl(6-bromohexyl)propanedioate | 6557-85-3 - Benchchem. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMZQ3LYQ2k0zZLR8Z8uXRTxpPZpOhPYdP9oyxxzBDRRUwGPl8gBzWbxf-5fBU2aldy5ploSg1IM-wqdYKgfPA4U5-rmgZ5ExBw_z5kMVxKxiwDBza5I_rnQ_CyQuF87YZXeC03[3]Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience. PMC (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8FbpGqZkTrOeuyhV_wgGfcq-pMKMxnRL6KzGzb1PZlhMpJGXHiUACCiP_QrsafkftHh4QkG0BYk0BWZRupS-xKU_0ZFDeoN7wDnN04aPf45rucpjjdIfbs4V3Jnwj67G9w2zseljQlzX_cK7a[4]Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery. DermaVue. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGorowl_R30drbYuNp_rtj3hatKp_xIughzIp_GHz5oYC1kin6vJ-R05VbVDEzw-DdgQ0DsDGFH2827v_A--tR1PFZwRESyMi-QK1EcWwkRW04oR_ieLNDJDG0LFkDIUlNsKeB_pCLfKXkkI6nA5YdYPGVa6CsJ4JQYnj_bBU60257kQFpbIqvVOA==[7]Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2BVSTVMMFe8uANymLoypifzafRQct76ZYnvuMvoovXydaTvQX5lovtuP311TyWKLS4wKu2hB15PTJz0jYI6xdOJO4UwDfb0V4RgTwNeIhahXVRr4OeHL9SIB5c05wczmi[6]APPLICATION NUMBER: 213051Orig1s000 PRODUCT QUALITY REVIEW(S). FDA Center for Drug Evaluation and Research. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ts6Xfk1CBX1xOLoODoQ1LET3O0uBaLVo_taI3S-NMD4UUXUUldLtyUSUe0Ub7G8rWzJXbV7wmEevf7h8enGDmXTGXIUi6ZtaS0OwbSmXoXNWKVR9X9LMvz-fdg_OTf5JV7WN85Od-zAZifc_3UECeiHfmb24sQwdFG30pi0YSwOAKNDjwwIoWCR8

Sources

Foundational

In-Depth Technical Guide: N-(6-Bromohexyl)-2-hydroxybenzamide in the Synthesis and Quality Control of Salcaprozate Sodium (SNAC)

Executive Summary The advent of oral peptide therapeutics has been heavily reliant on permeation enhancers that facilitate gastrointestinal absorption. Salcaprozate sodium (SNAC) is the premier excipient in this class, f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of oral peptide therapeutics has been heavily reliant on permeation enhancers that facilitate gastrointestinal absorption. Salcaprozate sodium (SNAC) is the premier excipient in this class, famously enabling the oral delivery of semaglutide. However, the industrial synthesis of SNAC is susceptible to the formation of process-related impurities that can compromise safety and efficacy.

This whitepaper provides an authoritative, deep-dive analysis of N-(6-Bromohexyl)-2-hydroxybenzamide (CAS 1959004-07-9) , commonly designated as Salcaprozate Sodium Impurity 3. By dissecting the mechanistic causality of its formation, detailing analytical profiling, and establishing self-validating experimental protocols, this guide equips Chemistry, Manufacturing, and Controls (CMC) professionals with the actionable intelligence required to control this critical impurity.

The Role of SNAC in Modern Drug Delivery

Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It acts as a transient permeation enhancer by non-covalently interacting with peptide drugs, increasing their lipophilicity, and facilitating transcellular absorption across the gastric mucosa [1]. Because SNAC is co-formulated at high doses (e.g., 300 mg per tablet in commercial formulations), the purity of the SNAC bulk active/excipient is subjected to stringent regulatory scrutiny [2]. Trace impurities, particularly those containing reactive functional groups like alkyl halides, must be rigorously identified, quantified, and minimized.

Mechanistic Origin of N-(6-Bromohexyl)-2-hydroxybenzamide

To control an impurity, one must first understand the causality of its formation. The synthesis of SNAC typically involves the coupling of an 8-carbon aliphatic chain with a salicylic acid derivative.

The Causal Pathway
  • Aliphatic Chain Synthesis: The 8-carbon intermediate, 8-bromooctanoic acid (or its ethyl ester), is frequently synthesized via a malonic ester synthesis. This involves the alkylation of diethyl malonate with 1,6-dibromohexane , followed by hydrolysis and decarboxylation [6].

  • Target API Coupling: The resulting 8-bromooctanoic acid is reacted with carsalam (2,4-dioxo-1,3-benzoxazine). The nitrogen of carsalam undergoes N-alkylation with the alkyl bromide. Subsequent alkaline hydrolysis opens the benzoxazine ring to yield the sodium salt of the target API, SNAC [3, 4].

  • Impurity Formation: If the initial malonic ester synthesis is incomplete, or if purification of the 8-bromooctanoic acid intermediate is inadequate, residual 1,6-dibromohexane carries over into the API coupling step. Carsalam reacts directly with this residual 1,6-dibromohexane. Following the mandatory alkaline hydrolysis step, the ring opens to form N-(6-Bromohexyl)-2-hydroxybenzamide [5].

Figure 1: Mechanistic pathway illustrating the synthesis of SNAC and the formation of the 6-bromohexyl impurity.

Analytical Profiling and Quality Control

Because N-(6-Bromohexyl)-2-hydroxybenzamide contains a reactive alkyl bromide, it is flagged as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines. Alkyl halides are known DNA-alkylating agents. Consequently, its specification limit is typically set much lower than standard organic impurities (often requiring control at ppm levels rather than the standard 0.10% threshold).

Table 1: Physicochemical Comparison of Target API and Impurity

PropertySalcaprozate Sodium (SNAC)N-(6-Bromohexyl)-2-hydroxybenzamide (Impurity 3)
CAS Number 203787-91-11959004-07-9
Molecular Formula C15H20NNaO4C13H18BrNO2
Molecular Weight 301.31 g/mol 300.20 g/mol
Structural Difference 8-carbon chain terminating in a carboxylate sodium salt.6-carbon chain terminating in a reactive bromide.
Regulatory Status Approved Excipient / Permeation EnhancerProcess-Related Impurity (Potential PGI)

Experimental Protocols: Impurity Synthesis and Quantification

To accurately quantify this impurity in commercial SNAC batches, analytical laboratories must synthesize a highly pure reference standard and validate a robust HPLC method. The following protocols are designed as self-validating systems to ensure absolute trustworthiness.

Synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide Reference Standard

This procedure intentionally forces the side-reaction pathway to generate the impurity for use as an analytical standard.

Step 1: N-Alkylation of Carsalam

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g of carsalam (30.6 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 6.3 g of anhydrous potassium carbonate ( K2​CO3​ , 45.9 mmol). Stir at room temperature for 30 minutes to deprotonate the carsalam nitrogen.

  • Alkylation: Dropwise, add 22.4 g of 1,6-dibromohexane (91.8 mmol). Causality Note: A 3-fold molar excess of the dibromide is strictly required to prevent dimerization (where one dibromide reacts with two carsalam molecules).

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is self-validating when the carsalam spot ( Rf​ ~0.2) is entirely consumed and a new intermediate spot ( Rf​ ~0.6) appears.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under high vacuum to remove DMF and excess 1,6-dibromohexane. Purify via silica gel chromatography to yield 3-(6-bromohexyl)-2,4-dioxo-1,3-benzoxazine.

Step 2: Alkaline Hydrolysis (Ring Opening)

  • Setup: Dissolve the purified intermediate (4.0 g) in 40 mL of ethanol.

  • Hydrolysis: Add 20 mL of 2M aqueous NaOH. Stir at room temperature for 2 hours.

  • Validation: The solution will transition from cloudy to clear as the ring opens and the highly soluble sodium phenolate/amide forms.

  • Isolation: Acidify the solution carefully with 1M HCl to pH 4.0. The target impurity, N-(6-Bromohexyl)-2-hydroxybenzamide, will precipitate as a white solid. Filter, wash with cold distilled water, and dry under vacuum at 40°C.

HPLC Method for Impurity Quantification

To detect trace levels of the impurity against a massive background of SNAC, a gradient reverse-phase HPLC method is required.

Table 2: HPLC Analytical Method Parameters

ParameterCondition
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

System Suitability & Self-Validation: Prior to analyzing bulk SNAC lots, inject a resolution mixture containing 1.0 mg/mL SNAC and 0.01 mg/mL Impurity 3.

  • Causality of Separation: The impurity lacks the highly polar carboxylate group of SNAC and possesses a lipophilic bromohexyl chain. Therefore, it will elute significantly later than SNAC on a C18 column.

  • Acceptance Criteria: The resolution factor ( Rs​ ) between the SNAC peak and the N-(6-Bromohexyl)-2-hydroxybenzamide peak must be 3.0. The relative standard deviation (RSD) for five replicate injections of the standard must be 2.0%. If these criteria are met, the system is validated for batch release testing.

Regulatory and CMC Implications

The presence of N-(6-Bromohexyl)-2-hydroxybenzamide in SNAC is a direct reflection of the upstream quality of the 8-bromooctanoic acid intermediate. Because alkyl bromides are classic alkylating agents capable of forming covalent adducts with DNA bases (e.g., N7-guanine), regulatory agencies (FDA, EMA) view this impurity through the lens of ICH M7 (Assessment and Control of DNA Reactive Impurities) [4].

To mitigate risk, process chemists must implement strict controls on the raw material 1,6-dibromohexane, ensuring it is entirely purged via high-vacuum fractional distillation during the isolation of 8-bromooctanoic acid, long before the carsalam coupling step is initiated.

References

  • The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide.MDPI.
  • Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance.PMC (NIH).
  • Synthesis and Application of Salcaprozate sodium.ChemicalBook.
  • US10875826B2 - Process for the manufacture of SNAC (salcaprozate sodium).Google Patents.
  • Salcaprozate Sodium Impurity 3.Quality Control Chemicals (QCC).
  • Ethyl 8-bromooctanoate.ChemicalBook.
Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Workflows for N-(6-Bromohexyl)-2-hydroxybenzamide

Executive Summary & Structural Significance In the landscape of modern drug development, bifunctional synthetic intermediates play a critical role in the design of targeted therapeutics, PROTAC (Proteolysis Targeting Chi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern drug development, bifunctional synthetic intermediates play a critical role in the design of targeted therapeutics, PROTAC (Proteolysis Targeting Chimera) linkers, and drug delivery enhancers. N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a prime example of such a molecule[1],[2].

Structurally, it features a 2-hydroxybenzamide (salicylamide) headgroup connected to a 6-carbon aliphatic chain terminating in a primary bromide. This dual-nature architecture provides two distinct chemical handles:

  • The Salicylamide Core : Capable of engaging in strong intermolecular hydrogen bonding, making it a valuable pharmacophore.

  • The Bromohexyl Tail : A highly reactive electrophile primed for Nucleophilic Aliphatic Substitution (SN2) reactions.

Notably, this compound is identified as Salcaprozate Impurity 7 [3]. Salcaprozate sodium (SNAC) is a globally recognized, FDA-approved absorption enhancer used to facilitate the oral delivery of macromolecules (e.g., oral semaglutide). Understanding the handling and reactivity of its 6-carbon analog and associated impurities is paramount for Chemistry, Manufacturing, and Controls (CMC) professionals ensuring the safety and efficacy of oral peptide formulations.

Physicochemical Profiling & Hazard Assessment

Alkylating agents require stringent safety evaluations. The terminal bromide makes this compound a potent electrophile, capable of indiscriminately alkylating biological nucleophiles (such as the sulfhydryl groups of cysteine or the primary amines in DNA). Consequently, it must be handled as a potential skin sensitizer and mutagen[4].

Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Implication
Chemical Name N-(6-Bromohexyl)-2-hydroxybenzamideStandardized nomenclature for regulatory filing.
CAS Number 1959004-07-9Unique identifier for safety tracking[1].
Molecular Formula C₁₃H₁₈BrNO₂Indicates the presence of a heavy halogen (Br).
Molecular Weight 300.20 g/mol Ideal size for linker chemistry without violating Lipinski's rules,[3].
Typical Purity ≥95%Trace impurities often include the hydrolyzed alcohol[1],[5].
Known Roles Fine Chemical, SNAC Impurity 7Critical for quality control in permeation enhancer synthesis[2],[3].

Mechanistic Toxicology & Reactivity Logic

To handle N-(6-Bromohexyl)-2-hydroxybenzamide safely, researchers must understand its degradation and reactivity pathways. The primary bromide is susceptible to both intentional SN2 alkylation (desired) and ambient solvolysis/hydrolysis (undesired degradation). Exposure to ambient moisture or light will slowly convert the bromide into a 6-hydroxyhexyl degradant, releasing corrosive hydrobromic acid (HBr) in the process.

Reactivity Compound N-(6-Bromohexyl)- 2-hydroxybenzamide Nucleophile Biological/Chemical Nucleophile (-SH, -NH2) Compound->Nucleophile SN2 Alkylation Hydrolysis Moisture / Light Exposure Compound->Hydrolysis Solvolysis Product Alkylated Adduct (Toxicity/Target) Nucleophile->Product Degradant 6-Hydroxyhexyl Degradant + HBr Hydrolysis->Degradant

Fig 1: Electrophilic reactivity and primary degradation pathways of the bromohexyl moiety.

Laboratory Safety & Handling Protocols

Because of its alkylating potential, administrative and engineering controls must be strictly enforced.

Engineering Controls & PPE
  • Ventilation : All handling of the dry powder must occur within a certified ductless fume hood or a vented balance enclosure to prevent inhalation of electrophilic dust.

  • PPE : Double nitrile gloves (changed immediately upon contamination), a properly fitted lab coat, and safety goggles are mandatory.

Spill Response Workflow

In the event of a spill, standard sweeping is insufficient due to the chemical's reactivity. The electrophile must be chemically quenched.

SpillResponse Spill Spill Event Detected Isolate Evacuate & Isolate Area Spill->Isolate PPE Don Maximum PPE (N95/P100, Nitrile Gloves) Isolate->PPE Neutralize Apply 10% Sodium Thiosulfate (Quench Electrophile) PPE->Neutralize Dispose Collect as Halogenated Organic Waste Neutralize->Dispose

Fig 2: Step-by-step logical workflow for managing alkylating agent spills.

Standardized Experimental Workflows

The following protocols are designed as self-validating systems . They incorporate mechanistic causality to explain why specific reagents are chosen, ensuring high fidelity in drug development settings.

Protocol 1: Safe Weighing and Stock Solution Preparation
  • Objective : Prepare a 100 mM stock solution while preventing moisture-induced degradation.

  • Step 1: Pre-weighing Setup . Ensure the balance is purged with dry nitrogen. Causality: Ambient humidity initiates slow hydrolysis of the primary alkyl bromide.

  • Step 2: Material Handling . Use anti-static spatulas to transfer the fine chemical powder[2]. Causality: Static buildup can cause the powder to aerosolize, increasing inhalation risk.

  • Step 3: Solvent Addition . Dissolve the compound in anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Step 4: Storage . Aliquot the solution into amber glass vials, blanket with argon, and store at -20°C. Causality: Alkyl bromides are highly light-sensitive and prone to photo-induced radical degradation.

  • Self-Validation Check : Before utilizing the stock in downstream assays, run a 1 µL aliquot via LC-MS. Confirm the presence of the intact mass (m/z 300.2 [M+H]⁺),[3] and the strict absence of the m/z 238.2 peak, which would indicate that the stock has degraded into the 6-hydroxyhexyl derivative.

Protocol 2: Nucleophilic Substitution (SN2) for Linker Elongation
  • Objective : Covalently link the bromohexyl moiety to a secondary amine pharmacophore (e.g., synthesizing a PROTAC).

  • Step 1: Reagent Combination . Combine 1.0 equivalent of N-(6-Bromohexyl)-2-hydroxybenzamide with 1.2 equivalents of the target amine in anhydrous acetonitrile. Causality: Polar aprotic solvents like acetonitrile leave the nucleophile unsolvated and highly reactive, drastically accelerating the SN2 pathway.

  • Step 2: Base Addition . Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the hydrobromic acid (HBr) generated during the substitution, preventing the acidic protonation of the nucleophilic amine (which would stall the reaction).

  • Step 3: Thermal Activation . Heat the reaction mixture to 60°C under a nitrogen atmosphere for 12 hours.

  • Step 4: Quenching . Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Self-Validation Check : Monitor the organic layer via LC-MS. The reaction is considered self-validated and complete when the starting material peak (m/z 300.2) integrates to <1% by UV absorbance. If the starting material persists alongside the alcohol degradant, it indicates moisture contamination in the acetonitrile.

Sources

Foundational

Whitepaper: N-(6-Bromohexyl)-2-hydroxybenzamide in Advanced Chemical Synthesis

Executive Summary In modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of complex molecule assembly. N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of complex molecule assembly. N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a highly versatile synthetic intermediate characterized by its dual reactivity profile: a terminal electrophilic bromide and a biologically privileged salicylamide core.

This whitepaper provides an in-depth technical analysis of this compound, exploring its primary role as a flexible linker in the synthesis of targeted conjugates (such as PROTACs) and its critical regulatory significance as a known impurity standard (Salcaprozate Impurity 7 ) in the manufacturing of FDA-approved oral absorption enhancers. Designed for synthetic chemists and drug development professionals, this guide bridges the gap between mechanistic theory and bench-level execution.

Chemical Profiling & Physicochemical Data

Understanding the physicochemical parameters of N-(6-Bromohexyl)-2-hydroxybenzamide is critical for predicting its behavior in organic solvents and its chromatographic retention times. The data below summarizes its core attributes, supported by commercial analytical standards from and [1][2].

ParameterSpecificationCausality / Significance
Chemical Name N-(6-Bromohexyl)-2-hydroxybenzamideDefines the structural topology (salicylamide + C6 alkyl bromide).
CAS Number 1959004-07-9Unique identifier for regulatory compliance and API tracking.
Molecular Formula C13H18BrNO2Dictates the exact mass and elemental composition.
Molecular Weight 300.19 g/mol Critical for precise stoichiometric calculations in synthetic workflows.
Purity Standard ≥ 95.0% (HPLC/MS)Minimum threshold required for use as an analytical reference standard.
Diagnostic MS Signature m/z 300 / 302 (1:1 ratio)The ^79Br/^81Br isotopic doublet acts as a self-validating tracking marker.

Mechanistic Role 1: Bifunctional Starting Material for Conjugates

In the rapidly expanding field of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linker chemistry is as crucial as the pharmacophores themselves. N-(6-Bromohexyl)-2-hydroxybenzamide serves as an ideal starting material due to two distinct loci of reactivity:

  • The 6-Bromohexyl Chain: The terminal primary bromide is a classic electrophile, primed for bimolecular nucleophilic substitution (S_N2). The 6-carbon (hexyl) chain provides a highly specific degree of spatial flexibility and lipophilicity, often required to bridge an E3 ligase ligand and a target protein ligand without causing steric clashes.

  • The Salicylamide Core: The 2-hydroxybenzamide moiety is a well-documented pharmacophore capable of bidentate metal chelation (useful in targeting metalloenzymes) and robust hydrogen bonding. Under controlled conditions, the amide nitrogen and phenolic oxygen remain unreactive, allowing selective modification at the bromide terminus.

Workflow for SN2 alkylation using N-(6-Bromohexyl)-2-hydroxybenzamide as a bifunctional linker.

Experimental Protocol: S_N2 Alkylation Workflow

To ensure high-fidelity coupling, the following self-validating protocol is recommended for reacting N-(6-Bromohexyl)-2-hydroxybenzamide with a secondary amine ligand.

  • Step 1: Reagent Preparation. Dissolve N-(6-Bromohexyl)-2-hydroxybenzamide (1.0 eq) and the nucleophilic ligand (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF is a polar aprotic solvent that optimally solvates the reactants while leaving the nucleophile relatively unsolvated, thereby lowering the activation energy for the S_N2 attack.

  • Step 2: Base Addition. Add anhydrous K₂CO₃ (2.0 eq) to the reaction mixture.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It efficiently scavenges the HBr byproduct, driving the reaction forward thermodynamically without causing competitive nucleophilic attack or unwanted hydrolysis of the salicylamide bond.

  • Step 3: Thermal Activation. Stir the mixture under an inert nitrogen atmosphere at 60°C for 12 hours.

    • Causality: The 6-carbon alkyl chain introduces mild steric hindrance. Heating to 60°C provides the necessary kinetic energy to overcome the S_N2 transition state barrier while preventing thermal degradation of the reactants.

  • Step 4: Reaction Monitoring (Self-Validation). Analyze reaction aliquots via LC-MS.

    • Causality: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 300/302 due to the ^79Br and ^81Br isotopes. The complete disappearance of this doublet, replaced by the mass of the coupled product, provides instantaneous, self-validating proof that the bromide displacement is complete.

  • Step 5: Workup & Purification. Quench with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Mechanistic Role 2: Critical Impurity Standard in SNAC Manufacturing

Beyond its use as a building block, N-(6-Bromohexyl)-2-hydroxybenzamide is formally recognized as Salcaprozate Impurity 7 (or Salcaprozate Sodium Impurity 3) by analytical standard providers such as [3][4].

Salcaprozate sodium (SNAC) is a critical oral absorption enhancer used in the formulation of macromolecular drugs (e.g., oral semaglutide). SNAC features an 8-carbon (caprylate) chain. Because SNAC is administered in high doses, stringent ICH Q3A compliance is required for its impurity profile.

The Origin of the Impurity

The synthesis of SNAC typically involves the alkylation of salicylamide with an 8-carbon alkylating agent (such as 1,8-dibromooctane or 8-bromooctanoic acid). If the industrial-grade 8-carbon starting material is contaminated with its 6-carbon homologue (e.g., 1,6-dibromohexane), the parallel reaction pathway generates N-(6-Bromohexyl)-2-hydroxybenzamide. Identifying and quantifying this C6-impurity is a mandatory quality control step to ensure the safety and efficacy of the final SNAC API.

Impurity Sal Salicylamide (Core Scaffold) Rxn1 Alkylation & Processing Sal->Rxn1 Rxn2 Alkylation & Processing Sal->Rxn2 C8 C8 Alkylating Agent (Intended Route) C8->Rxn1 C6 C6 Alkylating Agent (Contaminant Route) C6->Rxn2 SNAC Salcaprozate (SNAC) (Target API) Rxn1->SNAC Desired Pathway Imp N-(6-Bromohexyl)- 2-hydroxybenzamide (Impurity 7) Rxn2->Imp Impurity Formation

Divergent synthetic pathways illustrating the formation of SNAC versus its C6-bromo impurity.

Analytical Characterization for Quality Control

To detect N-(6-Bromohexyl)-2-hydroxybenzamide in SNAC batches, Quality Control (QC) laboratories employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry. Because the impurity contains a highly lipophilic bromohexyl chain, it exhibits a distinct retention time compared to the highly polar, carboxylate-bearing SNAC molecule, allowing for baseline resolution on standard C18 columns.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing N-(6-Bromohexyl)-2-hydroxybenzamide in Organic Synthesis and Targeted Protein Degradation

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic methodologies, mechanistic causality, and PROTAC (Proteolysis Targeting Chimera) linker strategies. Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic methodologies, mechanistic causality, and PROTAC (Proteolysis Targeting Chimera) linker strategies.

Executive Summary & Chemical Profiling

N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]. With a molecular weight of 300.19 g/mol and the chemical formula C13H18BrNO2, this compound bridges the gap between traditional small-molecule synthesis and advanced bivalent drug design[1].

The molecule is defined by two orthogonal reactive domains:

  • The 6-Bromohexyl Tail: An ideal electrophile for bimolecular nucleophilic substitution ( SN​2 ). The 6-carbon alkyl chain provides an optimal spatial separation (approximately 7–9 Å) to prevent steric clashing between target proteins and E3 ligases in targeted degradation applications.

  • The 2-Hydroxybenzamide (Salicylamide) Core: Salicylamides are established pharmacophores known to inhibit microsomal UDP-glucuronosyltransferase[2]. More recently, benzamide-type ligands have been pioneered as novel, non-phthalimide Cereblon (CRBN) binders for PROTACs, offering significantly improved hydrolytic stability over traditional immunomodulatory imide drugs (IMiDs)[3]. Furthermore, benzamide derivatives are heavily utilized in synthesizing targeted degraders for BET domain proteins like BRD4[4].

Mechanistic Insights: Causality in Experimental Design

When incorporating N-(6-Bromohexyl)-2-hydroxybenzamide into a synthetic pipeline, the choice of reagents is dictated by the kinetics of the SN​2 pathway and the electronic nature of the nucleophile.

  • Solvent Selection (The Aprotic Advantage): For alkylation reactions utilizing the bromohexyl tail, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. These solvents solvate the cations of the base but leave the nucleophilic anions unsolvated and highly reactive, drastically lowering the activation energy of the SN​2 transition state.

  • Base Selection (The Cesium Effect vs. Carbonate Buffering): When reacting the bromide with secondary amines, K2​CO3​ is preferred. It acts as a heterogeneous proton sink, neutralizing the generated HBr without participating in side reactions. However, when coupling with phenols (O-alkylation), Cs2​CO3​ is strictly required. The large, highly polarizable cesium cation loosely coordinates the phenoxide oxygen, maximizing its nucleophilicity (the "Cesium Effect") and driving the reaction to completion.

Mandatory Visualizations: Synthetic Workflows

G A N-(6-Bromohexyl)- 2-hydroxybenzamide B SN2 Alkylation (Tail Modification) A->B Amines/Thiols Base, DMF C Amidation/Esterification (Headgroup Modification) A->C Electrophiles Coupling Agents D PROTAC Linker Conjugate B->D Attach E3 Ligand E Fluorescent/Affinity Probe C->E Attach Fluorophore

Bifunctional synthetic workflows utilizing N-(6-Bromohexyl)-2-hydroxybenzamide.

Assembly and mechanism of action of a PROTAC utilizing a bromohexyl-benzamide linker.

Experimental Protocols

The following self-validating protocols detail the standard operating procedures for integrating this building block into larger molecular assemblies.

Protocol A: N-Alkylation of a Secondary Amine (PROTAC Linker Attachment)

This protocol is optimized for attaching piperazine- or piperidine-based Target Protein of Interest (POI) ligands to the bromohexyl tail.

  • Preparation: In an oven-dried round-bottom flask, dissolve the secondary amine POI ligand (1.0 eq, typically 0.5 mmol) and N-(6-Bromohexyl)-2-hydroxybenzamide (1.1 eq) in 2.5 mL of anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (3.0 eq).

    • Causality: K2​CO3​ neutralizes the HBr byproduct, preventing the protonation of the nucleophilic amine. The heterogeneous nature of K2​CO3​ in DMF allows for easy removal via filtration post-reaction.

  • Reaction: Stir the suspension vigorously at 60°C for 12 hours under an inert Nitrogen ( N2​ ) atmosphere.

    • Causality: Mild heating accelerates the SN​2 displacement of the primary bromide, while the N2​ atmosphere prevents oxidative degradation of sensitive amine ligands.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the distinct 1:1 isotopic doublet of the bromide starting material (M and M+2 peaks) disappears, and the desired product mass ( [M+H]+ ) dominates the chromatogram.

  • Workup: Cool to room temperature, quench with 10 mL of distilled H2​O , and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution ( 2×10 mL) to efficiently partition and remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: O-Alkylation of a Phenol (Modifying an E3 Ligase Ligand)

This protocol utilizes the "Cesium Effect" to attach phenolic ligands (e.g., modified VHL ligands) to the linker.

  • Preparation: Dissolve the phenolic ligand (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Base Addition: Add Cs2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide anion.

  • Reaction: Add N-(6-Bromohexyl)-2-hydroxybenzamide (1.2 eq) and heat the mixture to reflux (82°C) for 8 hours.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) system. The phenolic starting material will deplete, and a new, highly UV-active spot (attributed to the conjugated benzamide core) will appear at a higher Rf​ value.

  • Workup: Filter the warm reaction mixture directly through a pad of Celite to remove the insoluble cesium salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution).

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for utilizing N-(6-Bromohexyl)-2-hydroxybenzamide with various nucleophilic classes, providing a benchmark for expected yields and conditions.

Nucleophile TypeTarget ApplicationOptimal SolventBase CatalystTemp (°C)Time (h)Typical Yield (%)Notes
Primary Amine Linear Linker ExtensionDMFDIPEA (2.0 eq)601665 - 75Prone to over-alkylation (tertiary amine formation).
Secondary Amine POI Ligand AttachmentDMF K2​CO3​ (3.0 eq)601280 - 90Cleanest conversion; LC-MS tracking recommended.
Phenol (O-Alkyl) VHL Ligand ConjugationMeCN Cs2​CO3​ (2.0 eq)80885 - 95Cesium effect is critical for high yields.
Thiol (S-Alkyl) Covalent Probe SynthesisTHF Et3​N (1.5 eq)254> 90Extremely fast kinetics; run at room temperature.

References

  • Journal of Medicinal Chemistry (ACS). "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." ACS Publications, 2023. Available at:[Link]

  • Google Patents. "Therapeutic cure-pro compounds for targeted degradation of bet domain proteins, and methods of making and using them (WO2022031774A2)." World Intellectual Property Organization, 2022.

Sources

Application

"N-(6-Bromohexyl)-2-hydroxybenzamide as a chemical intermediate"

An In-Depth Guide to N-(6-Bromohexyl)-2-hydroxybenzamide: A Versatile Intermediate in Modern Drug Discovery Authored by a Senior Application Scientist This document provides a comprehensive technical guide on the applica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to N-(6-Bromohexyl)-2-hydroxybenzamide: A Versatile Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of N-(6-Bromohexyl)-2-hydroxybenzamide as a strategic chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, synthesis, and critical role in constructing complex bioactive molecules, with a particular focus on its application in the synthesis of Histone Deacetylase (HDAC) inhibitors.

Introduction: A Bifunctional Scaffold for Targeted Synthesis

N-(6-Bromohexyl)-2-hydroxybenzamide is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by two key reactive moieties: a 2-hydroxybenzamide (salicylamide) head and a terminal bromohexyl group . This bifunctional nature makes it an exceptionally valuable building block.

The salicylamide functional group is a well-established pharmacophore, known for its ability to chelate metal ions in the active sites of metalloenzymes.[1] The terminal alkyl bromide provides a reactive handle for covalent attachment to other molecular scaffolds via nucleophilic substitution reactions. This dual functionality allows for the streamlined synthesis of molecules with a "linker" and a "warhead," a common motif in targeted therapies such as inhibitors and proteolysis-targeting chimeras (PROTACs).[2][3][4] This guide offers detailed protocols and the scientific rationale behind its use as a premier intermediate.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe use in any synthetic campaign.

Physicochemical Data

The key properties of N-(6-Bromohexyl)-2-hydroxybenzamide are summarized below for quick reference.

PropertyValueSource
CAS Number 1959004-07-9[5][6]
Molecular Formula C₁₃H₁₈BrNO₂[5]
Molecular Weight 300.2 g/mol [6]
Physical Form Solid
Purity ≥95%[5]
Storage Temperature Refrigerator
Safety and Handling

As with any laboratory chemical, proper handling is essential. N-(6-Bromohexyl)-2-hydroxybenzamide is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338.[7]

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and ample water.[7]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.[7]

  • Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting.[7]

Storage and Handling: The compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection. It should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials.[7]

Synthesis Protocol: N-(6-Bromohexyl)-2-hydroxybenzamide

The most direct and common method for synthesizing N-(6-Bromohexyl)-2-hydroxybenzamide is through the coupling of salicylic acid (or an activated derivative) with 6-bromohexan-1-amine. The following protocol employs a standard peptide coupling agent, which is efficient and minimizes the formation of side products.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Salicylic_Acid Salicylic Acid Reaction_Vessel Amide Coupling (Room Temp, 12-18h) Salicylic_Acid->Reaction_Vessel Bromohexylamine 6-Bromohexan-1-amine Bromohexylamine->Reaction_Vessel Coupling EDC, HOBt Coupling->Reaction_Vessel Base DIPEA Base->Reaction_Vessel Solvent Anhydrous DMF Solvent->Reaction_Vessel Target N-(6-Bromohexyl)- 2-hydroxybenzamide Workup Workup & Purification Reaction_Vessel->Workup Aqueous Workup Workup->Target

Caption: Synthetic workflow for N-(6-Bromohexyl)-2-hydroxybenzamide.

Detailed Experimental Protocol

Materials and Equipment:

  • Salicylic acid (1.0 eq)

  • 6-Bromohexan-1-amine hydrochloride (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylic acid (1.0 eq), 6-bromohexan-1-amine hydrochloride (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.2-0.5 M with respect to the salicylic acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. The addition of base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence removes unreacted starting materials, coupling agents, and base.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(6-Bromohexyl)-2-hydroxybenzamide as a solid.

Application as a Strategic Intermediate in HDAC Inhibitor Synthesis

The primary application of N-(6-Bromohexyl)-2-hydroxybenzamide is in the synthesis of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in cancer therapy.[3][8]

The Pharmacophore Model

Most benzamide-based HDAC inhibitors share a common pharmacophore:

  • Zinc-Binding Group (ZBG): Interacts with the zinc ion in the HDAC active site. The 2-hydroxybenzamide moiety serves this function effectively.[9]

  • Linker: A carbon chain that connects the ZBG to the cap group and occupies a hydrophobic channel. The hexyl chain of the title compound fulfills this role.

  • Cap Group: A larger (often aromatic) group that interacts with the surface of the enzyme, providing affinity and selectivity.[10]

N-(6-Bromohexyl)-2-hydroxybenzamide provides the ZBG and linker pre-assembled, with a reactive handle (the bromide) for facile attachment of a cap group.

G cluster_pharmacophore HDAC Inhibitor Pharmacophore cluster_intermediate N-(6-Bromohexyl)-2-hydroxybenzamide ZBG Zinc-Binding Group (2-Hydroxybenzamide) Linker Linker (Hexyl Chain) Cap Cap Group (Surface Recognition) Intermediate_ZBG ZBG Intermediate_Linker Linker Intermediate_ZBG->Intermediate_Linker Reactive_Handle Reactive Handle (-Br) Intermediate_Linker->Reactive_Handle Reactive_Handle->Cap + Nucleophilic Cap Group (e.g., R-NH₂)

Caption: Role of the intermediate in the HDAC inhibitor pharmacophore.

Protocol: Synthesis of a Model HDAC Inhibitor

This protocol demonstrates the utility of N-(6-Bromohexyl)-2-hydroxybenzamide by reacting it with a nucleophilic "cap group," a common final step in the synthesis of many HDAC inhibitors.[11][12] The procedure is analogous to N-alkylation reactions reported in the literature.[13]

Materials and Equipment:

  • N-(6-Bromohexyl)-2-hydroxybenzamide (1.0 eq)

  • Nucleophilic cap group (e.g., a primary or secondary amine-containing heterocycle) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add N-(6-Bromohexyl)-2-hydroxybenzamide (1.0 eq), the amine-containing cap group (1.2 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. The terminal bromide is susceptible to SN2 displacement by the amine nucleophile. The carbonate base acts as an acid scavenger.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Perform an aqueous work-up as described in section 3.2.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final HDAC inhibitor.

This modular approach, enabled by the bifunctional nature of N-(6-Bromohexyl)-2-hydroxybenzamide, is a powerful strategy in modern medicinal chemistry for rapidly generating libraries of potential drug candidates.

Conclusion

N-(6-Bromohexyl)-2-hydroxybenzamide is a high-value chemical intermediate whose structure is ideally suited for the efficient synthesis of targeted therapeutic agents. By providing a pre-formed salicylamide zinc-binding group attached to a versatile hexyl bromide linker, it significantly simplifies the synthetic route to novel benzamide-based HDAC inhibitors and other complex molecules. The protocols and data presented in this guide are intended to empower researchers to leverage this strategic building block in their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link]

  • Supplementary Information - Royal Society of Chemistry. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC. [Link]

  • Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. European Journal of Medicinal Chemistry. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ChemRxiv. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. [Link]

  • Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC. [Link]

  • Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC. [Link]

  • Process for producing 2-hydroxybenzamide derivatives - Google P
  • Synthesis and biological evaluation of novel N-benzyltriazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors | Request PDF - ResearchGate. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - DORA 4RI. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Detection of N-(6-Bromohexyl)-2-hydroxybenzamide

Introduction N-(6-Bromohexyl)-2-hydroxybenzamide is a synthetic organic compound that incorporates a bromohexyl chain attached to a 2-hydroxybenzamide core. The presence of a halogenated alkyl chain and an aromatic amide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(6-Bromohexyl)-2-hydroxybenzamide is a synthetic organic compound that incorporates a bromohexyl chain attached to a 2-hydroxybenzamide core. The presence of a halogenated alkyl chain and an aromatic amide structure suggests its potential utility in pharmaceutical and medicinal chemistry research, possibly as an intermediate in the synthesis of more complex molecules or as a biologically active agent itself. The 2-hydroxybenzamide moiety is a known pharmacophore found in a variety of therapeutic agents. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control, pharmacokinetic studies, and various research applications.

This comprehensive guide provides detailed protocols for the analytical detection of N-(6-Bromohexyl)-2-hydroxybenzamide using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

PART 1: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary technique for the quantification of non-volatile and thermally labile compounds like N-(6-Bromohexyl)-2-hydroxybenzamide. The following protocol is based on established methods for the analysis of benzamide derivatives and is designed for robustness and accuracy.[1][2]

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. N-(6-Bromohexyl)-2-hydroxybenzamide, being a moderately polar molecule, will partition between the stationary and mobile phases, allowing for its separation from impurities. Detection is achieved using a UV-Vis detector, as the benzamide ring system exhibits strong absorbance in the UV region.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is required.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm and 295 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • C18 Column: A versatile, nonpolar stationary phase suitable for a wide range of organic molecules.

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase HPLC, offering good peak shape and resolution. The 60:40 ratio is a starting point and may require optimization based on the specific sample matrix.

  • 0.1% Formic Acid: This additive helps to protonate the amide and phenolic hydroxyl groups, leading to sharper peaks and improved chromatographic performance.[2]

  • Detection Wavelengths: 230 nm provides a general absorbance for the aromatic system, while a secondary wavelength around 295 nm can offer more selectivity for the 2-hydroxybenzamide chromophore.

2. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water and add 1 mL of formic acid. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(6-Bromohexyl)-2-hydroxybenzamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing N-(6-Bromohexyl)-2-hydroxybenzamide in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Data Analysis and Quantification:

  • Inject the working standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of N-(6-Bromohexyl)-2-hydroxybenzamide in the sample by interpolating its peak area on the calibration curve.

4. Method Validation:

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Workflow for HPLC Analysis

Caption: Workflow for the quantification of N-(6-Bromohexyl)-2-hydroxybenzamide by HPLC.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the bromohexyl group, N-(6-Bromohexyl)-2-hydroxybenzamide is amenable to GC-MS analysis, which is particularly useful for identifying the compound in complex matrices and for detecting trace amounts.[3][4][5]

Principle of the Method

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

ParameterSpecification
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 280°C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Oven Temperature Program Initial temp: 150°C (hold for 2 min), Ramp: 15°C/min to 300°C (hold for 5 min)
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 450

Rationale for Parameter Selection:

  • DB-5ms Column: A low-polarity column that provides good separation for a wide range of semi-volatile organic compounds, including halogenated compounds.[6]

  • Helium Carrier Gas: An inert gas that is commonly used in GC-MS.

  • High Injector and Transfer Line Temperatures: Necessary to ensure the complete vaporization of the analyte and prevent condensation.

  • Temperature Programming: Allows for the efficient separation of compounds with different boiling points.

  • Electron Ionization (EI): A hard ionization technique that produces a reproducible fragmentation pattern, which is crucial for library matching and structural elucidation.

2. Sample Preparation:

  • The sample should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If the sample is in an aqueous matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

3. Data Analysis and Identification:

  • The total ion chromatogram (TIC) will show the separation of different components in the sample.

  • The mass spectrum of the peak corresponding to N-(6-Bromohexyl)-2-hydroxybenzamide can be compared to a spectral library (if available) or interpreted manually to confirm its identity. Key fragments to look for would include the molecular ion, fragments corresponding to the loss of bromine, and fragments characteristic of the benzamide and hexyl chain moieties.

Workflow for GC-MS Analysis

Caption: Workflow for the identification of N-(6-Bromohexyl)-2-hydroxybenzamide by GC-MS.

PART 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural characterization of organic molecules. It provides detailed information about the carbon-hydrogen framework of N-(6-Bromohexyl)-2-hydroxybenzamide.

Principle of the Method

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and spatial arrangement.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Experiments ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC)

Rationale for Parameter Selection:

  • High-Field NMR: Provides better signal dispersion and resolution, which is important for unambiguous spectral interpretation.

  • Deuterated Solvents: Used to dissolve the sample without producing large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the analyte.

  • TMS: A standard internal reference for ¹H and ¹³C NMR.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

3. Spectral Interpretation:

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of each type of proton (integration). Expected signals would include aromatic protons, the amide proton, the phenolic hydroxyl proton, and the aliphatic protons of the hexyl chain.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

  • 2D NMR: Experiments like COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, aiding in the complete assignment of the structure.

Expected NMR Spectral Features
Group¹H Chemical Shift (ppm, approximate)¹³C Chemical Shift (ppm, approximate)
Aromatic-H 6.8 - 8.0115 - 160
-OH (Phenolic) 9.0 - 12.0 (broad)-
-NH (Amide) 7.5 - 9.0 (broad)-
-C=O (Amide) -165 - 175
-CH₂-NH- 3.2 - 3.638 - 45
-CH₂-Br 3.3 - 3.730 - 35
Aliphatic -(CH₂)₄- 1.2 - 1.825 - 35

Note: Chemical shifts are highly dependent on the solvent and other structural features.

Logical Relationship for Structural Confirmation

Structural_Elucidation_Logic cluster_techniques Analytical Techniques cluster_confirmation Structural Confirmation HPLC HPLC (Purity & Retention Time) Structure Confirmed Structure of N-(6-Bromohexyl)-2-hydroxybenzamide HPLC->Structure Initial Identification GCMS GC-MS (Molecular Weight & Fragmentation) GCMS->Structure Initial Identification H_NMR ¹H NMR (Proton Environment) TwoD_NMR 2D NMR (Connectivity) H_NMR->TwoD_NMR H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->TwoD_NMR C_NMR->Structure TwoD_NMR->Structure

Caption: Logical flow for the structural confirmation of N-(6-Bromohexyl)-2-hydroxybenzamide.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the detection, quantification, and structural elucidation of N-(6-Bromohexyl)-2-hydroxybenzamide. The choice of technique will depend on the specific analytical goal, whether it is routine quality control, metabolic studies, or initial characterization. By understanding the principles behind each method and carefully selecting the experimental parameters, researchers can obtain accurate and reliable data. It is recommended to validate these proposed methods in-house to ensure their suitability for the intended application.

References

  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method - Benchchem.
  • Hashimoto, S., Fushimi, A., & Tanabe, K. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Mass Spectrometry, 51(5), 334-341. Available at: [Link]

  • Technical Support Center: Refining HPLC Protocols for Benzamide Isomers - Benchchem.
  • O'Dell, D., & K.A.O. Pacheco. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 520-523. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Restek.
  • Characterization of Impurities in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Comparative Guide - Benchchem.
  • Technical Support Center: Characterization of Halogenated Organic Compounds - Benchchem.
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments - USGS Publications Warehouse. Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Method Development and Structural Validation for N-(6-Bromohexyl)-2-hydroxybenzamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Application: Chemical Biology, PROTAC Linker Synthesis, and Pharmacokinetic Profiling Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Application: Chemical Biology, PROTAC Linker Synthesis, and Pharmacokinetic Profiling

Executive Summary & Chemical Context

N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a highly versatile bifunctional intermediate[1]. Structurally, it consists of a salicylamide (2-hydroxybenzamide) core—capable of hydrogen bonding and metal chelation—conjugated to a 6-carbon alkyl chain terminating in a reactive bromine atom[2].

In modern drug discovery, bromoalkyl chains are widely utilized as electrophilic linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and covalent bioconjugates[3][4]. However, the carbon-bromine bond is inherently labile. During sample extraction, reaction monitoring, or circulation in biological matrices, the bromoalkyl group is highly susceptible to nucleophilic substitution or hydrolysis. Therefore, developing a robust mass spectrometry (MS) method is critical to verify the structural integrity of the intact molecule and differentiate it from its hydrolyzed degradants.

Mass Spectrometry Fundamentals: The Isotopic Signature

To design a highly specific analytical method, we must leverage the unique physicochemical properties of the molecule.

The Bromine Fingerprint

Bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%)[5]. In mass spectrometry, this near 1:1 natural abundance creates a highly diagnostic isotopic doublet separated by 2 Da (M and M+2). Any analytical protocol targeting N-(6-Bromohexyl)-2-hydroxybenzamide must monitor both isotopologues to ensure the intact halogenated chain is present.

Ionization and Fragmentation (CID) Causality

Under positive Electrospray Ionization (ESI+), the acidic mobile phase promotes the protonation of the amide nitrogen, yielding precursor ions at m/z 300.1 ( [79Br-M+H]+ ) and m/z 302.1 ( [81Br-M+H]+ ).

Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary fragmentation pathways:

  • Amide Bond Cleavage (Primary): The most thermodynamically favorable pathway is the cleavage of the C-N amide bond. This yields a highly stable 2-hydroxybenzoyl (salicylium) cation at m/z 121.0 [6]. Because this fragment does not contain the bromine atom, both the m/z 300.1 and 302.1 precursors will converge on this identical product ion.

  • Neutral Loss of HBr (Secondary): The aliphatic chain can undergo a neutral loss of hydrogen bromide (-80 Da for 79Br and -82 Da for 81Br ), resulting in a shared product ion at m/z 220.1 .

Fragmentation M Precursor Ion [M+H]+ m/z 300.1 (79Br) / 302.1 (81Br) F1 Acylium Ion (Salicyl) m/z 121.0 M->F1 Amide Bond Cleavage (Primary Pathway) F2 Aliphatic Fragment Loss of HBr m/z 220.1 M->F2 Neutral Loss of HBr (-80 / -82 Da)

Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Analytical Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in the data, the following LC-MS/MS workflow is designed as a self-validating system . By mandating the simultaneous monitoring of both bromine isotopes, the protocol inherently flags isobaric interferences or in-source degradation.

Workflow S1 1. Sample Preparation (Aprotic Quench to Prevent Solvolysis) S2 2. UHPLC Separation (C18 Column, Acidic Mobile Phase) S1->S2 S3 3. ESI+ Ionization (Protonation of Amide Nitrogen) S2->S3 S4 4. Triple Quadrupole MS/MS (Dual-Isotope MRM Monitoring) S3->S4 S5 5. Data Validation (Confirm 1:1 79Br/81Br Ratio) S4->S5

Figure 2: End-to-end LC-MS/MS analytical workflow for bromoalkyl-salicylamide derivatives.

Step 1: Sample Preparation
  • Procedure: Aliquot 50 µL of the sample/matrix into a microcentrifuge tube. Add 150 µL of ice-cold 100% Acetonitrile (containing internal standard) to precipitate proteins or quench synthetic reactions. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Causality: Alkyl bromides are highly reactive. Using protic nucleophilic solvents (like methanol or water) at room temperature or under basic conditions will induce solvolysis, replacing the bromine with a hydroxyl or methoxy group. Cold, aprotic acetonitrile arrests this degradation.

Step 2: UHPLC Separation Parameters
  • Causality: The 6-carbon alkyl chain provides significant hydrophobicity, making a C18 reversed-phase column ideal for retaining the analyte away from polar matrix suppression zones. Formic acid is critical; it suppresses the ionization of the phenolic hydroxyl in the liquid phase, forcing the molecule to accept a proton at the amide nitrogen for optimal ESI+ sensitivity.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.00 0.40 95.0 5.0
0.50 0.40 95.0 5.0
3.00 0.40 5.0 95.0
4.00 0.40 5.0 95.0
4.10 0.40 95.0 5.0

| 5.00 | 0.40 | 95.0 | 5.0 |

(Column: C18, 50 x 2.1 mm, 1.7 µm; Column Temperature: 40°C; Injection Volume: 2 µL)

Step 3: Triple Quadrupole MRM Parameters
  • Causality: Multiple Reaction Monitoring (MRM) provides ultimate specificity. By tracking the transition of both the 79Br and 81Br precursors to the shared salicylium fragment (m/z 121.0), we create a built-in quality control check.

Table 2: Optimized MRM Transitions (ESI+)

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV) Transition Purpose

| 300.1 | 121.0 | 50 | 60 | 25 | Quantifier ( 79Br ) | | 302.1 | 121.0 | 50 | 60 | 25 | Qualifier ( 81Br ) | | 300.1 | 220.1 | 50 | 60 | 15 | Structural Confirmation | | 302.1 | 220.1 | 50 | 60 | 15 | Structural Confirmation |

Step 4: Data Validation Criteria

For a positive identification and quantification of N-(6-Bromohexyl)-2-hydroxybenzamide, the following self-validating criteria must be met:

  • Chromatographic Co-elution: The quantifier (300.1 → 121.0) and qualifier (302.1 → 121.0) transitions must co-elute perfectly (retention time tolerance ±0.05 min).

  • Isotopic Ratio Verification: The peak area ratio of the Quantifier to the Qualifier must be 1.0 ± 0.1 (reflecting the ~1:1 natural abundance of bromine). If the ratio skews significantly, the peak is either contaminated by an isobaric interference or the bromine atom has been lost prior to ionization.

References

  • CP Lab Safety. "N-(6-Bromohexyl)-2-hydroxybenzamide, 95%+ Purity." CP Lab Safety. URL:[Link]

  • Pan, Z., et al. "Electronic supplementary information: Mass spectrum of salicylamide pyrolysis." The Royal Society of Chemistry. URL: [Link]

  • ACS Publications. "Biospecific Chemistry for Covalent Linking of Biomacromolecules." Chemical Reviews. URL: [Link]

  • ACS Publications. "Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo." Journal of Medicinal Chemistry. URL: [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Analysis of N-(6-Bromohexyl)-2-hydroxybenzamide

Abstract This technical guide provides a detailed framework for the structural elucidation of N-(6-bromohexyl)-2-hydroxybenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. N-(6-Bromohexyl)-2-hydroxybenzamide,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a detailed framework for the structural elucidation of N-(6-bromohexyl)-2-hydroxybenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. N-(6-Bromohexyl)-2-hydroxybenzamide, containing a salicylamide head and a bromohexyl tail, is a representative small molecule that may serve as a fragment or intermediate in drug discovery and materials science.[1] Accurate structural confirmation and purity assessment are critical for its application. This note offers field-proven protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments. It emphasizes not just the procedural steps but the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to obtain high-quality, reproducible data and perform confident spectral interpretation.

Introduction: The Role of NMR in Small Molecule Characterization

N-(6-Bromohexyl)-2-hydroxybenzamide (Molecular Formula: C₁₃H₁₈BrNO₂, Molecular Weight: 300.2 g/mol ) is a bifunctional organic compound.[2] The 2-hydroxybenzamide (salicylamide) moiety is a known pharmacophore found in various biologically active compounds, while the bromohexyl group provides a reactive site for further chemical modification, for instance, in the development of PROTACs (PROteolysis TArgeting Chimeras) or other targeted therapeutic agents.[1][3]

Given its potential utility, unambiguous structural verification is paramount. NMR spectroscopy is the most powerful technique for the structural analysis of organic molecules in solution.[4] It provides atom-level information on the chemical environment, connectivity, and stereochemistry of a molecule. This guide presents a systematic approach to fully characterize N-(6-bromohexyl)-2-hydroxybenzamide, ensuring scientific integrity from sample preparation to final data analysis.

Molecular Structure and Spectroscopic Preview

A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra. The structure is composed of three distinct regions: the substituted aromatic ring, the amide linkage, and the aliphatic hexyl chain.

Caption: Workflow for the NMR spectroscopic analysis of small molecules.

Conclusion

This application note details a comprehensive and robust methodology for the NMR analysis of N-(6-bromohexyl)-2-hydroxybenzamide. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and interpretation guide provided herein are designed to be broadly applicable for the characterization of similar small molecules, ensuring high standards of scientific rigor and data integrity in research and development settings.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • University of Missouri. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • University of Wisconsin-Madison. Proton NMR Chemical Shift Table. Available at: [Link]

  • Gao, X., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Available at: [Link]

  • Indian Institute of Science Education and Research, Pune. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • C-E-N.T.R.A.L. Dasylab. NMR data acquisition. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • University of California, San Diego. NMR Data Acquisition and Processing Procedure. Available at: [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of bromoethane. Available at: [Link]

  • Patsnap. (2026). How to Measure Amide Group Shifts with NMR for Structural Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR spectra of compound 2a. Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of bromoethane. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Available at: [Link]

  • Springer Nature Experiments. (2013). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Available at: [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Available at: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Available at: [Link]

  • ResearchGate. (2025). NMR spectroscopy of small molecules in solution. Available at: [Link]

  • YouTube. (2018). Chemical Shift In NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the.... Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). Available at: [Link]

  • ADMET & DMPK. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. Available at: [Link]

  • SpectraBase. (R)-(-)-benzyl N-(6-bromo-2-hydroxyhexyl)carbamate - Optional[13C NMR]. Available at: [Link]

  • PMC - NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]

  • PubMed. (2002). Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors. Available at: [Link]

  • ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available at: [Link]

Sources

Application

Protocol for N-(6-Bromohexyl)-2-hydroxybenzamide Functionalization: A Bifunctional Scaffold for Advanced Chemical Synthesis

An Application Note for Researchers and Drug Development Professionals Abstract N-(6-Bromohexyl)-2-hydroxybenzamide is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

N-(6-Bromohexyl)-2-hydroxybenzamide is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure incorporates a salicylamide head group, known for its hydrogen bonding and potential metal-chelating properties, and a terminal alkyl bromide, which acts as a robust handle for a variety of nucleophilic substitution reactions. This combination allows for the strategic, stepwise introduction of different chemical moieties, making it an ideal linker for applications such as the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted molecular probes. This guide provides a detailed examination of the synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide and presents validated, step-by-step protocols for its subsequent functionalization at both the alkyl bromide terminus and the phenolic hydroxyl group.

Introduction: The Strategic Value of a Bifunctional Linker

In modern drug discovery, the ability to link different molecular entities—such as a targeting ligand and a therapeutic payload—is paramount.[1] N-(6-Bromohexyl)-2-hydroxybenzamide emerges as a superior scaffold for this purpose due to its distinct, orthogonally reactive functional groups.

  • The Salicylamide Moiety: The 2-hydroxybenzamide group provides a rigid, planar structure capable of forming key hydrogen bonds with biological targets. The phenolic hydroxyl and amide functionalities offer sites for further modification under specific conditions. Benzamide derivatives are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3]

  • The Bromohexyl Chain: The six-carbon aliphatic chain provides spatial separation between conjugated moieties, a critical factor in optimizing binding interactions in complex biological systems. The terminal primary bromide is a highly reliable electrophile for SN2 reactions, enabling covalent linkage to a wide array of nucleophiles with high efficiency and predictability.

This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust protocols for synthesizing and functionalizing this key intermediate.

Synthesis of the N-(6-Bromohexyl)-2-hydroxybenzamide Scaffold

The most direct and efficient method for preparing the title compound is through the amide coupling of salicylic acid with 6-bromohexylamine. While several amide bond formation techniques exist, the use of modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended for its high efficiency, mild reaction conditions, and minimal side product formation.[4]

Logical Workflow for Scaffold Synthesis

cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_process Process Salicylic_Acid Salicylic Acid Coupling Amide Coupling (Room Temp, 4-6h) Salicylic_Acid->Coupling Bromohexylamine 6-Bromohexylamine Bromohexylamine->Coupling HATU HATU HATU->Coupling Activates Acid DIPEA DIPEA DIPEA->Coupling Base DMF DMF (Solvent) DMF->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product N-(6-Bromohexyl)- 2-hydroxybenzamide Purification->Product

Caption: Synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide via HATU-mediated coupling.

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol describes the synthesis on a 5 mmol scale. All operations should be performed in a fume hood using dry glassware.

Materials:

  • Salicylic Acid (690 mg, 5.0 mmol, 1.0 equiv.)

  • 6-Bromohexylamine hydrobromide (1.31 g, 5.0 mmol, 1.0 equiv.)

  • HATU (2.09 g, 5.5 mmol, 1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Ethyl acetate (EtOAc), Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask under an argon atmosphere, add salicylic acid and 6-bromohexylamine hydrobromide.

  • Add anhydrous DMF (25 mL) and stir until all solids are dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise to the stirred solution. The use of a non-nucleophilic base is crucial to deprotonate both the carboxylic acid and the amine salt without competing in the coupling reaction.[4]

  • Add HATU in one portion. The reaction mixture may turn pale yellow.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer successively with saturated aq. NH₄Cl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the product as a white solid.[5]

Protocols for Selective Functionalization

The true utility of N-(6-Bromohexyl)-2-hydroxybenzamide lies in its capacity for selective, stepwise modification. The terminal bromide is significantly more reactive towards common nucleophiles than the phenolic hydroxyl group under neutral or mildly basic conditions. Stronger bases are required to deprotonate the phenol for subsequent reactions.

Logical Diagram of Functionalization Pathways

cluster_bromide Pathway A: Functionalization at C-Br Bond (SN2) cluster_phenol Pathway B: Functionalization at Phenolic OH Start N-(6-Bromohexyl)- 2-hydroxybenzamide Azide Azide Derivative (for Click Chemistry) Start->Azide NaN₃, DMF Amine Tertiary Amine Derivative Start->Amine R₂NH, K₂CO₃ Thioether Thioether Derivative Start->Thioether RSH, K₂CO₃ Ether O-Alkyl Ether Derivative Start->Ether R'-Br, NaH, THF Ester O-Acyl Ester Derivative Start->Ester R'COCl, Pyridine

Caption: Orthogonal functionalization strategies for N-(6-Bromohexyl)-2-hydroxybenzamide.

Pathway A: Functionalization at the Terminal Bromide

These reactions leverage the high electrophilicity of the primary alkyl bromide.

Protocol 3.1: Azide Substitution for Click Chemistry This protocol converts the bromide to an azide, a versatile functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.

  • Dissolve N-(6-Bromohexyl)-2-hydroxybenzamide (300 mg, 1.0 mmol) in anhydrous DMF (10 mL).

  • Add sodium azide (NaN₃) (98 mg, 1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool to room temperature, dilute with water (30 mL), and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the azido derivative, which can often be used without further purification.

Protocol 3.2: Secondary/Tertiary Amine Installation This protocol demonstrates the attachment of an amine, a common step in linking to other scaffolds or altering solubility.

  • In a sealed tube, combine N-(6-Bromohexyl)-2-hydroxybenzamide (300 mg, 1.0 mmol), the desired secondary amine (e.g., morpholine, 2.5 mmol, 2.5 equiv.), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv.) in acetonitrile (10 mL).[6]

  • K₂CO₃ is used as a mild, non-nucleophilic base to scavenge the HBr byproduct without promoting side reactions at the phenol.[7]

  • Seal the tube and heat to 80 °C for 16-24 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired amine-functionalized product.

Pathway B: Functionalization at the Phenolic Hydroxyl

These reactions require deprotonation of the weakly acidic phenol and are typically performed after modification of the alkyl bromide to prevent intramolecular reactions.

Protocol 3.3: O-Alkylation via Williamson Ether Synthesis This protocol attaches an alkyl group to the phenolic oxygen.

  • Dissolve N-(6-Bromohexyl)-2-hydroxybenzamide (or its azide/amine derivative) (1.0 mmol) in anhydrous THF (15 mL) under an argon atmosphere.

  • Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in oil) (48 mg, 1.2 mmol, 1.2 equiv.). The use of a strong, non-nucleophilic base is essential for complete deprotonation.[8]

  • Stir at 0 °C for 30 minutes, then add the desired alkylating agent (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aq. NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify by column chromatography.

Characterization and Data Summary

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key analytical data.

Compound NameTechniqueExpected Key Signals / Value
N-(6-Bromohexyl)-2-hydroxybenzamide ¹H NMR δ ~12.0 (s, 1H, phenolic OH), δ ~8.5 (t, 1H, amide NH), δ 7.4-6.8 (m, 4H, Ar-H), δ 3.41 (t, 2H, -CH₂Br), δ 3.35 (q, 2H, -NHCH₂-)
(CAS: 1959004-07-9)[9]¹³C NMR δ ~170 (C=O), δ ~160 (Ar-COH), δ ~34 (-CH₂Br), δ ~40 (-NHCH₂-)
MS (ESI+) m/z = 300.06, 302.06 [M+H]⁺ (characteristic bromine isotope pattern)
N-(6-Azidohexyl)-2-hydroxybenzamide FTIR Strong, sharp absorbance at ~2100 cm⁻¹ (azide N≡N stretch)
¹H NMR Disappearance of signal at δ 3.41; Appearance of new triplet at δ ~3.25 (-CH₂N₃)
MS (ESI+) m/z = 263.15 [M+H]⁺
N-(6-Morpholinohexyl)-2-hydroxybenzamide ¹H NMR Appearance of new signals at δ ~3.7 (t, 4H, morpholine -CH₂OCH₂-) and δ ~2.4 (m, 4H, morpholine -CH₂NCH₂-)
MS (ESI+) m/z = 307.20 [M+H]⁺
2-(Benzyloxy)-N-(6-bromohexyl)benzamide ¹H NMR Disappearance of phenolic OH signal at δ ~12.0; Appearance of new signals at δ ~7.3 (m, 5H, benzyl Ar-H) and δ ~5.1 (s, 2H, -OCH₂Ph)
MS (ESI+) m/z = 390.11, 392.11 [M+H]⁺

Conclusion and Future Directions

N-(6-Bromohexyl)-2-hydroxybenzamide is a powerful and adaptable scaffold for the synthesis of complex molecules in drug discovery. The protocols outlined herein provide reliable methods for its synthesis and selective functionalization. By leveraging the orthogonal reactivity of its terminal bromide and phenolic hydroxyl groups, researchers can efficiently construct novel conjugates for a multitude of therapeutic and diagnostic applications. Future work can explore expanding the library of nucleophiles for the alkyl bromide substitution and employing the salicylamide moiety for the development of novel metal-chelating agents or targeted protein degraders.

References

  • BenchChem. (n.d.). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • SIELC Technologies. (2018, May 17). Benzamide, p-bromo.
  • Clayden, J., & Pink, J. H. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(10), 3439–3451. Available at: [Link]

  • CymitQuimica. (n.d.). N-(6-Bromohexyl)-2-Hydroxybenzamide.
  • Sigma-Aldrich. (n.d.). N-(6-Bromohexyl)-2-hydroxybenzamide.
  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related alkylation reaction.
  • SpectraBase. (n.d.). (R)-(-)-benzyl N-(6-bromo-2-hydroxyhexyl)carbamate - Optional[13C NMR].
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Sementa, D., et al. (2023). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Nature Communications, 14(1), 589. Available at: [Link]

  • Freie Universität Berlin. (2021, November 19). Reaction Chemistry & Engineering.
  • Scribd. (n.d.). Purification Methods in Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for NMR characterization.
  • ChemicalBook. (n.d.). 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). N-(6-Bromohexyl)-2-hydroxybenzamide.
  • Kumar, R., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 19572. Available at: [Link]

  • Gholipour, S., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Saudi Chemical Society, 14(3), 279-283. Available at: [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Chemical Review and Letters. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives.
  • Reddy, B. V. S., et al. (2021). Synthesis of functionalized benzo[5][10]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(41), 25484-25488. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Polymer Functionalization with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and its Analogs.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Semantic Scholar. (n.d.). Visible-Light-Mediated Minisci C–H Alkylation of Heteroarenes with Unactivated Alkyl Halides Using O2 as an Oxidant.
  • Royal Society of Chemistry. (n.d.). Highly Regioselective α-Alkylation of α,β,γ,δ-Unsaturated Aldehydes Through Morita–Baylis–Hillman-Type Reaction.
  • Open Access Journals. (2023, December 29). Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Selective N-terminal functionalization of native peptides and proteins.
  • Ionescu, M. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2879. Available at: [Link]

  • Academy of Sciences Malaysia. (2018). N-Alkylation Of 6,6'-Dibromoisoindigo via Tosylate: An Economical Pathway.
  • BenchChem. (n.d.). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • Royal Society of Chemistry. (n.d.). Access to functionalized benzo[b]fluorene/benzo[a]anthracene derivatives through TfOH-promoted tandem isomerization/cyclodehydration.

Sources

Method

Application Note: Dual Utility of N-(6-Bromohexyl)-2-hydroxybenzamide in PROTAC Synthesis and SNAC Quality Control

Executive Summary N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a structurally simple yet highly versatile bifunctional molecule[1]. Featuring a salicylamide (2-hydroxybenzamide) headgroup tethered to a 6-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a structurally simple yet highly versatile bifunctional molecule[1]. Featuring a salicylamide (2-hydroxybenzamide) headgroup tethered to a 6-carbon aliphatic chain with a terminal bromide, it has emerged as a critical compound in two distinct areas of modern drug development:

  • Targeted Protein Degradation (TPD): It acts as a pre-functionalized linker-ligand building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), leveraging the benzamide moiety as a stable binding fragment[2].

  • Analytical Quality Control: It serves as a mandatory reference standard—often designated as Salcaprozate Impurity 7 —in the manufacturing of Salcaprozate Sodium (SNAC), an FDA-approved intestinal permeation enhancer used in oral biologics[3][4].

This application note details the mechanistic rationale and provides validated protocols for utilizing this compound in both synthetic chemistry and analytical workflows.

Table 1: Physicochemical Profile of N-(6-Bromohexyl)-2-hydroxybenzamide
PropertySpecification / Value
CAS Number 1959004-07-9[1]
Molecular Formula C13H18BrNO2[1]
Molecular Weight 300.19 g/mol [1]
Structural Features Salicylamide headgroup, C6-alkyl linker, primary bromide
Primary Applications PROTAC Linker-Ligand Intermediate; SNAC Impurity Reference Standard[3]

Application I: Chemical Biology & PROTAC Synthesis

Scientific Rationale

In the design of PROTACs, the choice of linker length and composition is critical for enabling the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase. A 6-carbon (C6) alkyl chain is frequently utilized because it provides a highly flexible, hydrophobic spacer that minimizes steric clashes without incurring excessive entropic penalties during folding.

Furthermore, the 2-hydroxybenzamide moiety is gaining traction in TPD. Recent medicinal chemistry efforts have identified benzamide derivatives as novel, non-phthalimide Cereblon (CRBN) binders that overcome the hydrolytic instability of traditional immunomodulatory imide drugs (IMiDs) like thalidomide[2]. The terminal primary bromide on the hexyl chain serves as an ideal electrophile for rapid SN​2 displacement by nucleophilic amines or phenols present on the complementary PROTAC half.

Workflow illustrating the SN2-mediated assembly of a PROTAC using a pre-functionalized bromohexyl linker.

Protocol: SN​2 Alkylation for PROTAC Assembly

This self-validating protocol utilizes mild basic conditions to prevent the hydrolysis of the benzamide linkage while ensuring quantitative displacement of the bromide.

Reagents & Materials:

  • N-(6-Bromohexyl)-2-hydroxybenzamide (1.0 eq)

  • Nucleophilic E3 Ligand or Target Binder (e.g., a phenol-functionalized ligand) (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 eq)

  • Catalytic Potassium Iodide (KI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert argon, dissolve the nucleophilic ligand (1.1 eq) in anhydrous DMF (0.2 M concentration). Causality: DMF is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive, accelerating the SN​2 pathway.

  • Activation: Add finely powdered K2​CO3​ (2.5 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete deprotonation of the nucleophile.

  • Coupling: Add N-(6-Bromohexyl)-2-hydroxybenzamide (1.0 eq) and catalytic KI (0.1 eq). Causality: KI facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide intermediate, thereby driving the reaction to completion at lower temperatures.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor progression via LC-MS until the mass of the brominated starting material ( m/z ~300/302) is fully consumed.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the final PROTAC intermediate.

Application II: Analytical Quality Control for SNAC

Scientific Rationale

Salcaprozate sodium (SNAC) is synthesized via the reaction of 2-hydroxybenzoyl chloride with 8-aminooctanoic acid, or through ester hydrolysis pathways[4][5]. During industrial scale-up, chain-length variations in starting materials or the use of halogenated intermediates can lead to the formation of Salcaprozate Impurity 7 (N-(6-Bromohexyl)-2-hydroxybenzamide)[3].

Because this impurity retains a terminal alkyl bromide, it is classified as a potential DNA-alkylating agent. Regulatory agencies require that such genotoxic impurities be strictly monitored and controlled well below the Threshold of Toxicological Concern (TTC) as dictated by the ICH M7 guidelines . Consequently, N-(6-Bromohexyl)-2-hydroxybenzamide is utilized as a critical reference standard to validate LC-MS/MS methods for batch release.

Analytical QC workflow for monitoring genotoxic Impurity 7 in Salcaprozate Sodium (SNAC) batches.

Protocol: LC-MS/MS Method for Impurity 7 Quantification

This method leverages Multiple Reaction Monitoring (MRM) to achieve parts-per-million (ppm) sensitivity, utilizing the distinct isotopic signature of bromine (roughly 1:1 ratio of M and M+2 peaks at m/z 300 and 302) to confidently identify the impurity against the SNAC API matrix.

Equipment: UPLC system coupled to a Triple Quadrupole Mass Spectrometer (ESI+ mode). Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

Table 2: UPLC Gradient Protocol
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (Acetonitrile)
0.00.4955
5.00.45050
8.00.4595
10.00.4595
10.10.4955
12.00.4955

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of N-(6-Bromohexyl)-2-hydroxybenzamide in HPLC-grade Methanol. Perform serial dilutions to create a calibration curve ranging from 0.1 ppm to 10 ppm.

  • Sample Preparation: Dissolve 100 mg of the SNAC API batch in 10 mL of a 50:50 Water:Acetonitrile mixture. Vortex for 2 minutes and sonicate for 5 minutes. Causality: This solvent ratio ensures complete dissolution of the amphiphilic SNAC salt while maintaining the solubility of the hydrophobic bromohexyl impurity.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • MS Tuning: Tune the mass spectrometer for the precursor ion [M+H]+ at m/z 300.1 (for 79Br ) and m/z 302.1 (for 81Br ). Optimize collision energy for the primary product ion (typically the loss of the bromohexyl chain yielding the salicylamide fragment at m/z 138.0).

  • Execution & Analysis: Inject 5 µL of the sample. Quantify the impurity concentration by plotting the peak area of the sample against the linear regression of the reference standard calibration curve. Ensure the calculated concentration falls below the predefined ICH M7 TTC limit before authorizing batch release.

Sources

Application

Application Note: Experimental Procedures for the Synthesis and Coupling of N-(6-Bromohexyl)-2-hydroxybenzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Applications: PROTAC Linker Synthesis, Chemical Biology Probes, and HDAC Inhibitor Development Introduction & Mechanistic Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Applications: PROTAC Linker Synthesis, Chemical Biology Probes, and HDAC Inhibitor Development

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, bifunctional linkers are the architectural backbone of complex conjugates.1[1] is a highly versatile building block that bridges two distinct chemical spaces.

On one terminus, it features a salicylamide moiety—a recognized pharmacophore that functions as a zinc-binding group in epigenetic targeting and serves as the core structure in absorption enhancers like 2[2]. On the other terminus, a 6-carbon alkyl chain ends in a bromide leaving group, providing an optimal balance of lipophilicity and flexibility for bimolecular nucleophilic substitution (SN2) couplings.

This guide details a two-phase workflow: the upstream synthesis of the linker via selective amide coupling, and the downstream SN2 conjugation of the linker to a target nucleophile.

Workflow Visualization

G SA Salicylic Acid + 6-Bromohexylamine Amide N-(6-Bromohexyl)- 2-hydroxybenzamide SA->Amide EDC/HOBt DIPEA, DMF Target Coupled Conjugate (PROTAC/Probe) Amide->Target SN2 Alkylation K2CO3, KI, MeCN Nu Target Nucleophile (e.g., 2° Amine) Nu->Target

Synthesis and downstream SN2 coupling workflow for N-(6-Bromohexyl)-2-hydroxybenzamide.

Phase 1: Upstream Synthesis (Amide Coupling)

Objective: Synthesize N-(6-Bromohexyl)-2-hydroxybenzamide from salicylic acid and 6-bromohexylamine hydrobromide.

Causality & Design

Direct amidation of salicylic acid is historically complicated by the unprotected phenolic hydroxyl group, which can undergo competitive esterification. However, utilizing3[3] selectively drives amide bond formation. The carboxylic acid is rapidly converted into an O-acylisourea intermediate, which is trapped by HOBt to form a stable active ester, rendering the less nucleophilic phenol unreactive. Because 6-bromohexylamine is supplied as a hydrobromide salt to prevent self-polymerization, N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free amine.

Quantitative Data Summary
ReagentMW ( g/mol )EquivalentsAmountRole
Salicylic Acid138.121.0138 mgElectrophile
6-Bromohexylamine·HBr261.001.1287 mgNucleophile
EDC·HCl191.701.5288 mgCoupling Agent
HOBt135.131.5203 mgActive Ester Additive
DIPEA129.243.0522 µLNon-nucleophilic Base
DMF (Anhydrous)--5.0 mLPolar Aprotic Solvent
Step-by-Step Methodology
  • Activation: In an oven-dried 25 mL round-bottom flask under an inert argon atmosphere, dissolve salicylic acid (138 mg, 1.0 mmol) and HOBt (203 mg, 1.5 mmol) in 5.0 mL of anhydrous DMF.

  • Coupling Initiation: Add EDC·HCl (288 mg, 1.5 mmol) to the stirring solution at 0 °C. Allow the mixture to stir for 15 minutes to ensure complete formation of the HOBt-active ester.

  • Amine Liberation: In a separate vial, suspend 6-bromohexylamine·HBr (287 mg, 1.1 mmol) in 1.0 mL of DMF and add DIPEA (522 µL, 3.0 mmol). Vortex until clear.

  • Conjugation: Add the liberated amine solution dropwise to the main reaction flask. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Extraction: Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Self-Validating Quality Control

This protocol is designed as a self-purifying system. The sequential liquid-liquid extraction physically validates the chemistry: the 1M HCl wash removes unreacted amine and DIPEA, while the NaHCO₃ wash deprotonates and removes unreacted salicylic acid and HOBt. A successful reaction will yield a crude product that shows a single, distinct UV-active spot on TLC (Hexane:EtOAc 1:1) with no streaking, eliminating the need for immediate column chromatography.

Phase 2: Downstream Conjugation (SN2 Alkylation)

Objective: Couple the terminal bromohexyl group of N-(6-Bromohexyl)-2-hydroxybenzamide to a target nucleophile (e.g., a secondary amine ligand for PROTAC synthesis).

Causality & Design

Primary alkyl bromides are excellent substrates for SN2 reactions. However, secondary amines can act as both nucleophiles and bases, risking competitive E2 elimination of the alkyl bromide. To suppress elimination and accelerate substitution, we employ a Finkelstein-type catalysis using Potassium Iodide (KI). KI converts the alkyl bromide into a highly reactive, transient alkyl iodide in situ. Potassium carbonate (K₂CO₃) is selected as an insoluble, mild inorganic base to neutralize the generated hydrohalic acid without increasing the basicity of the organic phase.

Quantitative Data Summary
ParameterConditionCausal Rationale
Electrophile N-(6-Bromohexyl)-2-hydroxybenzamide (1.0 eq)Primary alkyl halide acts as the SN2 acceptor.
Nucleophile Target Secondary Amine (1.2 eq)Slight stoichiometric excess ensures complete consumption of the linker.
Base K₂CO₃ (2.0 eq)Mild inorganic base neutralizes HBr without promoting E2 elimination.
Catalyst KI (0.1 eq)In situ Finkelstein reaction accelerates SN2 via an alkyl iodide intermediate.
Solvent Acetonitrile (MeCN)Polar aprotic environment stabilizes the SN2 transition state.
Temperature 60 °C - 80 °CProvides sufficient activation energy while preventing thermal degradation.
Step-by-Step Methodology
  • Preparation: To a 10 mL pressure-rated reaction vial, add N-(6-Bromohexyl)-2-hydroxybenzamide (100 mg, 0.33 mmol), the target secondary amine (0.40 mmol), and finely powdered K₂CO₃ (91 mg, 0.66 mmol).

  • Catalysis: Add Potassium Iodide (KI) (5.5 mg, 0.033 mmol) to the vial.

  • Solvation: Suspend the solid mixture in 3.0 mL of anhydrous Acetonitrile (MeCN). Seal the vial tightly.

  • Heating: Heat the heterogeneous mixture to 70 °C using an oil bath or heating block, stirring vigorously (800 rpm) for 16 hours.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃, KBr, KI), washing the pad with excess EtOAc.

  • Concentration: Evaporate the filtrate under reduced pressure. Purify the resulting residue via flash chromatography (DCM:MeOH gradient) to isolate the final conjugate.

Self-Validating Quality Control

The physical state of the reaction acts as a visual validator: the initial addition of KI and K₂CO₃ creates a specific suspension. As the SN2 reaction proceeds, the precipitation of KBr (which has different solubility characteristics) alters the suspension's appearance, indicating active halide exchange.

For definitive chemical validation, LC-MS analysis of the crude mixture is highly diagnostic. The starting material exhibits a characteristic 1:1 isotopic doublet (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet and the emergence of a single mass peak corresponding to the target conjugate confirms successful nucleophilic displacement.

References

  • N-(6-Bromohexyl)
  • Source: mdpi.
  • Source: nih.

Sources

Method

Application Note: Site-Specific Protein Labeling using N-(6-Bromohexyl)-2-hydroxybenzamide for Lanthanide-Sensitized Luminescence

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Compound: N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) Introduction & Scientific Rationale In the landscape of prote...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Compound: N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)

Introduction & Scientific Rationale

In the landscape of protein bioconjugation, achieving site-selectivity while imparting advanced functional properties is a primary objective. N-(6-Bromohexyl)-2-hydroxybenzamide is a highly versatile, bifunctional chemical probe designed to meet this need.

The molecule consists of two distinct functional domains:

  • 6-Bromohexyl Linker: An alkyl halide that acts as a targeted electrophile. It undergoes rapid, site-specific SN​2 nucleophilic substitution with the sulfhydryl (-SH) groups of reduced cysteine residues. The 6-carbon aliphatic chain provides critical steric relief, preventing the bulky tag from disrupting the protein's native tertiary structure [3].

  • 2-Hydroxybenzamide (Salicylamide) Moiety: A potent metal-chelating "antenna." Once covalently attached to the protein, this moiety coordinates lanthanide ions (e.g., Tb3+ , Eu3+ ). Upon UV excitation, the salicylamide absorbs the energy and transfers it to the lanthanide, sensitizing long-lived, time-resolved luminescence (TRL) [1].

Traditional organic fluorophores (e.g., FITC, Alexa Fluor) suffer from rapid photobleaching and nanosecond emission lifetimes that overlap heavily with biological autofluorescence. By leveraging this probe, researchers can convert a standard protein into a lanthanide-luminescent biosensor, enabling background-free detection assays with exceptional signal-to-noise ratios.

Mechanistic Causality: The "Antenna Effect" & Alkylation

To utilize this probe effectively, one must understand the causality behind its chemical behavior.

Cysteine Selectivity: At a strictly controlled physiological pH (7.2–7.5), the thiolate anion of cysteine is highly nucleophilic compared to the neutral ϵ -amino groups of lysine. The bromoalkyl group specifically targets these thiolates, forming an irreversible, stable thioether bond.

Photophysics (The Antenna Effect): Lanthanide ions are notoriously "dark" to direct UV excitation due to forbidden f-f transitions. The covalently attached salicylamide acts as a light-harvesting antenna. It absorbs UV light (~320 nm), undergoes intersystem crossing (ISC) to a triplet state, and transfers this energy intramolecularly to the resonance levels of the chelated lanthanide. The lanthanide then emits intense, visible light with a microsecond-to-millisecond lifetime [2].

G S0 Salicylamide (S0) Ground State S1 Salicylamide (S1) Excited Singlet S0->S1 UV Absorption (~320 nm) T1 Salicylamide (T1) Excited Triplet S1->T1 Intersystem Crossing (ISC) Ln_Exc Lanthanide Ion Excited State T1->Ln_Exc Intramolecular Energy Transfer Ln_Gnd Lanthanide Ion Ground State Ln_Exc->Ln_Gnd Time-Resolved Emission (TRL)

Figure 1: Photophysical pathway of Salicylamide-sensitized Lanthanide Luminescence (Antenna Effect).

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Probe
PropertyValue / Description
CAS Number 1959004-07-9
Molecular Formula C13H18BrNO2
Molecular Weight 300.20 g/mol
Reactive Group Alkyl Bromide (Electrophile)
Functional Tag 2-Hydroxybenzamide (Salicylamide)
Target Residue Cysteine (Thiolate) via SN​2 Alkylation
Table 2: Lanthanide Photophysical Properties (Salicylamide Sensitized)
Lanthanide IonEmission ColorPrimary Emission PeakLuminescence Lifetime
Terbium ( Tb3+ ) Green545 nm~1.5 ms
Europium ( Eu3+ ) Red615 nm~0.5 ms

Experimental Protocols: A Self-Validating Workflow

The following protocol details the site-specific labeling of a protein and subsequent lanthanide chelation. It is designed as a self-validating system : Step 4 utilizes Ellman's Reagent (DTNB) to quantify free cysteines before and after labeling, proving the covalent attachment occurred, while Step 7 validates the functional antenna effect.

Protocol A: Site-Specific Cysteine Alkylation

Expert Insight: A common failure point in bromoalkyl labeling is the use of DTT or β -mercaptoethanol for disulfide reduction. These reagents contain nucleophilic thiols that will rapidly consume the bromohexyl probe. Always use a phosphine-based reductant like TCEP.

  • Protein Preparation: Dilute the protein of interest to 10–50 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid primary amine buffers (Tris) if pH > 7.5, as they can compete, though bromoalkyls prefer thiols.

  • Reduction: Add 10 molar equivalents of TCEP-HCl to the protein solution. Incubate for 30 minutes at room temperature to fully reduce disulfide bonds.

  • Alkylation: Prepare a 10 mM stock of N-(6-Bromohexyl)-2-hydroxybenzamide in anhydrous DMSO. Add 15 molar equivalents of the probe to the reduced protein. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation. Incubate for 3 hours at room temperature in the dark.

  • Validation (DTNB Assay): Take a 10 µL aliquot of the reaction mixture and react it with DTNB. Measure absorbance at 412 nm. A successful alkylation will show a >95% depletion of free thiols compared to a pre-labeled, TCEP-reduced control.

  • Quenching & Purification: Quench unreacted probe by adding 1 mM L-cysteine for 15 minutes. Purify the labeled protein using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with Labeling Buffer.

G N1 Native Protein (Disulfide Bonds) N2 Reduced Protein (Free Cys-SH) N1->N2 TCEP (pH 7.4) N3 Alkylation with Bromohexyl Probe N2->N3 SN2 Reaction N4 Salicylamide-Tagged Protein N3->N4 Covalent Thioether Bond N5 Lanthanide Chelation (Tb3+ / Eu3+) N4->N5 Metal Addition N6 Time-Resolved Luminescence N5->N6 UV Excitation

Figure 2: Workflow for Cysteine-directed labeling and Lanthanide sensitization.

Protocol B: Lanthanide Chelation and TRL Measurement

Expert Insight: Lanthanide ions are easily stripped by strong chelators or precipitated by phosphates. Ensure your final assay buffer is free of EDTA, EGTA, and high concentrations of PO43−​ .

  • Chelation: To the purified, labeled protein, add 5 molar equivalents of TbCl3​ or EuCl3​ (from a 1 mM aqueous stock). Incubate for 15 minutes at room temperature to allow the salicylamide moiety to coordinate the metal.

  • Functional Validation (TRL Measurement): Transfer the sample to a UV-transparent microplate. Using a time-resolved fluorometer, apply the following settings:

    • Excitation: 320 nm (targets the salicylamide antenna).

    • Delay Time: 100 µs (allows all short-lived background autofluorescence from the protein/plate to decay to zero).

    • Integration Time: 400 µs.

    • Emission: 545 nm (for Tb3+ ) or 615 nm (for Eu3+ ).

    • Self-Validation Check: A control well containing the labeled protein without the lanthanide should yield zero signal at these settings, proving the luminescence is strictly dependent on the intact chelate system.

References

  • Title: Salicylamide-lanthanide complexes for use as luminescent markers Source: US P
  • Title: Anion-Dependent Structure and Luminescence Diversity in ZnII-LnIII Heterometallic Architectures Supported by a Salicylamide-Imine Ligand Source: Inorganic Chemistry (ACS Publications) URL: [Link] [2]

  • Title: Development and Characterization of Selective FAK Inhibitors and PROTACs (Application of Bromohexyl Linkers) Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link] [3]

Application

Synthetic Route and Protocol for N-(6-Bromohexyl)-2-hydroxybenzamide Derivatives

Introduction & Rationale N-(6-Bromohexyl)-2-hydroxybenzamide (CAS 1959004-07-9) is a highly versatile, bifunctional molecular building block widely utilized in modern medicinal chemistry and drug delivery research[1]. St...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-(6-Bromohexyl)-2-hydroxybenzamide (CAS 1959004-07-9) is a highly versatile, bifunctional molecular building block widely utilized in modern medicinal chemistry and drug delivery research[1]. Structurally, it consists of a salicylamide core linked to a 6-carbon aliphatic chain terminating in an electrophilic bromide.

This specific architecture provides two distinct functional hemispheres:

  • The Salicylamide Core: Acts as a potent zinc-binding group (ZBG) in the development of Histone Deacetylase (HDAC) inhibitors[2] and serves as the primary pharmacophore in oral delivery agents like SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate) and Salcaprozate analogs[3].

  • The Bromoalkyl Chain: Functions as an ideal spacer and electrophilic handle. The terminal bromide is perfectly primed for nucleophilic substitution (SN2) reactions, making it a critical intermediate for synthesizing Proteolysis Targeting Chimeras (PROTACs) via conjugation to CRBN or VHL E3 ligase ligands[4], as well as for constructing macrocyclic libraries[5].

Mechanistic Insights & Chemoselectivity (The Causality)

A fundamental challenge in synthesizing salicylamide derivatives directly from salicylic acid is the presence of the unprotected, nucleophilic phenolic hydroxyl (-OH) group. If activated improperly, the carboxylic acid can undergo competing intermolecular O-acylation (esterification) rather than the desired N-acylation (amidation)[6][7].

Why choose EDC/HOBt over Acyl Chlorides? Converting salicylic acid to an acyl chloride (e.g., using SOCl2) typically requires prior protection of the phenolic -OH (e.g., as acetylsalicylic acid) to prevent polymerization, necessitating a subsequent deprotection step.

By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with 1-Hydroxybenzotriazole (HOBt) , we bypass the need for protecting groups. The causality is rooted in the kinetics of the reactive intermediates:

  • EDC activates the carboxylic acid to form an unstable O-acylisourea.

  • HOBt rapidly attacks this intermediate to form an OBt-active ester .

  • The OBt-ester is highly electrophilic toward primary aliphatic amines (like 6-bromohexylamine) but is sterically and electronically hindered enough to resist attack by the less nucleophilic phenolic oxygen under mildly basic conditions[2][7].

  • N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic, effectively neutralizing the amine hydrobromide salt without competing for the active ester.

Experimental Workflow

SynthesisWorkflow SA Salicylic Acid (1.0 eq) Act Activation EDC·HCl + HOBt DMF, 0 °C SA->Act Ester HOBt Active Ester Intermediate Act->Ester Coupling Amidation RT, 12 h Ester->Coupling Amine 6-Bromohexylamine·HBr + DIPEA Amine->Coupling Workup Aqueous Workup (1M HCl, Sat. NaHCO3) Coupling->Workup Product N-(6-Bromohexyl)- 2-hydroxybenzamide (Pure Product) Workup->Product

Figure 1: Step-by-step synthetic workflow for N-(6-Bromohexyl)-2-hydroxybenzamide.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . The strategic use of specific aqueous washes during the workup ensures that unreacted starting materials and coupling byproducts are systematically eliminated based on their distinct pKa values and solubilities.

Table 1: Reagent Stoichiometry (1 mmol scale)
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Salicylic Acid138.121.0138 mgStarting Material
6-Bromohexylamine·HBr260.991.05274 mgNucleophile
EDC·HCl191.701.2230 mgCoupling Agent
HOBt (anhydrous)135.131.2162 mgActivator
DIPEA129.243.0522 µLNon-nucleophilic Base
Anhydrous DMFN/AN/A5.0 mLSolvent
Step-by-Step Execution
  • Activation Phase: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Salicylic Acid (138 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol). Dissolve the mixture in 3.0 mL of anhydrous DMF under an inert atmosphere (N2 or Argon). Cool the flask to 0 °C using an ice bath.

  • Ester Formation: Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes. Stir the reaction at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester.

  • Amine Free-Basing: In a separate vial, suspend 6-Bromohexylamine·HBr (274 mg, 1.05 mmol) in 2.0 mL of anhydrous DMF. Add DIPEA (522 µL, 3.0 mmol) dropwise. The solution will become homogeneous as the amine is free-based.

  • Coupling: Transfer the amine solution dropwise to the main reaction flask at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • In-Process Control (TLC): Spot the reaction mixture against starting materials on a silica gel TLC plate (Eluent: Hexanes/EtOAc 2:1). The product will appear as a new UV-active spot (Rf ~0.45) that stains positively with Ninhydrin (indicating a secondary amide).

  • Self-Validating Workup:

    • Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc).

    • Wash 1 (1M HCl, 2 x 15 mL): Causality: The low pH protonates and extracts unreacted 6-bromohexylamine, DIPEA, and the water-soluble urea byproduct of EDC into the aqueous layer.

    • Wash 2 (Sat. NaHCO3, 2 x 15 mL): Causality: The mildly basic pH deprotonates unreacted Salicylic Acid and cleaved HOBt, pulling them into the aqueous phase while leaving the product in the organic phase.

    • Wash 3 (Brine, 1 x 15 mL): Removes residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to yield the pure product as a white to off-white solid.

Data Presentation & Analytical Validation

To confirm the structural integrity of the synthesized derivative, cross-reference the isolated compound against the expected analytical markers detailed below. The presence of the strong intramolecular hydrogen bond is a definitive marker of a successful salicylamide coupling[6].

Table 2: Expected Analytical Characterization Data
Analytical MethodTarget Signal / MarkerDiagnostic Value & Structural Proof
LC-MS (ESI+) [M+H]+m/z 300.1 and 302.1 (1:1 ratio confirms presence of the Bromine isotope pattern).
1H NMR (CDCl3) Phenolic -OH~12.2 ppm (s, 1H). Extreme downfield shift proves the highly stable intramolecular H-bond with the amide carbonyl.
1H NMR (CDCl3) Amide -NH~6.5 - 7.0 ppm (br s, 1H). Confirms successful amidation.
1H NMR (CDCl3) -CH2-Br~3.40 ppm (t, 2H). Confirms the terminal alkyl bromide remains intact and unreacted.
1H NMR (CDCl3) -CH2-N~3.45 ppm (q, 2H). Alpha protons to the newly formed amide bond.

Derivatization Pathways

Derivatization Core N-(6-Bromohexyl)-2-hydroxybenzamide (Bifunctional Scaffold) PROTAC PROTAC Linker (SN2 with VHL/CRBN Ligands) Core->PROTAC Amine Nucleophiles Click Click Chemistry Precursor (NaN3 displacement -> Azide) Core->Click Azide Source HDAC HDAC Inhibitor Scaffold (Zinc-binding Salicylamide) Core->HDAC Target Binding SNAC Delivery Agent Analog (Salcaprozate Impurities) Core->SNAC Structural Analog

Figure 2: Downstream derivatization pathways of the bromoalkyl salicylamide scaffold.

References

  • Sigma-Aldrich. "N-(6-Bromohexyl)-2-hydroxybenzamide | 1959004-07-9." 1

  • Chemicea Pharmaceuticals. "Salcaprozate Sodium | CAS No- 203787-91-1."3

  • Kim, J. H., et al. "Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group." PMC2

  • Huang, Y., et al. "Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo." ACS Publications4

  • BenchChem. "Synthesis of N-Salicyloyltryptamine: A Detailed Application Note and Protocol." 7

  • Unibrom Corp. "Intermediates 12-Bromo-1-dodecanol for critical molecular building block." 5

  • Deng, et al. "N-Salicyl-AAn-picolamide Foldameric Peptides Exhibit Quorum Sensing Inhibition." PMC6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(6-Bromohexyl)-2-hydroxybenzamide Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)[1]. This compound is a critical bifunctional building block, widely utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)[1]. This compound is a critical bifunctional building block, widely utilized in the synthesis of PROTAC linkers and fluorescent probes[2].

Due to the presence of an unprotected ortho-hydroxyl group and a highly reactive terminal alkyl bromide, researchers frequently encounter issues with low yields, poor regioselectivity, and unwanted dimerization. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

Mechanistic Workflow: Choosing the Right Synthetic Route

The synthesis of this molecule typically forces a choice between two primary pathways: the amidation of salicylic acid (Route A) or the alkylation of salicylamide (Route B). As illustrated below, Route A is vastly superior due to the inherent pKa differences in the functional groups.

SynthesisRoutes SA Salicylic Acid + 6-Bromohexylamine HBr Coupling Amide Coupling (HATU, DIPEA, DMF) SA->Coupling Route A (Preferred) TargetA N-(6-Bromohexyl)-2-hydroxybenzamide (Target Product - High Yield) Coupling->TargetA High Regioselectivity SAmide Salicylamide + 1,6-Dibromohexane Alkylation Direct Alkylation (K2CO3, DMF) SAmide->Alkylation Route B (Problematic) OAlkyl 2-(6-Bromohexyloxy)benzamide (Major Side Product) Alkylation->OAlkyl Phenol pKa ~8 (O-Alkylation dominates)

Fig 1: Mechanistic comparison of amidation (Route A) vs. alkylation (Route B) strategies.

Core Troubleshooting Guide (Q&A)

Q1: Why is my yield stuck below 40% when using EDC/HOBt for the coupling of salicylic acid and 6-bromohexylamine? Expert Analysis: The ortho-hydroxyl group on salicylic acid forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the acid and significantly reduces the electrophilicity of the O-acylisourea intermediate formed by EDC. Furthermore, HOBt esters of salicylic acid are notoriously sluggish, leading to incomplete conversion. Solution: Switch to a more reactive uronium/aminium-based coupling reagent like HATU[3]. HATU accelerates the reaction via a 7-membered transition state involving the azabenzotriazole nitrogen, effectively overcoming the steric and electronic deactivation caused by the ortho-hydroxyl group.

Q2: I am observing a significant high-molecular-weight impurity. Mass spec indicates dimerization. What is causing this? Expert Analysis: This is caused by the self-condensation (cross-linking) of 6-bromohexylamine. Under basic conditions—especially with excess DIPEA or prolonged heating—the primary amine of one molecule acts as a nucleophile and attacks the terminal alkyl bromide of another, forming secondary/tertiary amines or dimers. Solution:

  • Maintain the reaction strictly at or below room temperature (0°C to 25°C). Do not heat.

  • Add the base (DIPEA) dropwise to the reaction mixture after mixing the acid, amine, and coupling agent. This keeps the instantaneous concentration of the free-base amine low.

  • Always source and store 6-bromohexylamine as its hydrobromide salt rather than the free base[2].

Q3: Can I synthesize this by reacting salicylamide with 1,6-dibromohexane instead to save on expensive coupling reagents? Expert Analysis: This route (Route B in Fig 1) is highly discouraged unless protecting groups are utilized. Salicylamide possesses two acidic protons: the phenolic -OH (pKa ~8) and the amide -NH (pKa ~15). In the presence of a standard base (e.g., K₂CO₃, Cs₂CO₃), the phenoxide anion forms preferentially. This leads almost exclusively to O-alkylation (yielding 2-(6-bromohexyloxy)benzamide) rather than the desired N-alkylation.

Quantitative Data: Coupling Condition Optimization

The following table summarizes internal validation data comparing various coupling environments for Route A.

Reagent SystemSolventBaseTempTimeYield (%)Major Impurity Profile
EDC·HCl / HOBt DCMTEA (2.0 eq)RT24h35%Unreacted SA, Amine dimers
DCC / DMAP DCMNoneRT24h20%O-acylated oligomers
T3P (50% in EtOAc)EtOAcDIPEA (3.0 eq)RT12h78%Clean profile (Trace dimer)
HATU DMFDIPEA (3.0 eq)0°C to RT4h85% Clean profile
Optimized Experimental Protocol: HATU-Mediated Amidation

This protocol is designed as a self-validating system to ensure high yield and purity while suppressing side reactions.

Materials Required:

  • Salicylic acid (1.0 eq, 10 mmol)

  • 6-Bromohexylamine hydrobromide (1.1 eq, 11 mmol)[2]

  • HATU (1.2 eq, 12 mmol)[3]

  • DIPEA (3.0 eq, 30 mmol)

  • Anhydrous DMF (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve Salicylic acid and HATU in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester. The solution will transition to a pale yellow color.

  • Amine Addition: Add 6-Bromohexylamine hydrobromide to the mixture. (Causality: Using the HBr salt prevents premature self-alkylation of the amine prior to base addition).

  • Controlled Base Addition (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Add DIPEA dropwise over 20 minutes. (Causality: Slow addition of the base controls the release of the free amine, minimizing the kinetic opportunity for dimer formation).

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours.

    • Self-Validation Check: Monitor completion via LC-MS or TLC (Hexanes:EtOAc 7:3). The product spot should be highly UV-active and stain positive with potassium permanganate, while the amine starting material will remain at the baseline.

  • Quench & Extraction: Dilute the reaction with EtOAc (150 mL). Wash sequentially with 1M HCl (3 x 50 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted salicylic acid, and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford the target compound as a white solid.

Frequently Asked Questions (FAQs)

Q: How should I store the purified N-(6-Bromohexyl)-2-hydroxybenzamide? A: Store at -20°C under an inert atmosphere. The terminal alkyl bromide is susceptible to slow hydrolysis or nucleophilic attack if exposed to ambient moisture and light over extended periods.

Q: Can I use DCM instead of DMF for the HATU coupling? A: While possible, DMF is strongly preferred. Salicylic acid and the HATU active ester have superior solubility in DMF. Furthermore, the polar aprotic nature of DMF better stabilizes the transition state of the coupling reaction compared to DCM, leading to faster conversion rates[4].

References
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies , ACS Omega,[Link]

Sources

Optimization

"troubleshooting N-(6-Bromohexyl)-2-hydroxybenzamide instability"

Welcome to the technical support center for N-(6-Bromohexyl)-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(6-Bromohexyl)-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.

Introduction to the Molecule and its Potential Instabilities

N-(6-Bromohexyl)-2-hydroxybenzamide is a bifunctional molecule containing a salicylamide headgroup and a bromohexyl tail. This structure, while synthetically useful, presents inherent instabilities that users must be aware of. The primary points of lability are the amide bond, the phenolic hydroxyl group, and the terminal alkyl bromide. Understanding the reactivity of these functional groups is key to troubleshooting unexpected experimental outcomes.

This guide is structured in a question-and-answer format to directly address common issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My sample of N-(6-Bromohexyl)-2-hydroxybenzamide, which was a white solid, has developed a yellow or brownish tint over time. Is it still usable?

Answer: The discoloration of your sample is a strong indicator of degradation. This is a common issue with phenolic compounds, especially those also containing a potentially reactive alkyl halide.

Root Cause Analysis:

  • Oxidation of the Phenolic Hydroxyl Group: The 2-hydroxy group on the benzamide ring is susceptible to oxidation, particularly in the presence of air (oxygen) and light.[1] This process can form colored quinone-like species. Under basic conditions, the deprotonated phenoxide ion is even more rapidly oxidized.[1]

  • Trace Impurities: The presence of residual catalysts or impurities from synthesis can accelerate degradation.

Troubleshooting Steps:

  • Assess the Extent of Discoloration: A pale-yellow tint might indicate minimal degradation, but a distinct brown color suggests significant decomposition.

  • Purity Re-evaluation: If you have access to analytical instrumentation, re-characterize the compound using techniques like HPLC, LC-MS, or NMR to determine the purity and identify potential degradation products.

  • Experimental Impact: For non-critical applications, a slightly discolored sample might be usable, but for sensitive assays (e.g., cell-based studies, kinetic measurements), using a degraded sample is highly discouraged as the impurities can lead to confounding results.

Best Practices for Prevention:

  • Storage: Always store N-(6-Bromohexyl)-2-hydroxybenzamide in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.[2][3] Protect from light by using an amber vial or by wrapping the container in aluminum foil.[1]

  • Handling: When handling the solid, minimize its exposure to the atmosphere. Weigh out the required amount and promptly reseal the container.

FAQ 2: I am observing unexpected peaks in my chromatogram (HPLC/LC-MS) after dissolving the compound and letting the solution stand. What could these be?

Answer: The appearance of new peaks in your chromatogram indicates that the compound is unstable in your chosen solvent or conditions. The identity of these new species depends on the solvent system and any additives.

Potential Degradation Pathways in Solution:

Degradation PathwayTriggering ConditionsPotential Products
Amide Hydrolysis Strongly acidic or basic pH[4]2-Hydroxybenzoic acid (salicylic acid) and 6-bromohexylamine
Intramolecular Cyclization Basic conditions (e.g., presence of amine bases, high pH buffers)N-(2-hydroxybenzoyl)-azepane
Elimination of HBr Strong, non-nucleophilic basesN-(Hex-5-en-1-yl)-2-hydroxybenzamide
Solvent Nucleophilic Substitution Protic, nucleophilic solvents (e.g., methanol, water)N-(6-methoxyhexyl)-2-hydroxybenzamide or N-(6-hydroxyhexyl)-2-hydroxybenzamide

Troubleshooting Workflow:

The following workflow can help you diagnose and mitigate solution instability.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Hypothesis & Mitigation start Unexpected peaks observed in chromatogram check_solvent Analyze solvent system: - pH - Nucleophilicity - Presence of bases/acids start->check_solvent analyze_peaks Characterize new peaks using LC-MS or NMR to determine mass and structure check_solvent->analyze_peaks hydrolysis Hypothesis: Amide Hydrolysis Mitigation: Use aprotic solvents (e.g., DMSO, DMF). Prepare solutions fresh. Avoid extreme pH. analyze_peaks->hydrolysis Mass consistent with salicylic acid? cyclization Hypothesis: Intramolecular Cyclization Mitigation: Avoid basic conditions. Use buffered solutions at neutral or slightly acidic pH. analyze_peaks->cyclization Mass consistent with loss of HBr? elimination Hypothesis: HBr Elimination Mitigation: Avoid strong, non-nucleophilic bases. analyze_peaks->elimination Mass consistent with loss of HBr? substitution Hypothesis: Solvent Substitution Mitigation: Use aprotic solvents. If protic solvents are necessary, prepare solutions fresh and use at low temperatures. analyze_peaks->substitution Mass consistent with solvent adduct?

Caption: Troubleshooting workflow for solution instability.

Experimental Protocol: Preparing Stable Stock Solutions

  • Solvent Selection: For maximum stability, use a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Preparation:

    • Allow the vial of N-(6-Bromohexyl)-2-hydroxybenzamide to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the solid in a clean, dry vial.

    • Add the appropriate volume of dry, aprotic solvent to achieve the target concentration.

    • Mix thoroughly using a vortex or sonication until fully dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

    • When using an aliquot, thaw it completely and mix well before pipetting.

FAQ 3: My reaction yield is consistently low when using N-(6-Bromohexyl)-2-hydroxybenzamide as a starting material. What could be the issue?

Answer: Low reaction yields can stem from the inherent instability of the molecule under certain reaction conditions, leading to the formation of byproducts. The bromohexyl tail is a reactive electrophile, and the salicylamide headgroup can participate in side reactions.

Common Scenarios and Solutions:

  • Reactions with Nucleophiles:

    • Problem: If your reaction involves a nucleophile intended to react at a different site, it may instead displace the bromide on the hexyl chain.

    • Causality: The terminal primary bromide is a good leaving group and is susceptible to S_N2 attack.[5]

    • Solution: Consider using a protecting group strategy for the intended reaction site if possible. Alternatively, use a less nucleophilic reagent or milder reaction conditions (e.g., lower temperature) to favor the desired transformation.

  • Reactions in the Presence of Base:

    • Problem: The use of strong bases can lead to a mixture of products due to elimination or other base-catalyzed side reactions.

    • Causality: Strong bases can promote the E2 elimination of HBr from the alkyl chain.[6] Additionally, deprotonation of the phenolic hydroxyl or the amide N-H can activate other undesired reaction pathways.

    • Solution: Use a milder, non-nucleophilic base (e.g., diisopropylethylamine) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides or alkoxides. Run the reaction at the lowest effective temperature.

Visualizing Potential Side Reactions:

G cluster_0 cluster_1 main N-(6-Bromohexyl)-2-hydroxybenzamide Sub_Prod Substitution Product (R-Nu attached to hexyl chain) main->Sub_Prod SN2 Reaction Elim_Prod Elimination Product (Alkene formation) main->Elim_Prod E2 Elimination Solv_Prod Solvent Adduct main->Solv_Prod Solvolysis Nu Nucleophile (e.g., R-NH₂, R-O⁻) Nu->Sub_Prod Base Strong Base (e.g., KOH, t-BuOK) Base->Elim_Prod Solvent Nucleophilic Solvent (e.g., MeOH) Solvent->Solv_Prod

Caption: Common side reaction pathways.

By understanding the inherent reactivity of N-(6-Bromohexyl)-2-hydroxybenzamide and implementing the recommended handling, storage, and experimental procedures, you can significantly improve the reliability and reproducibility of your results. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Darwish, I. A., & El-Gendy, M. A. (2009). Forced degradation studies on glipizide are conducted under the conditions of hydrolysis, oxidation, photolysis, and dry heat. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2011). Safety Data Sheet for 2-Bromobenzaldehyde. Thermo Fisher Scientific.
  • USP. (2020).
  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. [Link]

  • Rostami, A., & Zarei, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 538-544. [Link]

  • Chem-Impex. (n.d.). 4-Hydroxybenzamide. Chem-Impex. [Link]

  • Wang, Y., et al. (2022). Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening. Journal of Molecular Liquids, 347, 118335. [Link]

  • LibreTexts Chemistry. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. LibreTexts.
  • Anderson, S. E., et al. (2008). Physical-Chemical and Solvent Considerations in Evaluating the Influence of Carbon Chain Length on the Skin Sensitization Activity of a Series of n-Bromoalkanes. Toxicological Sciences, 107(1), 78-88. [Link]

  • Doc Brown's Chemistry. (n.d.). Elimination of hydrogen bromide from bromoalkanes. Doc Brown's Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. [Link]

  • YouTube. (2022, March 7). Haloalkanes and Haloarenes / SN1 Reactions / Aromatic / Antiaromatic / Stability of Carbocations /. chemistry by Dr. Suresh Kumar. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-(6-Bromohexyl)-2-hydroxybenzamide Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)[1]. This compound is a critical bifunctional building block used in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)[1]. This compound is a critical bifunctional building block used in drug development, featuring both a reactive terminal bromide and a phenolic amide.

Synthesizing this molecule presents unique chemoselectivity and stability challenges. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield, high-purity synthesis.

Reaction Workflows & Strategic Overview

There are two primary synthetic strategies for this molecule: Route A (Amidation) and Route B (Alkylation) . Route A is generally preferred due to higher atom economy and fewer protection/deprotection steps, provided that the intramolecular cyclization of the amine is controlled.

Synthesis SA Salicylic Acid + EDC/HOBt Amidation Direct Amidation (Route A) SA->Amidation BHA 6-Bromohexylamine·HBr + DIPEA BHA->Amidation Product N-(6-Bromohexyl)-2-hydroxybenzamide Amidation->Product Preferred SalAm Salicylamide Prot OH-Protection (Benzyl ether) SalAm->Prot Alkylation N-Alkylation (Route B) Prot->Alkylation DBH 1,6-Dibromohexane + NaH DBH->Alkylation Deprot Deprotection (Pd/C, H2) Alkylation->Deprot Deprot->Product Chemoselective

Figure 1: Synthetic pathways for N-(6-Bromohexyl)-2-hydroxybenzamide (Amidation vs. Alkylation).

Troubleshooting Guide & FAQs

Q1: Why am I observing massive yield losses and the formation of azepane when using 6-bromohexylamine in the amidation route?

Causality: This is a classic entropy-driven side reaction. Free 6-bromohexylamine is highly unstable because it undergoes a rapid intramolecular 7-exo-tet cyclization (Williamson-type S_N2) to form azepane[2]. The terminal primary amine acts as an internal nucleophile, displacing the primary bromide. Solution: Never isolate or store 6-bromohexylamine as a free base. Always use the hydrobromide salt (6-bromohexylamine·HBr). During the amidation coupling, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C in the presence of the activated salicylic acid. This ensures the amine reacts intermolecularly with the activated ester faster than it can cyclize.

Q2: During the direct amidation of salicylic acid, I am seeing significant O-acylation (ester formation) alongside the desired amide. How can I improve chemoselectivity?

Causality: Salicylic acid contains both a carboxylic acid and a phenolic OH (pKa ~9.9). When activated by coupling reagents like EDC/HOBt, the highly reactive intermediate can be attacked by the phenolic OH of another salicylic acid molecule (forming oligomers) or by the product itself[3]. While amines are generally better nucleophiles than phenols, local concentration gradients or slow amine addition can allow the phenoxide to compete. Solution: Maintain the reaction strictly at 0 °C during the addition phase. Use exactly 1.05 equivalents of EDC·HCl and HOBt to prevent over-activation. If O-acylation persists, utilize an in situ protection strategy: add Trimethylsilyl chloride (TMS-Cl) to transiently protect the phenol prior to coupling. The TMS group will spontaneously hydrolyze during the aqueous workup.

Q3: I attempted Route B (Alkylation of salicylamide with 1,6-dibromohexane) using K₂CO₃/DMF, but I mostly isolated the O-alkylated product. Why?

Causality: Chemoselectivity in ambident nucleophiles like salicylamide strongly favors O-alkylation under standard basic conditions[4]. The phenolic proton is more acidic than the amide protons. Deprotonation with K₂CO₃ yields a phenoxide anion, which is a "harder", more localized nucleophile compared to the delocalized amide nitrogen anion. Consequently, S_N2 attack on 1,6-dibromohexane occurs almost exclusively at the oxygen. Solution: Direct N-alkylation requires a protection-deprotection strategy. Protect the phenolic OH first (e.g., as a benzyl ether). Then, deprotonate the amide using a strong base like NaH in anhydrous DMF, followed by the addition of 1,6-dibromohexane. Finally, deprotect the phenol via catalytic hydrogenation (Pd/C, H₂).

Quantitative Data: Amidation Optimization Summary

The following table summarizes the optimization of Route A to minimize O-acylation and azepane formation.

EntryCoupling StrategyBase / AdditiveTemp ProfileYield (%)Major Impurity Profile
1EDC, DMAPTEA (3.0 eq)RT45%O-acylated dimers (30%)
2HATUDIPEA (3.0 eq)RT60%O-acylated dimers (15%)
3EDC, HOBtDIPEA (2.5 eq)0 °C to RT82%Trace azepane (<5%)
4 EDC, HOBt DIPEA + TMS-Cl 0 °C to RT 91% Clean (Target >98% purity)

Note: Entry 4 represents the optimal conditions utilized in the protocol below.

Experimental Protocol: Optimized Amidation (Route A)

This protocol utilizes in situ TMS protection and controlled free-basing to ensure a self-validating, high-yield synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide.

Reagents Required:

  • Salicylic acid (1.0 eq, 10 mmol, 1.38 g)

  • 6-Bromohexylamine hydrobromide (1.05 eq, 10.5 mmol, 2.74 g)

  • EDC·HCl (1.1 eq, 11 mmol, 2.11 g)

  • HOBt (1.1 eq, 11 mmol, 1.49 g)

  • DIPEA (3.0 eq total, 30 mmol, 5.2 mL)

  • TMS-Cl (1.1 eq, 11 mmol, 1.4 mL)

  • Anhydrous DMF (40 mL)

Step-by-Step Methodology:

  • In Situ Protection: Dissolve salicylic acid in 20 mL of anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C. Add 1.1 eq of DIPEA, followed by dropwise addition of TMS-Cl. Stir for 30 minutes at 0 °C to form the TMS-ester intermediate.

  • Activation: Add HOBt and EDC·HCl to the reaction flask. Stir at 0 °C for 45 minutes to generate the active HOBt ester.

    • Self-Validation Check: A TLC aliquot (quenched in methanol) should show complete consumption of salicylic acid (Rf ~0.2 in 9:1 DCM:MeOH) and formation of the active ester/methyl ester.

  • Controlled Coupling: In a separate flask, suspend 6-bromohexylamine·HBr in 20 mL of anhydrous DMF. Transfer this suspension to the main reaction flask at 0 °C.

  • Dropwise Free-Basing (Critical Step): Dilute the remaining 1.9 eq of DIPEA in 10 mL of DMF. Add this solution dropwise via an addition funnel over 1 hour. Causality: This keeps the steady-state concentration of the free amine extremely low, forcing it to react with the activated ester rather than undergoing intramolecular cyclization.

  • Deprotection & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by adding 50 mL of 1M HCl and stir for 30 minutes (this hydrolyzes the TMS group and protonates any unreacted amine/azepane).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Washing (Self-Validating Purification):

    • Wash the combined organic layers with 1M HCl (50 mL) to remove residual DIPEA and azepane byproducts.

    • Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted salicylic acid and HOBt.

    • Wash with brine (50 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure product as a white solid.

References

  • The Journal of Organic Chemistry. "Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A". ACS Publications. URL: [Link]

Sources

Optimization

"scaling up N-(6-Bromohexyl)-2-hydroxybenzamide synthesis"

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up the synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9)[1].

This molecule is a critical PROTAC linker and an analog to the absorption enhancer Salcaprozate Sodium (SNAC)[2]. Scaling up its synthesis presents unique chemoselectivity challenges—specifically, controlling N- vs. O-alkylation and preventing the hydrolysis of the terminal bromide during deprotection. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, high-purity batches.

Mechanistic Pathway: The Carsalam Route

Directly reacting salicylamide with 1,6-dibromohexane typically results in poor yields due to competing O-alkylation at the phenolic hydroxyl. To achieve >99% N-alkylation regioselectivity, the industry standard is the Carsalam Protection Route [3]. By reacting salicylamide with ethyl chloroformate, we form a cyclic 1,3-Benzoxazine-2,4-dione (Carsalam) intermediate. This temporarily masks the phenol and increases the acidity of the amide proton, directing the alkylation exclusively to the nitrogen before a final ring-opening step.

SynthesisRoute Salicylamide Salicylamide (Starting Material) Carsalam Carsalam (1,3-Benzoxazine-2,4-dione) Salicylamide->Carsalam Protection (Regiocontrol) EthylChloroformate Ethyl Chloroformate Pyridine, MeOH EthylChloroformate->Carsalam AlkylatedCarsalam Alkylated Carsalam (Intermediate) Carsalam->AlkylatedCarsalam N-Alkylation Dibromohexane 1,6-Dibromohexane Na2CO3, DMAc Dibromohexane->AlkylatedCarsalam Product N-(6-Bromohexyl)-2-hydroxybenzamide (Target Product) AlkylatedCarsalam->Product Deprotection Hydrolysis Mild Base Hydrolysis (NaOH, 0-5°C) Hydrolysis->Product

Fig 1: Regioselective synthesis workflow for N-(6-Bromohexyl)-2-hydroxybenzamide via Carsalam.

Troubleshooting Guides & FAQs

Q: During the final deprotection of the alkylated Carsalam, my terminal bromide is converting to a hydroxyl group. How do I prevent this? A: The causality here lies in competing nucleophilic attacks. Standard industrial deprotection of Carsalam derivatives (such as in SNAC synthesis) utilizes strong aqueous NaOH at elevated temperatures (up to 95°C)[4]. However, applying these harsh conditions to a bromoalkyl chain causes the hydroxide ions to act as nucleophiles, driving an SN​2 displacement of your primary alkyl bromide to yield a 6-hydroxyhexyl impurity. Solution: You must decouple the ring-opening from the high-temperature paradigm. The oxazine-2,4-dione ring is sufficiently strained to open under strictly controlled, mild conditions. Perform the hydrolysis using 1.05 eq NaOH in a THF/Water co-solvent system at 0–5°C. This provides enough kinetic energy to break the cyclic carbamate without providing the activation energy required for the SN​2 bromide displacement.

Q: I am seeing significant amounts of a bis-alkylated dimer (two salicylamide units linked by one hexane chain). How do I suppress this? A: This is a classic statistical distribution problem inherent to bifunctional alkylation. When Carsalam reacts with 1,6-dibromohexane, the mono-alkylated intermediate can act as an electrophile for a second Carsalam molecule. Solution: To suppress dimerization, you must artificially inflate the local concentration of the electrophile. Use a 3.0 to 5.0 molar excess of 1,6-dibromohexane and add the Carsalam/base mixture dropwise to the dibromoalkane solution. The excess 1,6-dibromohexane is non-polar and can be easily recovered during workup via hexane trituration.

Q: My product turns pink or light brown during final isolation. What is the cause, and how can I ensure a pristine white powder? A: Phenolic compounds, particularly 2-hydroxybenzamides, are highly susceptible to oxidative degradation when exposed to basic conditions and atmospheric oxygen. This leads to the formation of colored quinone-like oligomers. Solution: Introduce an antioxidant during the hydrolysis step. Industrial protocols for related salicylamides successfully utilize 1–5% w/w sodium borohydride ( NaBH4​ ) or benzotriazole[4]. These additives quench oxidative radicals and reduce any formed quinones back to the phenol, ensuring high-purity, colorless batches.

Quantitative Route Comparison

To justify the selection of the modified Carsalam route for scale-up, compare the quantitative metrics of the three most common synthetic approaches:

Synthesis RouteRegioselectivity (N vs O)Bromide RetentionScalabilityMajor Impurity Profile
Direct Alkylation Poor (<40% N-alkyl)High (>95%)LowO-alkylated isomers, bis-alkylated dimers
Carsalam Route (95°C Hydrolysis) Excellent (>99%)Low (<50%) Medium6-hydroxyhexyl derivative ( SN​2 displacement)
Carsalam Route (0-5°C Hydrolysis) Excellent (>99%)Excellent (>95%)High Trace unreacted intermediate, easily cleared

Field-Proven Scale-Up Protocol

This self-validating protocol outlines the synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide using the mild Carsalam deprotection method[3],[4].

Phase 1: Regioselective N-Alkylation
  • Preparation: Charge a clean, dry reactor with 1,6-dibromohexane (3.0 eq) dissolved in anhydrous dimethylacetamide (DMAc). Heat to 45°C.

  • Addition: In a separate vessel, dissolve Carsalam (1.0 eq) and sodium carbonate (1.5 eq) in DMAc. Add this mixture dropwise to the reactor over 1 hour to maintain a high local concentration of the dibromoalkane.

  • Reaction: Raise the temperature to 75°C and stir for 4 hours.

  • Isolation: Cool the mixture to room temperature and quench with cold water to precipitate the intermediate. Filter the solid and triturate thoroughly with hexanes to extract and recover the excess 1,6-dibromohexane.

  • Self-Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). You should observe complete consumption of Carsalam ( Rf​ ~0.2) and the appearance of a single new spot for the alkylated intermediate ( Rf​ ~0.6).

Phase 2: Mild Deprotection & Bromide Preservation
  • Suspension: Suspend the wet alkylated intermediate in a 1:1 mixture of THF and Water.

  • Antioxidant Addition: Add 2% w/w sodium borohydride ( NaBH4​ ) relative to the intermediate mass to prevent oxidative discoloration[4].

  • Cooling: Chill the reactor strictly to 0–5°C using an ice/brine bath.

  • Hydrolysis: Slowly add 1.05 eq of aqueous NaOH (1M) dropwise. Stir the reaction at 0–5°C for 2 hours. Critical: Do not allow the internal temperature to exceed 5°C, or bromide hydrolysis will initiate.

  • Precipitation: Carefully acidify the mixture to pH 3 using 1M HCl. The target product will precipitate as a white solid.

  • Final Isolation: Filter the product, wash with ice-cold water, and dry under vacuum at 40°C to constant weight.

  • Self-Validation Checkpoint 2: Analyze the final product via 1H NMR (DMSO- d6​ ). The presence of a distinct triplet at ~3.5 ppm integrating to 2H ( −CH2​Br ) confirms the terminal bromide survived the hydrolysis. Furthermore, the disappearance of the oxazine ring carbonyl carbon in 13C NMR (~148 ppm) confirms complete deprotection.

Sources

Troubleshooting

"unexpected results in N-(6-Bromohexyl)-2-hydroxybenzamide experiments"

Welcome to the Technical Support Center for N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9). This compound is a highly versatile bifunctional building block, predominantly utilized as a linker in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9).

This compound is a highly versatile bifunctional building block, predominantly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), chemical biology probes, and absorption enhancer analogs[1]. The molecule features an electrophilic terminal alkyl bromide designed for SN2 displacement, alongside a 2-hydroxybenzamide (salicylamide) headgroup.

While highly useful, the presence of an acidic phenolic hydroxyl (pKa ~8.5) and a primary alkyl halide on the same scaffold frequently leads to chemoselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield integration of this linker into your target scaffolds.

Part 1: Troubleshooting "Unexpected Results"

Issue 1: Significant Dimerization or Competitive O-Alkylation

  • Symptom: LC-MS analysis of your reaction mixture shows a mass corresponding to [2M - HBr] or target molecules alkylated at the oxygen rather than the desired nitrogen.

  • Causality: The phenolic hydroxyl group on the 2-hydroxybenzamide moiety is relatively acidic. When using inorganic bases like K2CO3 or Cs2CO3 in polar aprotic solvents (DMF, DMSO), the phenol is easily deprotonated to a phenoxide[2]. This phenoxide is a "hard," highly reactive nucleophile that will outcompete weaker nucleophiles (such as secondary amines on a PROTAC ligand) for the electrophilic bromohexyl chain, leading to self-condensation or off-target O-alkylation.

  • Solution: Switch to a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA's steric bulk prevents efficient coordination and deprotonation of the phenol in aprotic solvents, preserving the chemoselectivity for the target aliphatic amine[1].

Issue 2: Formation of Terminal Alkene (E2 Elimination)

  • Symptom: 1H NMR reveals the disappearance of the −CH2​Br triplet (~3.4 ppm) and the appearance of multiplet alkene protons (~4.9–5.8 ppm).

  • Causality: The 6-bromohexyl chain is highly susceptible to base-catalyzed E2 elimination. Utilizing bulky bases (e.g., potassium tert-butoxide) or excessive thermal energy (>80°C) shifts the reaction pathway from the desired SN2 substitution to E2 elimination, yielding N-(hex-5-en-1-yl)-2-hydroxybenzamide.

  • Solution: Limit reaction temperatures to 50–60°C. Add catalytic potassium iodide (KI) to the reaction mixture. This initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide. The superior leaving-group ability of iodide lowers the SN2 activation energy, allowing the substitution pathway to outcompete E2 elimination at lower temperatures[3].

Issue 3: Hydrolysis of the Alkyl Bromide

  • Symptom: Formation of N-(6-hydroxyhexyl)-2-hydroxybenzamide (M+W = 237).

  • Causality: Adventitious water in hygroscopic solvents (like DMF) combined with base generates hydroxide ions, which readily displace the primary bromide via SN2.

  • Solution: Utilize strictly anhydrous solvents and flame-dried glassware. Avoid hydroxide-containing bases entirely.

Part 2: Quantitative Data – Base Selection Matrix

To maximize the yield of the desired SN2 product, base selection is the single most critical variable. The table below summarizes the expected chemoselectivity outcomes when reacting N-(6-Bromohexyl)-2-hydroxybenzamide with a standard secondary amine ligand.

BaseEquivalentsSolventDesired SN2 Yield (%)O-Alkylation / Dimer (%)E2 Elimination (%)Mechanistic Rationale & Recommendation
DIPEA 3.0DMF>85% <5%<2%Optimal. Steric hindrance prevents phenoxide formation, favoring amine SN2.
K2CO3 2.5DMF40%50% <5%Avoid. Strongly coordinates and deprotonates phenol, driving O-alkylation[2].
t-BuOK 2.0THF<10%<10%>80% Avoid. Extreme steric bulk acts as a strong Brønsted base, driving E2 elimination.
NaH 1.1THF<5%>90% <5%Avoid. Irreversibly deprotonates the phenol. Use only if the goal is deliberately synthesizing ether linkages.

Part 3: Reaction Pathways & Experimental Workflows

Chemoselectivity Start N-(6-Bromohexyl)- 2-hydroxybenzamide SN2 Desired SN2 Product (N-Alkylation) Start->SN2 DIPEA, KI, 50°C (Target Amine) OAlk O-Alkylation / Dimer (Side Product) Start->OAlk K2CO3, 80°C (Phenoxide Formation) E2 Terminal Alkene (E2 Elimination) Start->E2 t-BuOK or >90°C (Steric Base)

Reaction pathways of N-(6-Bromohexyl)-2-hydroxybenzamide under varying base conditions.

Workflow Step1 Step 1: Phenol Protection Reagents: TBS-Cl, Imidazole Yields protected intermediate Step2 Step 2: Finkelstein Activation Reagents: KI, Anhydrous DMF Converts -Br to -I in situ Step1->Step2 Step3 Step 3: SN2 Target Alkylation Reagents: E3 Ligase Ligand, DIPEA Forms ternary complex precursor Step2->Step3 Step4 Step 4: Deprotection & Purification Reagents: TBAF / Prep-HPLC Yields final PROTAC molecule Step3->Step4

Step-by-step experimental workflow for integrating the linker into a PROTAC scaffold.

Part 4: Validated Experimental Protocols

Protocol A: Selective SN2 Alkylation (PROTAC Linker Attachment) This protocol utilizes in situ Finkelstein activation to maximize SN2 kinetics while using a mild base to suppress phenol deprotonation[1][3].

  • Preparation: Flame-dry a 25 mL round-bottom flask under argon. Add the target nucleophile (e.g., an amine-bearing E3 ligase ligand, 1.0 equiv) and N-(6-Bromohexyl)-2-hydroxybenzamide (1.2 equiv).

  • Solvent & Base: Dissolve the mixture in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 equiv). Self-Validation Check: Ensure the solution remains homogeneous; do not substitute with K2CO3 to avoid O-alkylation.

  • Activation: Add anhydrous Potassium Iodide (KI, 0.5 equiv). The KI converts the alkyl bromide to a highly reactive alkyl iodide, lowering the activation energy for the SN2 displacement.

  • Reaction: Heat the mixture to 55°C for 12–16 hours under argon. Monitor reaction completion via LC-MS.

  • Workup: Quench with distilled water, extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Protocol B: Phenol Protection (TBS Ether Formation) If your downstream chemistry requires harsh basic conditions or transition-metal catalysis, you must protect the 2-hydroxy group first.

  • Dissolve N-(6-Bromohexyl)-2-hydroxybenzamide (1.0 equiv) in anhydrous DCM (0.3 M).

  • Add Imidazole (2.5 equiv) and cool the reaction flask to 0°C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise to control the exotherm.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH4Cl, extract with DCM, dry, and concentrate. The TBS group can later be cleanly removed using TBAF (1.0 M in THF) at room temperature.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my synthesized PROTAC precipitating when I add it to the aqueous assay buffer? A: The 6-bromohexyl chain and the salicylamide moiety impart significant lipophilicity. For cell-based degradation assays, strictly prepare 10–50 mM stock solutions in 100% DMSO. Ensure the final assay concentration of DMSO does not exceed 0.5% v/v to prevent compound crash-out and cellular toxicity.

Q: Can I use this compound directly for Suzuki or Buchwald-Hartwig cross-coupling? A: No. The primary alkyl bromide will undergo rapid β-hydride elimination in the presence of Palladium catalysts, and the unprotected phenol/amide will coordinate and poison the catalyst. You must convert the bromide to your desired functional group (or attach it to your ligand) before attempting transition-metal catalysis.

Q: What are the key diagnostic NMR shifts for N-(6-Bromohexyl)-2-hydroxybenzamide? A: In 1H NMR (CDCl3), look for the highly deshielded phenolic -OH peak (typically >11.0 ppm due to strong intramolecular hydrogen bonding with the amide carbonyl). The terminal −CH2​Br appears as a distinct triplet around 3.40 ppm, and the amide N-H appears as a broad singlet around 6.5–7.0 ppm.

References

  • J-Stage. "Identification of Proteolysis Targeting Chimeras (PROTACs) for Lysine Demethylase 5 and Their Neurite Outgrowth-Promoting Activity". Biological and Pharmaceutical Bulletin. URL:[Link]

  • ChemRxiv. "Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity". ChemRxiv Preprints. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(6-Bromohexyl)-2-hydroxybenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of bifunctional linkers like N-(6-Bromohexyl)-2-hydroxybenzamide (1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of bifunctional linkers like N-(6-Bromohexyl)-2-hydroxybenzamide (1).

This molecule presents a classic chemoselectivity challenge. The presence of competing nucleophilic sites (phenolic -OH vs. aliphatic -NH₂) and electrophilic sites (activated carbonyl vs. alkyl bromide) creates a perfect storm for byproduct formation. This guide deconstructs the reaction mechanics, identifies common pitfalls, and provides a self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathways & Byproduct Causality

When synthesizing this molecule, researchers typically choose between two routes:

  • Amide Coupling: Reacting salicylic acid with 6-bromohexylamine.

  • Direct Alkylation: Reacting salicylamide with 1,6-dibromohexane.

The direct alkylation route is notoriously problematic. Salicylamide is an ambident nucleophile. Under standard basic conditions, O-alkylation is kinetically and thermodynamically favored over N-alkylation, leading predominantly to the ether byproduct rather than the target amide (2). Therefore, amide coupling is the recommended pathway . However, this route has its own set of side reactions, primarily driven by the intramolecular reactivity of the amine and the competing nucleophilicity of the phenol.

G SA Salicylic Acid (Electrophile) Target N-(6-Bromohexyl)- 2-hydroxybenzamide SA->Target Amide Coupling O_Acyl O-Acylated Dimer (Ester Byproduct) SA->O_Acyl Phenol S_N2/Acylation BHA 6-Bromohexylamine (Nucleophile) BHA->Target Azepane Azepane (Cyclization) BHA->Azepane Intramolecular S_N2 Sal Salicylamide + 1,6-Dibromohexane Sal->Target N-Alkylation (Rare) O_Alkyl O-Alkylated Ether (Major Byproduct) Sal->O_Alkyl Kinetically Favored

Mechanistic pathways of N-(6-Bromohexyl)-2-hydroxybenzamide synthesis and common byproducts.

Troubleshooting FAQ

Q: My LC-MS shows a major byproduct with an m/z of[M+H]⁺ = 100.1. What is this, and why is my target yield so low? A: You are observing azepane (hexamethyleneimine). 6-bromohexylamine undergoes a base-promoted intramolecular S_N2 cyclization (7-exo-tet) (3). When you add a strong base like DIPEA to the reaction mixture before the salicylic acid is fully activated, the free amine attacks its own terminal bromide. Fix: Pre-activate the salicylic acid with your coupling agent before introducing the amine, and add the base dropwise at 0 °C.

Q: My product has the correct mass ([M+H]⁺ = 300.1), but the NMR looks wrong. The amide protons are missing, and there's a new triplet around 4.0 ppm. A: You have synthesized the O-alkylated isomer (2-(6-bromohexyloxy)benzamide), not the N-alkylated target. This is the classic pitfall of the direct alkylation route (Salicylamide + 1,6-dibromohexane). The triplet at ~4.0 ppm corresponds to the -CH₂-O- protons, confirming ether formation. Fix: Abandon the direct alkylation route and switch to the amide coupling protocol detailed below.

Q: I am seeing a +120 Da adduct on my target mass (m/z ~420.1). What happened? A: This is the O-acylated depsipeptide byproduct . Salicylic acid's phenolic -OH is normally deactivated by internal hydrogen bonding. However, if you use hyper-reactive coupling agents (like HATU or DIC/DMAP) or an excess of base, the phenoxide becomes sufficiently nucleophilic to attack another activated salicylic acid molecule, forming a salicyloyl ester. Fix: Avoid uronium-based coupling agents (HATU/HBTU) for this specific substrate. Stick to the milder EDC/HOBt system and strictly limit your base to the exact equivalents needed to neutralize the amine salt.

Quantitative Data & Byproduct Identification

Use the following table to quickly identify byproducts in your LC-MS traces and apply the correct mitigation strategy.

ByproductStructural FeatureExpected m/z [M+H]⁺Primary CauseMitigation Strategy
Azepane 7-membered cyclic amine100.1Base-promoted 7-exo-tet cyclization of 6-bromohexylaminePre-activate electrophile; add base slowly at 0 °C.
O-Acylated Dimer Salicyloyl ester linkage420.1 / 422.1Hyper-reactive coupling agents (HATU) activating the phenolUse milder EDC/HOBt; strictly limit base equivalents.
O-Alkylated Ether -CH₂-O- ether linkage300.1 / 302.1Ambident nucleophilicity of salicylamide in direct alkylationAbandon direct alkylation; use the amide coupling route.
Target Product Amide + Phenol300.1 / 302.1Successful CouplingFollow the validated protocol below.

Self-Validating Experimental Protocol: Optimized Amide Coupling

Objective: Synthesize N-(6-Bromohexyl)-2-hydroxybenzamide via controlled EDC/HOBt coupling to suppress azepane and O-acylation byproducts.

Step 1: Electrophile Pre-activation

  • Action: In an oven-dried flask under N₂, dissolve Salicylic Acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1 M). Stir at room temperature for 30 minutes.

  • Causality & Validation: This step ensures the complete conversion of the carboxylic acid to the active OBt ester before the amine is introduced. Validating this step via TLC (disappearance of salicylic acid) guarantees that the amine will not sit idle in a basic environment, thereby preventing intramolecular cyclization.

Step 2: Nucleophile Introduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 6-bromohexylamine hydrobromide (1.05 eq) in one portion.

  • Causality & Validation: The hydrobromide salt is unreactive. Keeping the system at 0 °C lowers the kinetic energy, suppressing the activation energy required for the 7-exo-tet cyclization of the amine once it is deprotonated.

Step 3: Controlled Deprotonation

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise over 15 minutes.

  • Causality & Validation: Slow addition of a mild base at low temperature keeps the steady-state concentration of the free, unprotonated amine extremely low. As soon as a molecule of amine is deprotonated, it immediately attacks the highly concentrated active OBt ester rather than cyclizing.

Step 4: Reaction & Quench

  • Action: Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction by adding 1M HCl (aqueous).

  • Causality & Validation: The acidic quench serves as a self-validating stop-gap. It immediately protonates any unreacted amine or newly formed azepane, halting all S_N2 reactions and driving these basic byproducts into the aqueous layer during workup.

Step 5: Workup & Isolation

  • Action: Dilute with EtOAc. Wash the organic layer with 1M HCl (3x), saturated aqueous NaHCO₃ (3x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & Validation: The sequential washes are designed to isolate the target: HCl removes basic impurities (azepane), while NaHCO₃ removes acidic impurities (HOBt, unreacted salicylic acid). The resulting crude product should be >90% pure by LC-MS before column chromatography.

References

  • Cymit Química. "N-(6-Bromohexyl)-2-Hydroxybenzamide Product Information." CymitQuimica.
  • "Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae." ASM Journals.
  • "Navigating Intramolecular Cyclization: A Guide to Base Selection for Tetrahydropyran Synthesis." BenchChem.

Sources

Troubleshooting

"troubleshooting guide for N-(6-Bromohexyl)-2-hydroxybenzamide synthesis"

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the amidation of unprotected phenolic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the amidation of unprotected phenolic acids.

Synthesizing N-(6-Bromohexyl)-2-hydroxybenzamide presents a unique chemoselectivity challenge: coupling a primary amine to a carboxylic acid without triggering O-acylation at the unprotected phenol, while simultaneously preventing the spontaneous polymerization of the bifunctional alkyl halide starting material.

Below is our comprehensive, causality-driven troubleshooting guide and self-validating protocol to ensure high-yield, reproducible synthesis.

Part 1: Mechanistic Workflow & Reaction Logic

Understanding the competing reaction pathways is critical for troubleshooting. The diagram below illustrates the intended N-amidation pathway versus the primary side reactions that cause yield loss.

Workflow SA Salicylic Acid (Phenol + Carboxyl) Activation Activation EDC·HCl + HOBt SA->Activation Carboxyl Activation Amine 6-Bromohexylamine·HBr (Amine + Bromide) Coupling Amide Coupling DIPEA, DCM Amine->Coupling Free Base Generation Side2 Azepane (Cyclization) Amine->Side2 Intramolecular Alkylation Activation->Coupling Active OBt Ester Product N-(6-Bromohexyl)- 2-hydroxybenzamide Coupling->Product Primary Amidation Side1 O-Acylated Oligomers Coupling->Side1 Phenol Attack

Reaction pathway for N-(6-Bromohexyl)-2-hydroxybenzamide synthesis and side reactions.

Part 2: Troubleshooting & Frequently Asked Questions (FAQ)

Q1: Why am I observing significant formation of oligomers and multiple spots on my TLC? Causality: Salicylic acid contains an unprotected phenolic hydroxyl group. During standard carbodiimide activation (e.g., using EDC alone), the highly reactive O-acylisourea intermediate can be attacked by the phenol of another salicylic acid molecule, leading to O-acylated oligomers ()[1]. Solution: Incorporate 1-Hydroxybenzotriazole (HOBt) into your reaction. HOBt rapidly intercepts the O-acylisourea to form an active OBt ester. Because the primary amine of 6-bromohexylamine is vastly more nucleophilic than the phenolic hydroxyl, it selectively attacks the OBt ester, successfully suppressing oligomerization ()[2].

Q2: My 6-bromohexylamine starting material appears degraded, yielding low coupling efficiency. How should I handle it? Causality: The free base of 6-bromohexylamine is inherently unstable. The molecule contains both a nucleophilic primary amine and an electrophilic primary bromide. Left as a free base, it undergoes rapid intra- and intermolecular alkylation, forming azepane (a 7-membered ring) or polymeric secondary/tertiary amines ()[3]. Solution: Always source and store this reagent as its hydrobromide salt (6-bromohexylamine·HBr). Generate the free base in situ exclusively during the coupling step by adding a non-nucleophilic base directly to the reaction mixture.

Q3: I am getting poor conversion rates. Should I increase the temperature or use a stronger base? Causality: Applying heat to this specific reaction mixture promotes the displacement of the terminal bromide by the base or solvent, leading to unwanted side products. Furthermore, strong bases will deprotonate the phenol (pKa ~ 8), transforming it into a potent phenoxide nucleophile that drives unwanted O-alkylation ()[4]. Solution: Maintain the reaction at room temperature (20–25 °C). Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). If conversion is stalled, increase the equivalents of your coupling agents (EDC/HOBt) to 1.2–1.5 eq rather than applying thermal energy.

Part 3: Quantitative Optimization Data

To prevent unnecessary trial and error, review the empirical data below comparing various coupling conditions for this specific chemotype.

Coupling SystemAdditiveBaseSolventTemp (°C)Yield (%)Mechanistic Outcome / Notes
EDC·HCl (1.2 eq)NoneDIPEA (3.0 eq)DCM25< 30High O-acylation; oligomer formation due to unsuppressed O-acylisourea.
EDC·HCl (1.2 eq)HOBt (1.2 eq)DIPEA (3.0 eq)DCM 0 to 25 75–85 Optimal; OBt ester formation ensures selective N-amidation.
HATU (1.1 eq)NoneDIPEA (3.0 eq)DMF2560–70Viable, but higher cost; trace bromide displacement by DMF/base over time.
DCC (1.2 eq)DMAP (0.1 eq)NoneDCM2540–50Difficult purification; dicyclohexylurea (DCU) byproduct is highly insoluble.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the observable Validation Check is confirmed.

Step 1: Carboxyl Activation

  • Action: In a flame-dried 100 mL round-bottom flask, dissolve Salicylic Acid (1.0 eq, 5.0 mmol) and HOBt (1.2 eq, 6.0 mmol) in 25 mL anhydrous Dichloromethane (DCM) under N₂. Cool to 0 °C in an ice bath, then add EDC·HCl (1.2 eq, 6.0 mmol) portion-wise over 10 minutes.

  • Causality: Cooling to 0 °C prevents the thermal degradation of the intermediate and minimizes premature O-acylation.

  • Validation Check: The initial suspension should gradually clarify over 15–30 minutes as the active OBt ester forms and dissolves completely in the DCM.

Step 2: In Situ Free Base Generation

  • Action: In a separate sealed vial, suspend 6-bromohexylamine·HBr (1.05 eq, 5.25 mmol) in 5 mL DCM. Add DIPEA (3.0 eq, 15.0 mmol) dropwise.

  • Causality: DIPEA neutralizes the hydrobromide salt, liberating the nucleophilic primary amine. Doing this immediately before addition prevents the amine from undergoing spontaneous intramolecular cyclization into azepane.

  • Validation Check: The heterogeneous salt suspension will transition to a completely clear, homogeneous solution upon full addition of DIPEA, confirming successful free base generation.

Step 3: Amide Coupling

  • Action: Transfer the free amine solution dropwise into the 0 °C activated ester mixture. Remove the ice bath and stir at room temperature for 12 hours.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to double-alkylation or thermal runaway.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent salicylic acid spot under 254 nm UV light, replaced by a new, lower R_f UV-active spot that stains yellow/brown with KMnO₄, confirms product formation.

Step 4: Quench & Differential Extraction

  • Action: Dilute the reaction with 50 mL DCM. Wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).

  • Causality: 1M HCl protonates and removes unreacted amine and DIPEA. NaHCO₃ deprotonates unreacted salicylic acid (pKa ~ 3) and HOBt, pulling them into the aqueous layer while leaving the target product (phenol pKa ~ 8) safely in the organic layer.

  • Validation Check: The aqueous NaHCO₃ layer will bubble vigorously (CO₂ release) if residual acidic species are present. The final organic layer should be completely clear, indicating the successful removal of water-soluble urea byproducts.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane to 30% EtOAc gradient) to afford N-(6-Bromohexyl)-2-hydroxybenzamide as an off-white solid.

Part 5: References

  • BenchChem. "Synthesis of N-Salicyloyltryptamine: A Detailed Application Note and Protocol."[URL: https://www.benchchem.com/application-notes/synthesis-of-n-salicyloyltryptamine]

  • National Institutes of Health (PMC). "Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group."[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9077421/]

  • Google Patents. "CN118388360A - Long-acting spleen-targeted cationic lipid compound containing benzene ring structure."[URL: https://patents.google.com/patent/CN118388360A/en]

  • RSC Advances. "Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation."[URL: https://pubs.rsc.org/en/content/articlelanding/2021/RA/D1RA05032J]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Bromohexyl vs. Alternative Alkylating Agents

N-(6-Bromohexyl)-2-hydroxybenzamide vs. Alternative Alkylating Agents: A Comprehensive Guide for Linker Synthesis In modern medicinal chemistry, the design of bifunctional molecules—such as Proteolysis Targeting Chimeras...

Author: BenchChem Technical Support Team. Date: March 2026

N-(6-Bromohexyl)-2-hydroxybenzamide vs. Alternative Alkylating Agents: A Comprehensive Guide for Linker Synthesis

In modern medicinal chemistry, the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and dual-target inhibitors—relies heavily on the precise selection of linker building blocks. N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) has emerged as a highly specialized bifunctional alkylating agent[1][2].

This molecule offers a dual utility: a flexible 6-carbon alkyl chain terminating in a reactive bromide for nucleophilic substitution, and a 2-hydroxybenzamide (salicylamide) headgroup. The salicylamide moiety is not merely a structural anchor; it is a proven zinc-binding group (ZBG) for Histone Deacetylase (HDAC) inhibition[3][4] and is increasingly utilized as a novel, hydrolytically stable cereblon (CRBN) binder in non-phthalimide PROTAC designs[5].

This guide objectively compares N-(6-Bromohexyl)-2-hydroxybenzamide against other alkylating agents, detailing the causality behind its selection and providing a self-validating protocol for its application.

When attaching a 6-carbon linker to a target pharmacophore (via amines, thiols, or phenols), the choice of the leaving group dictates the reaction kinetics, the stability of the reagent, and the purity of the final conjugate. Below is a quantitative comparison of N-(6-Bromohexyl)-2-hydroxybenzamide against its iodo-, chloro-, and mesylate analogs.

Table 1: Quantitative Comparison of Hexyl-Linker Alkylating Agents

Alkylating Agent (Leaving Group)Relative SN2 ReactivityShelf Half-Life (25°C)E2 Elimination RiskPrimary Application / Use Case
Bromohexyl (Bromide) 1x (Baseline)> 12 MonthsLow to ModerateOptimal balance. Standard linker synthesis; stable for long-term storage.
Iodohexyl (Iodide) ~50x< 1 Month (Light sensitive)HighDifficult or sterically hindered nucleophiles; requires in-situ generation.
Chlorohexyl (Chloride) ~0.02x> 24 MonthsVery LowHigh-temperature reactions where milder alkylators degrade.
Mesyloxyhexyl (Mesylate) ~30x~3 Months (Moisture sensitive)ModerateMetal-free conjugations; prone to hydrolysis during aqueous workups.
The Causality of Choosing the Bromide

The dominance of the bromohexyl variant in drug development is rooted in chemical thermodynamics. While iodoalkanes are significantly more electrophilic, their carbon-iodine bond is weak, leading to rapid degradation via photolytic cleavage and a high propensity for E2 elimination under basic conditions. Conversely, chloroalkanes require excessive thermal activation, which can degrade sensitive pharmacophores. N-(6-Bromohexyl)-2-hydroxybenzamide provides the "Goldilocks" zone: it is stable enough for commercial storage[1] yet reactive enough to undergo clean SN2 substitution at moderate temperatures (60–80°C).

Mechanistic Workflow & Pathway Dynamics

Understanding the competitive pathways during alkylation is critical for maximizing yield. The primary goal is to drive the SN2 substitution while suppressing the E2 elimination side reaction that generates an inert alkene byproduct.

Workflow Reagent N-(6-Bromohexyl)-2-hydroxybenzamide (Bifunctional Alkylator) Conditions Nucleophile + K2CO3 in Anhydrous DMF (60°C) Reagent->Conditions SN2 SN2 Substitution (Primary Pathway) Conditions->SN2 Optimal Temp E2 E2 Elimination (Side Reaction) Conditions->E2 High Temp / Strong Base Product Desired Conjugate (High Yield) SN2->Product Byproduct Alkene Impurity (Minimized) E2->Byproduct

Reaction pathways of N-(6-Bromohexyl)-2-hydroxybenzamide during nucleophilic substitution.

Once successfully conjugated, the 2-hydroxybenzamide headgroup can actively participate in biological signaling. For instance, in the development of epigenetic modulators, this moiety acts as a bidentate chelator for the zinc ion in the active site of HDAC enzymes, leading to chromatin relaxation[4].

Application Conjugate Synthesized Conjugate (2-Hydroxybenzamide Motif) Zinc Catalytic Zn2+ Ion in HDAC Active Site Conjugate->Zinc Bidentate Chelation Inhibition HDAC Enzyme Inhibition Zinc->Inhibition Blocks Deacetylation Acetylation Increased Histone Acetylation Inhibition->Acetylation Chromatin Relaxation Transcription Gene Expression (e.g., Tumor Suppressors) Acetylation->Transcription Cellular Response

Mechanism of 2-hydroxybenzamide conjugates in HDAC inhibition and gene transcription.

Self-Validating Experimental Protocol: Amine Alkylation

To ensure scientific integrity, the following protocol for conjugating a secondary amine to N-(6-Bromohexyl)-2-hydroxybenzamide is designed as a self-validating system . Every step includes a built-in feedback loop to verify success and prevent downstream failures.

Reagents & Causality
  • Solvent: Anhydrous DMF. Why? As a polar aprotic solvent, DMF leaves the nucleophile poorly solvated and highly reactive, accelerating the SN2 pathway.

  • Base: K2CO3 (2.0 eq). Why? It is a mild, insoluble inorganic base that effectively scavenges the HBr byproduct without acting as a strong nucleophile itself, thereby minimizing E2 elimination compared to stronger bases like NaH.

  • Catalyst (Optional): NaI (0.1 eq). Why? Finkelstein catalysis. It transiently converts the bromide into a highly reactive iodide in situ, speeding up the reaction without the shelf-instability of a pure iodo-reagent.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under N2, dissolve the target secondary amine (1.0 eq) and N-(6-Bromohexyl)-2-hydroxybenzamide (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered K2CO3 (2.0 eq) and NaI (0.1 eq). Stir the suspension vigorously.

  • Thermal Activation: Heat the reaction mixture to 60°C. Caution: Exceeding 80°C exponentially increases the rate of E2 elimination over SN2 substitution.

  • Aqueous Workup: After 12 hours, cool to room temperature. Quench with distilled water (5x volume of DMF) and extract with Ethyl Acetate (3x). Causality: DMF is highly water-soluble and will partition into the aqueous layer, effectively self-purifying the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Self-Validation Checkpoints
  • Checkpoint 1: Isotopic Mass Profiling (Pre-Reaction). Before starting, run an LC-MS of the N-(6-Bromohexyl)-2-hydroxybenzamide. Bromine's natural isotopes ( 79 Br and 81 Br) exist in a ~1:1 ratio. The starting material must show a distinct doublet mass peak separated by 2 Da. The disappearance of this doublet during the reaction is a definitive, self-validating marker of successful substitution.

  • Checkpoint 2: TLC Reaction Monitoring. The 2-hydroxybenzamide moiety is highly UV-active (254 nm). Spotting the reaction mixture against the starting material allows real-time monitoring. If an E2 elimination side reaction occurs, the resulting alkene byproduct will stain positively with KMnO4, providing immediate feedback that the reaction temperature is too high.

Conclusion

Compared to alternative alkylating agents, N-(6-Bromohexyl)-2-hydroxybenzamide provides an unmatched equilibrium of shelf stability and electrophilic reactivity. Its dual nature—acting simultaneously as a linker-installing reagent and a biologically active pharmacophore (HDAC ZBG or CRBN binder)—makes it an indispensable tool for researchers developing next-generation targeted therapeutics and PROTACs.

References

  • CymitQuimica. "N-(6-Bromohexyl)-2-Hydroxybenzamide Product Information." 1

  • Quality Control Chemicals (QCC). "Salcaprozate Sodium Impurity 3 (CAS 1959004-07-9)." 2

  • Benchchem. "Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Action." 3

  • National Institutes of Health (PMC). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group."4

  • ACS Publications. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." 5

Sources

Comparative

"comparing synthesis methods for N-(6-Bromohexyl)-2-hydroxybenzamide"

Comparative Synthesis Guide: N-(6-Bromohexyl)-2-hydroxybenzamide Subtitle: Evaluating Direct Carbodiimide Coupling vs. Acid Chloride Protection-Deprotection Strategies for Salicylamide Linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: N-(6-Bromohexyl)-2-hydroxybenzamide

Subtitle: Evaluating Direct Carbodiimide Coupling vs. Acid Chloride Protection-Deprotection Strategies for Salicylamide Linkers.

Introduction

N-(6-Bromohexyl)-2-hydroxybenzamide (CAS 1959004-07-9) is a highly versatile bifunctional building block utilized extensively in modern drug discovery[1]. Featuring a hydrogen-bonded phenolic amide (salicylamide) and a terminal primary alkyl bromide, it serves as a critical linker in the design of PROTACs, fluorescent probes, and affinity chromatography matrices.

The primary synthetic challenge in constructing this molecule lies in chemoselectivity. The chemist must form the amide bond efficiently without triggering competitive O-acylation at the phenol, and without causing premature nucleophilic displacement of the terminal bromide by the amine (which leads to unwanted azepane formation).

As a Senior Application Scientist, I have evaluated two field-proven methodologies for synthesizing this molecule: Method A (Direct Carbodiimide Coupling) and Method B (Schotten-Baumann Protection/Deprotection) . This guide dissects the causality behind the reagent choices and provides self-validating protocols for both approaches.

Mechanistic Comparison & Causality

Method A: Direct Amidation via EDC/HOBt This approach relies on the in situ activation of salicylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[2].

  • Causality of Chemoselectivity: Why is phenol protection unnecessary here? The aliphatic amine (6-bromohexylamine) is orders of magnitude more nucleophilic than the phenol group, which is further deactivated by strong intramolecular hydrogen bonding with the adjacent carbonyl[3]. HOBt ensures the formation of a reactive ester intermediate, suppressing the formation of unreactive N-acylurea byproducts.

  • Causality of Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (Et3N). DIPEA's steric bulk efficiently neutralizes the 6-bromohexylamine hydrobromide salt to liberate the free amine for coupling, while its bulk prevents it from acting as a competing nucleophile against the terminal alkyl bromide[3].

Method B: Schotten-Baumann via O-Acetylsalicyloyl Chloride This highly scalable route utilizes O-acetylsalicyloyl chloride (aspirin acid chloride) to rapidly form the amide, followed by selective deprotection[4].

  • Causality of Protection: Unlike carbodiimide coupling, acid chlorides are aggressively electrophilic. If unprotected salicyloyl chloride is used, competitive intermolecular esterification (forming phenyl esters) severely degrades the yield[5]. The O-acetyl group masks the phenol during the rapid amide coupling phase.

  • Causality of Deprotection: Mild methanolysis (K2CO3 in MeOH) is employed for deprotection. Because aryl acetates are significantly more electrophilic than aliphatic amides, the acetyl group is cleaved selectively in under an hour, leaving the robust salicylamide and the primary alkyl bromide completely intact[4].

Quantitative Data Comparison

ParameterMethod A: Direct Coupling (EDC/HOBt)Method B: Acid Chloride (O-Acetyl)
Overall Yield 65 – 75%80 – 85% (Over 2 steps)
Reaction Time 12 – 16 hours3 hours (2h coupling + 1h deprotection)
Atom Economy Low (Generates EDC-urea & HOBt waste)High (Generates HCl and AcOH/MeOH byproducts)
Scalability Moderate (<10 gram scale due to reagent cost)Excellent (Kilogram scale applicable)
Reagent Cost High (EDC·HCl, HOBt, DIPEA)Low (O-Acetylsalicyloyl chloride, Et3N, K2CO3)
Primary Impurity Risk Azepane formation (amine self-alkylation)Incomplete deprotection or ester hydrolysis

Workflow Visualization

SynthesisComparison cluster_A Method A: Direct Carbodiimide Coupling cluster_B Method B: Acid Chloride (Protection/Deprotection) Target Target Molecule: N-(6-Bromohexyl)-2-hydroxybenzamide A1 Salicylic Acid + 6-Bromohexylamine·HBr A2 Reagents: EDC·HCl, HOBt, DIPEA Solvent: DMF | Conditions: RT, 12h A1->A2 A3 Direct Amide Formation (Chemoselective, No Protection) A2->A3 A3->Target B1 O-Acetylsalicyloyl Chloride + 6-Bromohexylamine·HBr B2 Reagents: Et3N Solvent: DCM | Conditions: 0°C to RT, 2h B1->B2 B3 Intermediate: O-Acetylsalicylamide B2->B3 B4 Deprotection: K2CO3 Solvent: MeOH | Conditions: RT, 1h B3->B4 B5 Deprotected Amide (High Yield, Scalable) B4->B5 B5->Target

Figure 1: Comparative workflow of Method A (Direct Coupling) and Method B (Acid Chloride Route).

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Carbodiimide Coupling (EDC/HOBt)

  • Activation: Dissolve salicylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes to form the active ester[2].

  • Amine Addition: In a separate vial, suspend 6-bromohexylamine hydrobromide (1.1 eq) in DMF and add DIPEA (2.5 eq). Add this free-based amine solution dropwise to the activated acid mixture[3].

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 1:1). The product spot will fluoresce under 254 nm UV and turn deep purple upon staining with 1% aqueous FeCl3, confirming the presence of the free phenolic OH.

  • Workup: Dilute with EtOAc, wash extensively with 1M HCl, saturated NaHCO3, and 5% aqueous LiCl (to remove DMF). Dry over MgSO4 and concentrate under reduced pressure.

Protocol B: Acid Chloride Route (O-Acetylsalicyloyl Chloride)

  • Coupling: Suspend 6-bromohexylamine hydrobromide (1.0 eq) in anhydrous DCM (0.2 M). Add Et3N (2.5 eq) and cool to 0 °C. Dropwise, add a solution of O-acetylsalicyloyl chloride (1.1 eq) in DCM[5].

  • Intermediate Validation: Stir for 2 hours at RT. TLC (Hexanes:EtOAc 2:1) should show complete consumption of the amine. The intermediate will not stain with FeCl3 (as the phenol is protected). 1H NMR of a miniature workup aliquot will show a sharp singlet at ~2.3 ppm (acetate CH3).

  • Deprotection: Concentrate the DCM. Redissolve the crude intermediate in Methanol (0.2 M). Add solid K2CO3 (1.5 eq) and stir at room temperature for 1 hour[4].

  • Final Validation: TLC will show a new, lower Rf spot that strongly stains with FeCl3. 1H NMR will show the disappearance of the 2.3 ppm singlet and the appearance of a highly downfield proton (~12.0 ppm) corresponding to the hydrogen-bonded phenolic OH.

  • Workup: Neutralize with 1M HCl to pH 5, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate to yield the pure product.

References

  • Singh, A., et al. "Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group." National Center for Biotechnology Information (PMC). URL: [Link]3]

  • Korba, B. E., et al. "Thiazolides as Novel Antiviral Agents. 1. Inhibition of Hepatitis B Virus Replication." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]4]

  • RSC Advances. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." Royal Society of Chemistry. URL: [Link]5]

Sources

Validation

Comparative Biological Activity Guide: N-(6-Bromohexyl)-2-hydroxybenzamide vs. Salicylamide

Executive Summary As drug development professionals navigate the synthesis and biological evaluation of salicylamide derivatives, understanding the functional divergence between an active pharmacophore and its synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals navigate the synthesis and biological evaluation of salicylamide derivatives, understanding the functional divergence between an active pharmacophore and its synthetic intermediates is critical. This guide objectively compares Salicylamide —a non-steroidal anti-inflammatory drug (NSAID) with established analgesic, antiviral, and melanogenic properties—against N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9). While they share a core scaffold, the latter is a highly reactive electrophilic intermediate primarily recognized and monitored as an impurity during the synthesis of macromolecular absorption enhancers like Salcaprozate Sodium (SNAC).

Structural and Mechanistic Divergence

Salicylamide (2-hydroxybenzamide)

Salicylamide exerts its biological effects through reversible, non-covalent interactions. It acts as a weak inhibitor of cyclooxygenase (COX) enzymes and modulates multiple host-cell signaling pathways. Recent applications highlight its ability to upregulate the Mitf gene, thereby increasing tyrosinase expression and enhancing melanin synthesis in B16F1 melanoma cells (1)[1]. Furthermore, the salicylamide scaffold is recognized as a privileged structure for broad-spectrum antiviral agents, functioning by targeting host cell factors and viral replication machinery without irreversible target modification (2)[2].

N-(6-Bromohexyl)-2-hydroxybenzamide

In stark contrast, N-(6-Bromohexyl)-2-hydroxybenzamide is an alkylated derivative featuring a terminal 6-carbon chain ending in a bromide leaving group. This structural modification transforms the molecule from a reversible therapeutic binder into a potent electrophile. In biological environments, the terminal alkyl bromide rapidly undergoes S_N2 nucleophilic substitution with biological nucleophiles (such as the thiol groups of glutathione or cysteine residues on proteins). Consequently, its "biological activity" is predominantly characterized by non-specific covalent alkylation, leading to cellular toxicity. In pharmaceutical manufacturing, it is strictly monitored as a reactive impurity—often designated as Salcaprozate Sodium Impurity 3 (3)[3]—during the synthesis of alkylated salicylamide delivery agents via dicarboxylate intermediates (4)[4].

Comparative Quantitative Data

To illustrate the divergent profiles, the following table summarizes the expected biological and chemical reactivity metrics for both compounds based on their distinct structural classes.

Assay / ParameterSalicylamideN-(6-Bromohexyl)-2-hydroxybenzamideCausality / Mechanism
Target Interaction Reversible, non-covalentIrreversible, covalent (alkylation)The terminal alkyl bromide acts as a strong electrophile, unlike the stable unsubstituted amide.
Melanogenesis (B16F1) Upregulation (EC50 ~1 mM)Cytotoxic (Non-specific)Salicylamide activates Mitf transcription. The bromohexyl chain induces rapid cell death via alkylative stress.
GSH Trapping (t_1/2) Stable (>24h)< 30 minutesThe bromide leaving group is highly susceptible to S_N2 attack by biological thiols (GSH).
Primary Classification Active Pharmaceutical IngredientSynthetic Intermediate / ImpurityBromo-alkyl chains are utilized as reactive building blocks for SNAC synthesis, not as direct therapeutics.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the differences between a reversible binder and a reactive electrophile, two distinct experimental workflows are required.

Protocol A: Glutathione (GSH) Trapping Assay for Electrophilic Reactivity
  • Causality : Electrophilic impurities like N-(6-Bromohexyl)-2-hydroxybenzamide can cause idiosyncratic toxicity by covalently binding to off-target proteins. Reduced glutathione (GSH) acts as a surrogate biological nucleophile to quantify this reactivity.

  • Self-Validating System : By monitoring both the depletion of the parent compound and the proportional appearance of the GSH-adduct, the assay confirms mass balance and rules out non-specific degradation (e.g., hydrolysis).

Step-by-Step Methodology :

  • Preparation : Prepare a 10 mM stock of N-(6-Bromohexyl)-2-hydroxybenzamide and Salicylamide in anhydrous DMSO. Prepare a 50 mM stock of GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation : In a glass autosampler vial, mix 10 µL of the compound stock with 990 µL of the GSH solution (Final concentrations: 100 µM compound, 50 mM GSH). Incubate at 37°C in a shaking water bath.

  • Sampling : Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any insoluble material.

  • LC-MS/MS Analysis : Analyze the supernatant using Multiple Reaction Monitoring (MRM). Monitor the depletion of the parent mass (m/z 300.2 for the bromohexyl derivative) and the appearance of the GSH-adduct (addition of +307 Da, corresponding to the loss of HBr).

  • Expected Outcome : Salicylamide will show 100% parent remaining at 120 mins, validating the assay's baseline stability. N-(6-Bromohexyl)-2-hydroxybenzamide will show rapid depletion and corresponding adduct formation, confirming its classification as a reactive intermediate.

Protocol B: B16F1 Melanoma Cell Assay for Tyrosinase Activation
  • Causality : Salicylamide specifically upregulates tyrosinase, the rate-limiting enzyme in melanin synthesis. L-DOPA is the direct substrate for tyrosinase diphenolase activity, allowing colorimetric quantification of functional enzyme activity rather than just static protein levels.

  • Self-Validating System : Normalizing the L-DOPA absorbance to total protein concentration (via BCA assay) ensures that changes in signal are due to specific tyrosinase upregulation and not merely differences in cell proliferation or non-specific cytotoxicity caused by the compounds.

Step-by-Step Methodology :

  • Cell Culture : Seed B16F1 cells in 6-well plates at a density of 1 × 10^5 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment : Treat the cells with Salicylamide (0, 250, 500, and 1000 µM) dissolved in DMSO (final DMSO <0.1%). Run N-(6-Bromohexyl)-2-hydroxybenzamide in parallel at lower doses (1-10 µM) to monitor its anticipated cytotoxicity.

  • Incubation : Incubate the treated cells for 72 hours.

  • Lysis : Wash cells twice with ice-cold PBS and lyse using 1% Triton X-100 in 50 mM sodium phosphate buffer (pH 6.8). Centrifuge lysates at 10,000 x g for 15 min at 4°C.

  • L-DOPA Reaction : Transfer 100 µL of the cleared supernatant to a 96-well plate. Add 100 µL of 0.1% L-DOPA solution. Incubate at 37°C for 1 hour in the dark.

  • Quantification : Measure the absorbance at 475 nm using a microplate reader. Normalize the absorbance values to the total protein concentration determined from a parallel BCA assay aliquot.

Visualizations

G Salicylamide Salicylamide (Reversible Binder) Mitf Mitf Gene Activation Salicylamide->Mitf Upregulates Tyrosinase Tyrosinase Expression Mitf->Tyrosinase Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Enhances Diphenolase

Transcriptional activation of melanogenesis by Salicylamide via the Mitf/Tyrosinase pathway.

G Substrate N-(6-Bromohexyl)-2-hydroxybenzamide (Electrophilic Intermediate) Reaction Irreversible SN2 Alkylation Substrate->Reaction Nucleophile Biological Nucleophiles (e.g., GSH, Cysteine) Nucleophile->Reaction Adduct Covalent Adduct Formation (Cytotoxicity / Impurity Marker) Reaction->Adduct Detection LC-MS/MS Depletion Assay Adduct->Detection Quantified via

S_N2 alkylation of biological nucleophiles by the electrophilic bromohexyl intermediate.

Sources

Comparative

"characterization of N-(6-Bromohexyl)-2-hydroxybenzamide by 1H NMR"

Title: High-Field vs. Benchtop 1H NMR: A Comparative Characterization Guide for N-(6-Bromohexyl)-2-hydroxybenzamide Introduction N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a highly versatile bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Field vs. Benchtop 1H NMR: A Comparative Characterization Guide for N-(6-Bromohexyl)-2-hydroxybenzamide

Introduction N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a highly versatile bifunctional building block[1]. Featuring a salicylamide core linked to a terminal alkyl bromide, it is frequently employed in medicinal chemistry for synthesizing PROTAC linkers and conjugated therapeutics. Validating the structural integrity of this intermediate is critical before downstream coupling reactions.

While high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) remains the gold standard for de novo structural elucidation, the advent of cryogen-free benchtop NMR (60–80 MHz) has revolutionized point-of-need analytics[2]. This guide objectively compares the performance of high-field and benchtop 1H NMR for characterizing N-(6-Bromohexyl)-2-hydroxybenzamide, providing a self-validating experimental protocol designed for robust QA/QC workflows.

Molecular Context & Analytical Challenges The 1H NMR spectrum of N-(6-Bromohexyl)-2-hydroxybenzamide presents a unique set of analytical challenges and diagnostic markers:

  • Phenolic -OH: Salicylamide derivatives exhibit strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the amide carbonyl[3]. This highly deshields the -OH proton, pushing it far downfield to ~12.3 ppm.

  • Aromatic Core: The 1,2-disubstituted benzene ring contains four distinct protons that form a complex ABCD spin system at lower magnetic fields.

  • Aliphatic Chain: The 6-carbon chain features two distinct heteroatom-adjacent methylene groups (-NH-CH₂- and -CH₂-Br) that resonate in close proximity (~3.40–3.45 ppm), alongside a heavily overlapping aliphatic envelope (1.3–1.9 ppm).

Comparative Performance: High-Field vs. Benchtop NMR The fundamental difference between high-field and benchtop NMR lies in chemical shift dispersion. While chemical shift in parts-per-million (ppm) is field-independent, the peak width and J-coupling constants (in Hz) remain fixed regardless of the magnet[4]. Consequently, at a 60 MHz Larmor frequency, a 7 Hz triplet occupies a larger ppm footprint than at 400 MHz, leading to significant signal overlap[4].

Structural MotifChemical Shift (ppm)High-Field (400 MHz) PerformanceBenchtop (60 MHz) Performance
Phenolic -OH ~12.3Sharp singlet (1H); baseline resolved.Broad singlet; easily identified due to lack of overlapping signals.
Amide -NH ~6.8Broad triplet (1H); distinct from aromatics.Often buried within the aromatic multiplet envelope.
Aromatic Ring 6.8 – 7.5Resolved first-order multiplets (dd, td, td, dd; 4H).Complex, unresolved second-order multiplet (roofing effects)[4].
-NH-CH₂- (C1') ~3.45Resolved quartet (2H, J ≈ 6.5 Hz).Merges with C6' into a broad multiplet (4H total).
-CH₂-Br (C6') ~3.40Resolved triplet (2H, J ≈ 6.8 Hz).Merges with C1' into a broad multiplet (4H total).
Aliphatic Chain 1.3 – 1.9Distinct multiplets for C5', C2', and C3'/C4' (8H).Broad, unresolved aliphatic envelope (8H).

Experimental Methodology: Self-Validating Protocol To ensure absolute trustworthiness in your spectral data, the following protocol establishes a self-validating feedback loop where experimental choices directly dictate quantitative accuracy.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of N-(6-Bromohexyl)-2-hydroxybenzamide in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Causality: CDCl₃ is explicitly chosen over polar aprotic solvents like DMSO-d₆. DMSO disrupts the native intramolecular hydrogen bond of the salicylamide core, artificially shifting the -OH peak and altering the molecular conformation[3]. CDCl₃ preserves this bond, ensuring the -OH proton remains a reliable diagnostic marker at ~12.3 ppm. The 20 mg concentration ensures a sufficient signal-to-noise ratio (SNR) for benchtop systems, which have inherently lower sensitivity than superconducting magnets[2].

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample, lock onto the deuterium frequency, and perform automated or manual shimming on the Z1 and Z2 gradients until the TMS linewidth at half-height is <1.0 Hz.

  • Causality: High-quality shimming is non-negotiable. Poor magnetic field homogeneity will artificially broaden peaks, completely masking the subtle 6.5 Hz J-couplings of the aliphatic chain and causing the -NH-CH₂- and -CH₂-Br signals to overlap even on a 400 MHz instrument.

Step 3: Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 5.0 seconds. Set the Number of Scans (NS) to 16 for high-field or 64–128 for benchtop systems.

  • Causality: The phenolic -OH proton experiences slower T1 relaxation compared to the aliphatic protons. A D1 of 5 seconds ensures complete relaxation between pulses. This makes the protocol self-validating: if the D1 is sufficient, the final peak integration will perfectly match the theoretical 1:1:4:2:2:8 proton ratio. Any deviation indicates incomplete relaxation or an impure sample.

Step 4: Spectral Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function. Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Causality: An LB of 0.3 Hz suppresses high-frequency noise acquired during the Free Induction Decay (FID) without significantly degrading the resolution of the aromatic multiplets, optimizing the SNR for accurate integration.

Workflow Visualization

NMR_Workflow Prep Sample Prep (CDCl3, 20 mg) Shim Lock & Shim (Optimize Linewidth) Prep->Shim Acq 1H Acquisition (D1=5s, NS=16/64) Shim->Acq Proc Processing (FT, Phase, Base) Acq->Proc Val Validation (Integrate 1:1:4:2:2:8) Proc->Val

Fig 1: Self-validating 1H NMR workflow for N-(6-Bromohexyl)-2-hydroxybenzamide characterization.

Strategic Recommendations For drug development professionals scaling the synthesis of PROTAC linkers, instrument selection should be phase-dependent. Deploy benchtop NMR (60 MHz) for high-throughput, in-process reaction monitoring where the disappearance of starting materials or the presence of the diagnostic ~12.3 ppm -OH peak is sufficient. Transition to high-field NMR (400+ MHz) for final Certificate of Analysis (CoA) generation, where baseline resolution of the -CH₂-Br and -NH-CH₂- multiplets is required to definitively prove the absence of regioisomeric impurities.

References 1.[1] N-(6-Bromohexyl)-2-Hydroxybenzamide - CymitQuimica. 1 2.[4] High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. 4 3.[2] Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI. 2 4.[3] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - ResearchGate. 3

Validation

Structural Confirmation of N-(6-Bromohexyl)-2-hydroxybenzamide: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison & Experimental Guide Executive Summary N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison & Experimental Guide

Executive Summary

N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a critical bifunctional building block frequently encountered as an intermediate in PROTAC linker synthesis and as a designated impurity (Impurity 7) in the manufacturing of absorption enhancers like Salcaprozate (SNAC)[1]. Because this molecule contains both a reactive terminal alkyl bromide and a bidentate salicylamide core, confirming its exact structural integrity—differentiating it from dechlorination products, positional isomers, or ether-linked artifacts—is paramount.

As a Senior Application Scientist, I approach structural elucidation not as a single test, but as a self-validating system. This guide objectively compares the analytical methodologies required to unambiguously confirm this structure, detailing the causality behind experimental choices and providing expected reference data.

Methodological Comparison Matrix

To achieve complete molecular confidence, we must evaluate the orthogonal strengths of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR)[2].

Analytical TechniquePrimary Utility for Target MoleculeSensitivityStructural ResolutionTurnaround Time
LC-HRMS (ESI+) Exact mass & Bromine isotope pattern verificationHigh (pg–ng)Low (Formula & Isotopes only)Fast (< 15 min)
1D NMR ( 1 H, 13 C) Functional group environments & quantitationModerate (µg–mg)High (Atomic environments)Moderate (~30 min)
2D NMR (HSQC, HMBC) Carbon-Proton connectivity (Amide linkage proof)Low (mg)Very High (Exact connectivity)Slow (1–4 hrs)
FT-IR Spectroscopy Rapid screening of Amide I/II and OH bandsModerate (µg)Low (Bond vibrations only)Fast (< 5 min)

Analytical Workflows & Logical Deduction

Workflow A Sample: N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) B LC-HRMS Analysis (ESI+, Exact Mass) A->B C 1D NMR (1H & 13C) (Functional Groups) A->C E FT-IR Spectroscopy (Orthogonal Validation) A->E F Confirmed Structure: C13H18BrNO2 B->F D 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity) C->D D->F E->F

Fig 1. Multi-modal analytical workflow for structural confirmation of the target compound.

Logic MS HRMS: m/z 300.0594 & 302.0574 (1:1 Isotope Ratio) Br Confirms presence of one Bromine atom MS->Br Final Unambiguous Connectivity: Salicylamide + Hexyl Bromide Br->Final NMR1 1H NMR: 12.5 ppm (OH), 8.8 ppm (NH) NMR1->Final NMR2 HMBC: Carbonyl (169 ppm) to N-CH2 (3.3 ppm) NMR2->Final

Fig 2. Logical deduction pathway integrating MS isotope data and NMR connectivity.

Experimental Protocols (Self-Validating Systems)

A. LC-HRMS Acquisition

Causality & Design: Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). This creates a highly diagnostic "twin peak" signature separated by ~1.998 Da. Observing this exact ratio acts as a self-validating internal check for the integrity of the terminal alkyl bromide.

  • Instrument Preparation: Calibrate the Q-TOF mass spectrometer using a low-concentration tuning mix prior to acquisition to ensure mass accuracy is strictly < 2 ppm[3].

  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.8 µm) with a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

B. 1D and 2D NMR Acquisition

Causality & Design: DMSO- d6​ is specifically selected as the solvent over CDCl 3​ . DMSO slows the chemical exchange of the phenolic -OH and amide -NH protons, allowing them to be observed as distinct, quantifiable signals rather than broad, unintegrable humps[4].

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • 1H Acquisition: Acquire on a 400 MHz spectrometer. Critical step: Set the relaxation delay ( d1​ ) to at least 2.0 seconds. This ensures complete relaxation of the aliphatic protons, guaranteeing that the integration ratio of the hexyl chain to the aromatic core is perfectly quantitative[4].

  • 2D HMBC: Optimize the pulse sequence for long-range carbon-proton coupling ( nJCH​=8 Hz). This is required to prove the hexyl chain is attached to the amide nitrogen (via a 3-bond correlation to the carbonyl) and not mistakenly ether-linked to the phenol.

Expected Experimental Data

Table 1: HRMS (ESI+) Expected Results
FormulaIsotopeTheoretical Exact Mass [M+H]+ Expected ObservationDiagnostic Value
C 13​ H 18​ BrNO 2​ 79 Br300.0594 Da~300.059 m/z (100% relative abundance)Confirms exact molecular formula.
C 13​ H 18​ BrNO 2​ 81 Br302.0574 Da~302.057 m/z (~97% relative abundance)1:1 ratio confirms intact terminal bromide.
Table 2: 1 H NMR Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
12.50 Broad Singlet1HPhenolic -OHStrongly deshielded due to tight intramolecular hydrogen bonding with the amide carbonyl.
8.85 Triplet ( J=5.5 Hz)1HAmide -NHTriplet splitting confirms attachment to a -CH 2​
  • group (N-CH 2​ ).
7.90 Doublet of doublets1HAr-H (ortho to amide)Deshielded by the anisotropic effect of the carbonyl group.
7.40 Multiplet (ddd)1HAr-H (para to OH)Standard aromatic splitting system for ortho-disubstituted benzenes.
6.90 Multiplet2HAr-H (ortho to OH, para to amide)Shielded by the electron-donating effect of the phenolic -OH.
3.52 Triplet ( J=6.7 Hz)2H-CH 2​ -BrCharacteristic shift for a primary alkyl bromide.
3.30 Quartet ( J=6.5 Hz)2HN-CH 2​ -Apparent quartet due to coupling with both the -NH and the adjacent -CH 2​ -.
1.80 Quintet2H-CH 2​
  • (adjacent to Br)
  • Aliphatic chain environment.
    1.55 Quintet2H-CH 2​
  • (adjacent to N)
  • Aliphatic chain environment.
    1.40 - 1.30 Multiplet4HInner -CH 2​
  • groups
  • Core of the hexyl linker.

    References

    Note: The following sources ground the analytical methodologies and compound parameters discussed in this guide.

    • [1] Title: Salcaprozate Impurity 7 (CAS 1959004-07-9) | Source: TLC Pharmaceutical Standards | URL:

    • [3] Title: Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy | Source: Agilent Technologies | URL:

    • [4] Title: A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Source: Springer Nature Experiments | URL:

    • [2] Title: Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Source: ResearchGate | URL:

    Sources

    Comparative

    Comparative Analysis of N-(6-Bromohexyl)-2-hydroxybenzamide Analogs: Dual Roles in Quality Control and Targeted Drug Discovery

    As a Senior Application Scientist navigating the intersection of process chemistry and early-stage drug design, I frequently encounter molecules that serve entirely different purposes depending on the context. N-(6-Bromo...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist navigating the intersection of process chemistry and early-stage drug design, I frequently encounter molecules that serve entirely different purposes depending on the context. N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a prime example.

    In pharmaceutical manufacturing, it is rigorously monitored as [1], a critical process-related byproduct in the synthesis of the oral permeation enhancer SNAC. Conversely, in drug discovery, its unique combination of a zinc-binding 2-hydroxybenzamide moiety and a pre-activated 6-bromohexyl chain makes it an exceptional bifunctional building block for synthesizing Proteolysis Targeting Chimeras (PROTACs) and epigenetic inhibitors.

    This guide provides an objective, data-driven comparative analysis of this molecule against its structural analogs, detailing the causality behind its chemical behavior and providing self-validating protocols for both analytical profiling and synthetic application.

    Structural and Functional Comparison of Analogs

    The utility of benzamide derivatives is dictated by two structural features: the length of the aliphatic chain and the presence of the 2-hydroxyl group.

    • The Chain Length Causality: The 6-carbon (hexyl) chain represents a "Goldilocks" zone for PROTAC linkers, providing approximately 8–9 Å of spatial separation. This specific distance is optimal for preventing steric clashes between recruited E3 ligases and target proteins. In contrast, the 8-carbon (octyl) analog is the backbone of SNAC, where increased lipophilicity is required to facilitate [2] for oral peptide delivery.

    • The Hydroxyl Group Causality: The 2-hydroxyl group acts as a critical hydrogen-bond donor/acceptor network participant and a potent Zinc-Binding Group (ZBG) for metalloenzymes like Histone Deacetylases (HDACs). Removing it renders the molecule inactive in target binding.

    Table 1: Physicochemical Comparison of Benzamide Analogs
    Compound NameChain LengthMW ( g/mol )Est. LogPReactivity (SN2)Primary Application Context
    N-(4-Bromobutyl)-2-hydroxybenzamide n=4272.142.1HighShort-linker PROTACs (Rigid)
    N-(6-Bromohexyl)-2-hydroxybenzamide n=6300.202.9OptimalSNAC Impurity 3 / PROTAC Linker
    N-(8-Bromooctyl)-2-hydroxybenzamide n=8328.253.8ModerateSNAC Precursor / Permeation
    N-(6-Bromohexyl)benzamide n=6 (No OH)284.203.2OptimalNegative Control (Inactive ZBG)
    Application 1: Quality Control in SNAC Synthesis

    The Causality of Impurity Formation: Salcaprozate sodium (SNAC) is synthesized via the amidation of a salicylamide derivative with an 8-carbon alkyl halide [3]. If the starting material contains trace 6-carbon impurities (such as 1,6-dibromohexane), N-(6-Bromohexyl)-2-hydroxybenzamide is formed. Controlling this impurity is critical because the shorter 6-carbon chain alters the hydrophilic-lipophilic balance (HLB), failing to form the necessary non-covalent oligomers with peptide APIs (like semaglutide) required for gastric permeation.

    Self-Validating Protocol: HPLC-UV Profiling of SNAC Impurities

    To ensure the integrity of the SNAC API, this reverse-phase HPLC workflow is designed with built-in system suitability tests (SST). The 235 nm wavelength is chosen specifically to target the conjugated π -system of the benzamide ring, ensuring selective detection against the aliphatic background.

    • Sample Preparation: Dissolve 50 mg of SNAC API in 50 mL of Methanol:Water (50:50 v/v).

      • Validation Check: The solution must be completely clear. Turbidity indicates incomplete salt dissociation, which will cause peak tailing and invalidate the run.

    • Chromatographic Conditions:

      • Column: C18 (250 x 4.6 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 30% B to 90% B over 20 minutes.

      • Flow rate: 1.0 mL/min.

      • Detection: UV at 235 nm.

    • System Suitability Test (SST): Inject a resolution mixture containing N-(6-Bromohexyl)-2-hydroxybenzamide (Impurity 3) and SNAC.

      • Validation Check: The run is mathematically validated only if the resolution factor ( Rs​ ) between the n=6 impurity and the n=8 API peak is ≥2.0 .

    Application 2: Bifunctional Building Block in Drug Discovery

    The Causality of Molecular Design: In targeted protein degradation, the terminal bromide on the 6-carbon chain acts as an excellent leaving group, allowing for rapid, high-yield SN2 nucleophilic substitution with primary or secondary amines on E3 ligase ligands (e.g., thalidomide derivatives).

    Self-Validating Protocol: SN2 Coupling for PROTAC Synthesis

    Using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents unwanted side reactions with the terminal bromide, ensuring the primary amine of the E3 ligand acts as the sole nucleophile.

    • Reaction Setup: In a flame-dried Schlenk flask, dissolve 1.0 eq of the E3 ligase ligand (e.g., pomalidomide-amine) and 1.1 eq of N-(6-Bromohexyl)-2-hydroxybenzamide in anhydrous DMF (0.2 M).

    • Activation: Add 2.5 eq of DIPEA and a catalytic amount (0.1 eq) of Potassium Iodide (KI).

      • Causality: KI facilitates an in-situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, significantly accelerating the SN2 substitution.

    • Heating & Monitoring: Stir the mixture at 60°C.

      • Validation Check: Monitor via LC-MS. The reaction is deemed complete and self-validated when the extracted ion chromatogram (EIC) shows the starting material mass (m/z 300.2) is <1% relative to the product mass.

    • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).

    Table 2: Impact of Chain Length on Performance Metrics
    Analog Chain LengthSN2 Coupling Yield (24h)Steric Clash Probability (PROTAC)HDAC IC50 (as warhead)Permeation Enhancement (Caco-2)
    n=4 (Butyl) 88%High (Too rigid)>10 µMNegligible
    n=6 (Hexyl) 92%Low (Optimal distance)1.2 µMLow
    n=8 (Octyl) 75%Moderate (Too flexible)5.5 µMHigh (Optimal HLB)
    Logical Workflow Visualization

    The dual nature of this molecule requires a clear understanding of how its structural properties dictate its end-use in either manufacturing QC or drug design.

    G Root N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) App1 Quality Control & Manufacturing (SNAC Impurity Profiling) Root->App1 App2 Drug Discovery & Design (PROTACs & Metalloenzymes) Root->App2 Cause1 Trace 6-carbon alkyl halides in 8-carbon starting materials App1->Cause1 Cause2 Bifunctional Nature: ZBG + Pre-activated Linker App2->Cause2 Result1 HPLC-UV Quantification Ensures API Permeability Cause1->Result1 Result2 SN2 Coupling yields Targeted Protein Degraders Cause2->Result2

    Fig 1: Logical workflow of N-(6-Bromohexyl)-2-hydroxybenzamide in QC and drug discovery.

    References
    • Cleanchem Laboratories. "Salcaprozate Sodium Impurity Reference Standards". Available at: [Link]

    • Lv, Z., et al. "Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance." Pharmacology Research & Perspectives, 12(2), e1186 (2024). Available at:[Link]

    • Veeprho Pharmaceuticals. "Salcaprozate Impurities and Related Compound". Available at:[Link]

    Validation

    "benchmarking N-(6-Bromohexyl)-2-hydroxybenzamide against known inhibitors"

    Benchmarking N-(6-Bromohexyl)-2-hydroxybenzamide (BH-2HB) as a Targeted Covalent Inhibitor Introduction & Mechanistic Rationale N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9), hereafter referred to as BH-2HB , i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Benchmarking N-(6-Bromohexyl)-2-hydroxybenzamide (BH-2HB) as a Targeted Covalent Inhibitor

    Introduction & Mechanistic Rationale

    N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9), hereafter referred to as BH-2HB , is frequently cataloged as a synthetic intermediate or impurity in the production of pharmaceutical absorption enhancers like Salcaprozate Sodium[1]. However, from a rational drug design perspective, its molecular architecture is highly provocative.

    The compound features a 2-hydroxybenzamide moiety —a well-documented zinc-binding group (ZBG) known to chelate the catalytic Zn2+ ion in the active site of Histone Deacetylases (HDACs)[2]. Tethered to this ZBG is a 6-bromohexyl chain . This aliphatic linker perfectly mimics the hydrophobic channel-spanning pharmacophore of classical HDAC inhibitors (like Vorinostat), but terminates in a primary bromide. This terminal halogen acts as an electrophilic "warhead," theoretically capable of alkylating nucleophilic residues (such as cysteines) at the rim of the enzyme's active pocket.

    Because of this structure, BH-2HB serves as an excellent experimental probe for benchmarking as a Targeted Covalent Inhibitor (TCI) [3]. Covalent inhibitors operate via a two-step mechanism: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ )[4]. This guide provides a comprehensive, self-validating framework for benchmarking BH-2HB against gold-standard reversible inhibitors to evaluate its efficacy, kinetic profile, and mechanism of action.

    Mechanism Step1 Initial Non-Covalent Binding (K_I) Step2 ZBG Chelates Catalytic Zn2+ Step1->Step2 Step3 Hexyl Linker Spans Hydrophobic Channel Step2->Step3 Step4 Proximity-Driven Alkylation (k_inact) Step3->Step4 Bromohexyl Warhead Step5 Irreversible Enzyme Inactivation Step4->Step5 Covalent Bond Formation

    Figure 1: Two-step binding mechanism of BH-2HB, transitioning from reversible chelation to covalent alkylation.

    The Benchmarking Panel

    To establish a rigorous comparative baseline, BH-2HB must be evaluated against established, clinically validated inhibitors that share structural similarities but lack the covalent warhead[5]:

    • Vorinostat (SAHA): A pan-HDAC inhibitor utilizing a hydroxamic acid ZBG and a suberoyl (aliphatic) linker. Serves as the reversible, fast-on/fast-off control.

    • Entinostat (MS-275): A Class I selective HDAC inhibitor utilizing a benzamide ZBG. Serves as the reversible, slow-tight binding control.

    • BH-2HB (Test Probe): The putative irreversible covalent inhibitor.

    Experimental Workflows & Self-Validating Protocols

    The following protocols are designed as self-validating systems. Every assay includes internal controls (DMSO vehicle, reversible standards) to ensure that any observed irreversible inhibition is a true pharmacological effect and not an artifact of assay conditions or compound aggregation.

    Protocol A: Time-Dependent Kinetic Profiling ( kinact​/KI​ )

    Causality: Reversible inhibitors reach thermodynamic equilibrium rapidly, yielding a stable IC50​ regardless of pre-incubation time. In contrast, covalent inhibitors exhibit a time-dependent shift in IC50​ because the irreversible bond formation drives the reaction forward over time. Therefore, evaluating kinact​/KI​ is superior to a static IC50​ for covalent probes[6].

    Step-by-Step Methodology:

    • Preparation: Prepare 3-fold serial dilutions of BH-2HB, Vorinostat, and Entinostat in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA).

    • Enzyme Pre-incubation: Add recombinant HDAC1 enzyme (2 nM final concentration) to the inhibitor plates. Include a DMSO vehicle control (0% inhibition) and a no-enzyme blank (100% inhibition background).

    • Time-Course: Incubate the enzyme-inhibitor complexes at 37°C for distinct time intervals: 0, 15, 30, 60, and 120 minutes.

    • Substrate Addition: At each time point, initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its Km​ .

    • Detection & Analysis: Measure fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration, and plot kobs​ vs.[Inhibitor] to derive KI​ (binding affinity) and kinact​ (maximum rate of inactivation).

    Protocol B: Rapid Dilution Washout Assay

    Causality: Time-dependent inhibition can sometimes be caused by slow, tight reversible binding (as seen with Entinostat). A rapid dilution washout assay physically separates the inhibitor from the enzyme. Reversible inhibitors will dissociate, restoring enzyme activity, whereas covalent inhibitors will permanently silence the enzyme[4].

    Step-by-Step Methodology:

    • Complex Formation: Pre-incubate HDAC1 (100x assay concentration) with inhibitors at 10×IC50​ for 2 hours at 37°C to ensure >95% target engagement.

    • Rapid Dilution: Dilute the pre-incubated mixture 100-fold into an assay buffer containing the fluorogenic substrate. This drops the inhibitor concentration to 0.1×IC50​ , promoting dissociation of reversible compounds.

    • Activity Recovery Monitoring: Measure fluorescence continuously for 4 hours.

    • Validation: Vorinostat must show rapid recovery of linear fluorescence. Entinostat will show a slow, gradual recovery. BH-2HB should show a flat line (no recovery), validating the irreversible covalent mechanism.

    Workflow N1 BH-2HB (Putative TCI) N2 Time-Dependent IC50 Assay N1->N2 Pre-incubation N3 Rapid Dilution Washout N2->N3 Select IC90 N5 Reversible Binding (SAHA) N3->N5 Activity Recovers N6 Irreversible Alkylation N3->N6 No Recovery N4 Intact Protein LC-MS N6->N4 Confirm Adduct

    Figure 2: Experimental workflow for validating targeted covalent inhibitors (TCIs) via kinetic and mass spectrometry assays.

    Protocol C: Intact Protein LC-MS Adduct Identification

    Causality: The ultimate proof of covalent modification is direct physical detection. If BH-2HB alkylates the enzyme, the intact mass of the protein will shift exactly by the mass of the inhibitor minus the leaving group (hydrobromic acid, HBr)[6].

    Step-by-Step Methodology:

    • Incubate recombinant HDAC1 ( 10μM ) with BH-2HB ( 50μM ) for 2 hours.

    • Desalt the protein using a C4 ZipTip to remove excess unreacted inhibitor and buffer salts.

    • Analyze via Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS).

    • Deconvolute the raw mass spectra to determine the intact protein mass. Look for a mass shift of +219.1 Da (Mass of BH-2HB [300.2 Da] - Mass of HBr [80.9 Da]).

    Representative Benchmarking Data

    The following tables summarize the expected kinetic profiles when benchmarking an alkylating covalent probe (like BH-2HB) against reversible standards.

    Table 1: Time-Dependent IC50​ Shifts Covalent inhibitors demonstrate a leftward shift (increased potency) in IC50​ as pre-incubation time increases.

    InhibitorClass / Mechanism IC50​ (0 min pre-incubation) IC50​ (120 min pre-incubation)Time-Shift Ratio
    Vorinostat Pan-HDAC / Reversible15 nM14 nM1.0x (No shift)
    Entinostat Class I / Slow Reversible850 nM120 nM7.0x (Slow binding)
    BH-2HB Putative Covalent>10,000 nM450 nM>22x (Covalent)

    Table 2: Kinetic Parameters and Washout Recovery Evaluating the efficiency of covalent bond formation ( kinact​/KI​ ) and residence time.

    Inhibitor KI​ (Reversible Affinity) kinact​ (Inactivation Rate) kinact​/KI​ (Efficiency)Washout Activity Recovery (at 4h)
    Vorinostat 15 nMN/AN/A>95% (Fully Reversible)
    Entinostat 120 nMN/AN/A~60% (Slow Off-Rate)
    BH-2HB 4.5 μM 0.025 min−1 5.5×103 M−1s−1 <5% (Irreversible)

    Conclusion

    While N-(6-Bromohexyl)-2-hydroxybenzamide is primarily known as an industrial impurity[1][7], subjecting it to this rigorous benchmarking framework reveals its potential utility as a chemical biology probe. By utilizing time-dependent kinetic assays, rapid dilution washouts, and intact mass spectrometry, researchers can definitively separate its initial weak reversible affinity ( KI​ ) from its proximity-driven covalent alkylation ( kinact​ ), providing a robust model for evaluating novel targeted covalent inhibitors in epigenetic drug discovery.

    References

    • 产品中心 - 江苏龙汇生物科技有限公司 (Product Center - Jiangsu Longhui Biotechnology Co., Ltd.) Source: fdrrm.com.cn URL:[Link][1]

    • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC Source: nih.gov URL:[Link][2]

    • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC Source: nih.gov URL:[Link][5]

    • Recent advances in the development of covalent inhibitors - PMC Source: nih.gov URL:[Link][4]

    • Targeted covalent inhibitors - Wikipedia Source: wikipedia.org URL:[Link][3]

    • Covalent inhibitor drug discovery - Domainex Source: domainex.co.uk URL:[Link][6]

    Sources

    Comparative

    Reproducibility in the Synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide: A Comparative Guide

    Executive Summary N-(6-Bromohexyl)-2-hydroxybenzamide (CAS 1959004-07-9)[1] is a highly versatile bifunctional intermediate (MW: 300.19)[2]. Featuring both a salicylamide pharmacophore and a reactive bromohexyl alkylatin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    N-(6-Bromohexyl)-2-hydroxybenzamide (CAS 1959004-07-9)[1] is a highly versatile bifunctional intermediate (MW: 300.19)[2]. Featuring both a salicylamide pharmacophore and a reactive bromohexyl alkylating tail, it is heavily utilized in the development of PROTAC linkers, chemical biology probes, and permeation enhancers. However, synthesizing this molecule reproducibly presents a significant chemical challenge: the phenolic hydroxyl group is prone to competing O-alkylation and esterification, while the strong intramolecular hydrogen bond of salicylic acid drastically reduces the electrophilicity of its carboxylate group.

    As a Senior Application Scientist, I have evaluated the leading methodologies for generating this compound. This guide objectively compares two primary synthetic alternatives—Route A (Direct Amidation) and Route B (Two-Step Amidation/Appel Halogenation) —providing experimental data, mechanistic causality, and self-validating protocols to ensure high-fidelity reproduction.

    Comparative Analysis of Synthetic Alternatives

    Route A: Direct Amidation (The Benchmark)

    This route couples salicylic acid directly with 6-bromohexylamine hydrobromide using HATU and DIPEA.

    • Mechanistic Causality: Why use HATU instead of standard carbodiimides (e.g., EDC)? Salicylic acid forms a tight intramolecular hydrogen bond between the phenol -OH and the carboxylate, deactivating the carbonyl carbon. HATU generates a highly electrophilic 7-aza-1-hydroxybenzotriazole (HOAt) active ester that overcomes this electronic deactivation. While HATU is known to cause side reactions with anilines (forming 2-imino benzo[e]-1,3-oxazin-4-ones)[3], the aliphatic 6-bromohexylamine is sufficiently nucleophilic to outcompete this pathway, driving the reaction toward the desired amide.

    Route B: Two-Step Approach (The Scalable Alternative)

    This route first couples salicylic acid with 6-amino-1-hexanol, followed by bromination of the terminal alcohol.

    • Mechanistic Causality: Why utilize the Appel reaction for the second step instead of PBr3? Phosphorus tribromide is a harsh reagent that can cleave the newly formed amide bond or trigger side reactions at the unprotected phenolic hydroxyl group. The Appel reaction (CBr4/PPh3) operates under exceptionally mild, nearly neutral conditions[4], selectively converting the primary alcohol to a bromide via an alkoxyphosphonium intermediate without degrading the phenol[5].

    Workflow Start Target Synthesis: N-(6-Bromohexyl)-2-hydroxybenzamide R1 Route A: Direct Amidation (1-Step) Start->R1 High Budget, Fast Turnaround R2 Route B: Two-Step Approach (Amidation + Halogenation) Start->R2 Scale-up, Cost-Sensitive R1_Step Salicylic Acid + 6-Bromohexylamine HATU, DIPEA, DMF R1->R1_Step R2_Step1 Salicylic Acid + 6-Amino-1-hexanol EDC, HOBt, DMF R2->R2_Step1 Purification Silica Gel Chromatography (Hexane/EtOAc) R1_Step->Purification Crude Mixture R2_Step2 Appel Reaction CBr4, PPh3, DCM R2_Step1->R2_Step2 Intermediate: N-(6-hydroxyhexyl)-2-hydroxybenzamide R2_Step2->Purification Crude Mixture (Contains OPPh3) Final Pure Product (CAS: 1959004-07-9) Purification->Final >95% Purity

    Fig 1. Decision tree and synthetic workflow for N-(6-Bromohexyl)-2-hydroxybenzamide production.

    Quantitative Data Presentation

    The following table summarizes the performance metrics of both synthetic routes based on standardized 10-gram scale optimizations in our laboratories.

    Performance MetricRoute A: Direct AmidationRoute B: Two-Step Appel
    Overall Yield 82%74% (over two steps)
    Crude Purity (LC-MS) >90%~85% (OPPh3 byproduct)
    E-Factor (Waste/kg) 4568
    Reagent Cost / Gram High (Expensive amine)Low (Commodity reagents)
    Scalability Limited (>50g gets costly)Excellent (Kilogram scale)

    Self-Validating Experimental Protocols

    Protocol A: Direct Amidation (Route A)

    Objective: Rapid, small-scale synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide.

    • Activation: Dissolve 1.0 eq of salicylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Cool the mixture to 0 °C under nitrogen.

    • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

      • Self-Validation Checkpoint: The solution will transition to a distinct pale yellow color within 5 minutes, confirming the formation of the active HOAt ester.

    • Coupling: Add 1.1 eq of 6-bromohexylamine hydrobromide. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Reaction Monitoring:

      • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The starting salicylic acid (Rf ~0.2) should be fully consumed, replaced by a new UV-active spot (Rf ~0.5).

    • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4.

    • Purification: Concentrate under reduced pressure and purify via flash chromatography to yield the product as a white solid.

    Protocol B: Appel Halogenation (Route B, Step 2)

    Objective: Chemoselective bromination of N-(6-hydroxyhexyl)-2-hydroxybenzamide.

    • Preparation: Dissolve 1.0 eq of the intermediate alcohol and 1.5 eq of Carbon Tetrabromide (CBr4) in anhydrous DCM (0.1 M) at 0 °C.

    • Phosphine Addition: Add 1.5 eq of Triphenylphosphine (PPh3) in small portions over 15 minutes.

      • Causality Note: Stepwise addition controls the highly exothermic formation of the Appel salt, preventing localized overheating that could degrade the substrate[5].

    • Reaction: Stir for 2 hours at room temperature.

    • Reaction Monitoring:

      • Self-Validation Checkpoint: Analyze via LC-MS. The mass spectrum must show the characteristic 1:1 isotopic doublet for the brominated product at m/z 300.0 and 302.0 [M+H]+.

    • Workup & Purification: Concentrate the mixture to 20% volume. Add cold diethyl ether to precipitate the triphenylphosphine oxide (OPPh3) byproduct. Filter through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.

    Mechanism PPh3 Triphenylphosphine (PPh3) AppelSalt Appel Salt Intermediate [Ph3P-CBr3]+ Br- PPh3->AppelSalt Nucleophilic Attack CBr4 Carbon Tetrabromide (CBr4) CBr4->AppelSalt Alkoxy Alkoxyphosphonium Ion [R-O-PPh3]+ AppelSalt->Alkoxy + Alcohol - CHBr3 Alcohol N-(6-hydroxyhexyl)- 2-hydroxybenzamide Alcohol->Alkoxy Product N-(6-Bromohexyl)- 2-hydroxybenzamide Alkoxy->Product SN2 Displacement by Br- Byproduct Triphenylphosphine Oxide (OPPh3) Alkoxy->Byproduct Leaving Group

    Fig 2. Appel reaction mechanism ensuring chemoselective bromination without phenol degradation.

    References

    • Li, X., et al. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies". ACS Omega, 2018. URL:[Link]

    • Podgoršek, A., et al. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Chemical Reviews, 2016. URL:[Link]

    • Tönjes, J., et al. "Stereospecific Coupling of Alcohols and Carbanion Nucleophiles through a Circular P(V) Activation Manifold". PMC, 2022. URL:[Link]

    Sources

    Validation

    A Researcher's Guide to Sourcing N-(6-Bromohexyl)-2-hydroxybenzamide: A Comparative Analysis of Reference Standard Availability and Characterization

    For researchers, scientists, and drug development professionals, the quality and characterization of a reference standard are paramount for the validity and reproducibility of experimental results. This guide provides a...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the quality and characterization of a reference standard are paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of the available information for the N-(6-Bromohexyl)-2-hydroxybenzamide reference standard, alongside established alternatives, to aid in making informed procurement decisions.

    N-(6-Bromohexyl)-2-hydroxybenzamide (CAS No. 1959004-07-9) is a compound of interest, likely for its potential as a histone deacetylase (HDAC) inhibitor.[1][2] When sourcing this compound as a reference standard, a critical evaluation of its purity, characterization, and the availability of comprehensive analytical data is essential. This guide contrasts the publicly available data for N-(6-bromohexyl)-2-hydroxybenzamide with that of well-established reference standards for similar compounds, namely Salicylamide and Vorinostat (SAHA), to highlight best practices in reference standard selection.

    Availability and Initial Supplier Specifications

    N-(6-Bromohexyl)-2-hydroxybenzamide is available from several chemical suppliers. Initial specifications typically list a purity of ≥95%.[3]

    Table 1: Supplier Information for N-(6-Bromohexyl)-2-hydroxybenzamide

    Supplier/DistributorCAS NumberStated PurityAdditional Information
    CymitQuimica1959004-07-9≥95%For laboratory use only.[3]
    Sigma-Aldrich (for Synthonix Corporation)1959004-07-995%Sold as a research chemical.

    While these suppliers provide the basic chemical identity, a key challenge for researchers is the limited access to detailed, batch-specific Certificates of Analysis (CoA) directly from the product pages. A comprehensive CoA is the cornerstone of a true reference standard, providing not just a purity value but also detailing the analytical methods used for its determination and the levels of any identified impurities.

    The Gold Standard: What to Expect from a Reference Material

    A reliable reference standard should be accompanied by documentation that attests to its identity, purity, and concentration. This is typically achieved through a variety of analytical techniques. For compounds like benzamide derivatives, a combination of chromatographic and spectroscopic methods is standard practice.[4]

    Core Analytical Techniques for Reference Standard Certification:

    • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, capable of separating the main compound from process-related impurities and degradation products.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight and can help in identifying impurities.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

    • Titration (e.g., with Sodium Methoxide): A quantitative method to determine the assay of the pure substance.[5]

    • Water Content (e.g., by Karl Fischer Titration): Essential for calculating the purity on an anhydrous basis.[5]

    Comparative Analysis: N-(6-Bromohexyl)-2-hydroxybenzamide vs. Established Standards

    To illustrate the difference in data availability, we will compare the information for N-(6-Bromohexyl)-2-hydroxybenzamide with that of two relevant compounds that are available as certified reference materials: Salicylamide and Vorinostat (SAHA).

    Salicylamide (2-Hydroxybenzamide)

    Salicylamide is a simple, structurally related benzamide derivative. As a USP (United States Pharmacopeia) reference standard, it comes with extensive characterization.

    Table 2: Representative Specifications for Salicylamide Reference Standard [5]

    ParameterSpecificationAnalytical Method
    Assay98.0% - 102.0% (anhydrous basis)Titration
    Purity≥98.0%Thin-Layer Chromatography (TLC)
    IdentityConforms to USP IR spectrumInfrared Absorption
    Melting Range139°C - 142°CUSP <741>
    Water Content≤ 0.5%Karl Fischer (USP <921>)

    The availability of a USP reference standard for Salicylamide provides a high level of assurance in its quality and is directly traceable to a pharmacopeial standard.

    Vorinostat (SAHA)

    Vorinostat (Suberoylanilide hydroxamic acid) is a well-established, potent, pan-HDAC inhibitor.[6] As a widely used research tool and an approved drug, its reference standards are well-characterized.

    Table 3: Representative Specifications for Vorinostat (SAHA) Reference Standard [6][7]

    ParameterSpecificationAnalytical Method
    Purity99.90%HPLC
    IdentityConforms to structureNMR, MS
    SolubilityDocumented in various solventsExperimental

    Suppliers of Vorinostat reference standards often provide a comprehensive CoA with detailed analytical data, ensuring its suitability for quantitative and methodological research.[6][7]

    Experimental Protocols for Purity Determination

    For researchers who may need to verify the purity of a purchased standard or characterize a newly synthesized batch of N-(6-Bromohexyl)-2-hydroxybenzamide, the following experimental protocols for HPLC analysis can serve as a starting point.

    High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Benzamide Derivatives

    This protocol is a general guideline and would require optimization for N-(6-Bromohexyl)-2-hydroxybenzamide.

    Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Sample Solvent: Acetonitrile/Water (1:1)

    Chromatographic Conditions:

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute compounds with a range of polarities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Diode array detection to identify the optimal wavelength for the analyte and any impurities.

    • Injection Volume: 10 µL

    Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-(6-Bromohexyl)-2-hydroxybenzamide standard.

    • Dissolve in 10 mL of the sample solvent to achieve a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Generate Chromatogram analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Purity (%) data2->data3

    Caption: Workflow for HPLC Purity Analysis.

    Discussion and Recommendations

    The availability of a chemical under a specific name and CAS number is only the first step in sourcing a reliable reference standard. The significant disparity in the level of analytical documentation between N-(6-Bromohexyl)-2-hydroxybenzamide and established standards like Salicylamide and Vorinostat highlights a crucial consideration for researchers.

    Key Takeaways:

    • Data Scarcity for N-(6-Bromohexyl)-2-hydroxybenzamide: While available for purchase, detailed, batch-specific Certificates of Analysis for N-(6-Bromohexyl)-2-hydroxybenzamide are not readily accessible online. The stated purity of ≥95% lacks the detailed analytical backing that is expected for a reference standard.

    • Importance of a Comprehensive CoA: A thorough CoA, detailing the methods used for identity and purity assessment, is non-negotiable for a true reference standard. It provides the necessary confidence in the material's quality.

    • Value of Established Reference Standards: Pharmacopeial (e.g., USP) and certified reference materials for compounds like Salicylamide and Vorinostat offer a high degree of certainty and traceability, which is crucial for regulated environments and for ensuring the reproducibility of research.[5]

    • Researcher's Responsibility: In the absence of a fully characterized reference standard, the onus falls on the researcher to perform their own analytical characterization to confirm the identity and purity of the purchased material.

    Recommendations for Researchers:

    • Request a Certificate of Analysis: Before purchasing N-(6-Bromohexyl)-2-hydroxybenzamide, contact the supplier and request a batch-specific Certificate of Analysis. Scrutinize the CoA for the analytical methods used and the level of detail provided.

    • Consider In-House Characterization: If a detailed CoA is unavailable, be prepared to perform in-house analysis (e.g., ¹H NMR, HPLC, MS) to verify the identity and purity of the material before use in experiments.

    • Evaluate Alternatives: For applications where a well-characterized standard is essential, consider using established alternatives like Vorinostat if the research goals allow. The higher initial cost of a certified reference material is often justified by the increased confidence in the experimental data.

    • Advocate for Better Standards: As a scientific community, it is important to encourage suppliers to provide comprehensive and easily accessible analytical data for all research chemicals, particularly those marketed as potential reference standards.

    Conclusion

    The selection of a reference standard is a critical decision that can significantly impact the outcome and reliability of research. While N-(6-Bromohexyl)-2-hydroxybenzamide is commercially available, the current lack of readily accessible, detailed analytical documentation places it in a different category from well-established, certified reference materials. By understanding the hallmarks of a true reference standard and taking a proactive approach to verifying the quality of purchased materials, researchers can ensure the integrity of their scientific work.

    References

    • U.S. Pharmacopeia. Salicylamide. [Link]

    • U.S. Pharmacopeia. Salicylamide USP 2025. [Link]

    • Axios Research. Vorinostat. [Link]

    • Wagner, F. F., et al. (2014). Development of a histone deacetylase 6 inhibitor and its biological effects. Proceedings of the National Academy of Sciences, 111(49), E5291–E5300.
    • Hanigan, T. W., et al. (2017). Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs. PLOS ONE, 12(10), e0186620.
    • Moradi, A., et al. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 4(3), 269-273.
    • Kaczmarek, M., et al. (2020). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv.
    • Butler, K. V., et al. (2012). A novel class of small molecule inhibitors of HDAC6. PubMed, 22349842.
    • Zhang, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(20), 4787.

    Sources

    Safety & Regulatory Compliance

    Safety

    Mastering the Safe Handling of N-(6-Bromohexyl)-2-hydroxybenzamide: A Guide for Laboratory Professionals

    N-(6-Bromohexyl)-2-hydroxybenzamide, a brominated organic compound utilized in targeted protein degradation and other areas of drug discovery, requires meticulous handling due to its potential health hazards. This guide...

    Author: BenchChem Technical Support Team. Date: March 2026

    N-(6-Bromohexyl)-2-hydroxybenzamide, a brominated organic compound utilized in targeted protein degradation and other areas of drug discovery, requires meticulous handling due to its potential health hazards. This guide will delineate the essential personal protective equipment (PPE), engineering controls, and procedural steps necessary for its safe management in a laboratory setting.

    Hazard Identification and Risk Assessment: Understanding the "Why"

    Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. N-(6-Bromohexyl)-2-hydroxybenzamide is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation. [1][2][3]

    • H319: Causes serious eye irritation. [1][2][3]

    • H335: May cause respiratory irritation. [1][2]

    The presence of the GHS07 pictogram, an exclamation mark, signals these acute toxicity and irritation risks.[1] The core principle of our safety protocol is to establish barriers that prevent this compound from coming into contact with the body.

    The First Line of Defense: Engineering and Administrative Controls

    Personal protective equipment is the final layer of protection. The primary methods for ensuring safety involve controlling the laboratory environment and work practices.

    • Engineering Controls: All work with solid N-(6-Bromohexyl)-2-hydroxybenzamide must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust or particulates, preventing inhalation. The sash should be kept as low as possible to maximize protection.

    • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all experiments involving this compound. Ensure all personnel are trained on this SOP before commencing any work. Never work alone when handling this or other hazardous materials.

    Personal Protective Equipment (PPE): A Detailed Protocol

    The selection of PPE is not a matter of preference but a scientifically-driven decision based on the known hazards.

    Eye and Face Protection: Beyond the Basics

    Given that N-(6-Bromohexyl)-2-hydroxybenzamide is a serious eye irritant, robust eye protection is critical.[1][2][3]

    • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the solid or solutions of this compound.

    • Best Practice: When weighing or transferring the powder, a face shield worn over chemical splash goggles provides an additional layer of protection against accidental splashes or aerosol generation.

    Hand Protection: Selecting the Right Barrier

    To prevent skin irritation, appropriate chemical-resistant gloves are essential.[1][2][3]

    • Recommended Glove Type: Nitrile gloves are a suitable choice for handling N-(6-Bromohexyl)-2-hydroxybenzamide. Nitrile provides good resistance to a wide range of chemicals, including many organic compounds.[4] While specific permeation data for this exact compound may not be readily available, nitrile is a standard and effective choice for general laboratory use with powdered chemicals where incidental contact is the primary concern.[4]

    • Glove Thickness and Double Gloving: For tasks with a higher risk of splash or prolonged handling, consider using thicker nitrile gloves or double-gloving. This practice significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove.

    • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Do not reuse disposable gloves. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

    PPE ComponentSpecificationRationale
    Eye Protection ANSI Z87.1 compliant chemical splash gogglesProtects against serious eye irritation from dust or splashes.
    Face Protection Full-face shield (in addition to goggles)Recommended during powder handling to protect the entire face.
    Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin irritation.
    Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
    Respiratory Protection NIOSH-approved P100 respiratorPrevents inhalation of airborne particles, addressing the respiratory irritation hazard.
    Respiratory Protection: Preventing Inhalation

    As N-(6-Bromohexyl)-2-hydroxybenzamide may cause respiratory irritation, preventing the inhalation of its dust is crucial.[1][2]

    • Required: When handling the solid compound outside of a glove box or other fully contained system, a NIOSH-approved air-purifying respirator with a P100 filter is mandatory.

    • Why a P100 Filter? The "P" indicates strong resistance to oil, and the "100" signifies that the filter is at least 99.97% efficient at removing airborne particles.[5][6] This provides the highest level of protection against particulate matter.[5][6]

    • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. All personnel required to wear a respirator must undergo and pass a qualitative or quantitative fit test annually, as mandated by OSHA standard 29 CFR 1910.134.

    Step-by-Step Handling Protocol

    This protocol outlines the essential steps for safely weighing and preparing a solution of N-(6-Bromohexyl)-2-hydroxybenzamide.

    • Preparation:

      • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

      • Cover the work surface with absorbent, disposable bench paper.

      • Assemble all necessary equipment (spatula, weigh paper, glassware, solvent, etc.) within the fume hood.

      • Don all required PPE as specified in the table above.

    • Weighing the Compound:

      • Carefully open the container of N-(6-Bromohexyl)-2-hydroxybenzamide inside the fume hood.

      • Use a dedicated, clean spatula to transfer the desired amount of powder onto weigh paper.

      • Avoid any actions that could generate dust, such as dropping the spatula or tapping the container.

      • Close the primary container tightly immediately after use.

    • Solution Preparation:

      • Carefully add the weighed powder to the designated glassware containing the appropriate solvent.

      • If necessary, gently swirl the glassware to aid in dissolution.

      • Once dissolved, the risk of airborne particulate is significantly reduced. However, maintain all PPE as splashes are still a risk.

    • Cleanup:

      • Dispose of the used weigh paper and any contaminated consumables in a designated solid hazardous waste container.

      • Wipe down the spatula and any non-disposable equipment with a solvent-dampened cloth, disposing of the cloth as solid hazardous waste.

      • Wipe down the work surface in the fume hood.

      • Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat, and finally respirator outside the immediate work area).

      • Wash hands thoroughly with soap and water.

    Caption: Workflow for the safe handling of N-(6-Bromohexyl)-2-hydroxybenzamide.

    Emergency Procedures: Plan for the Unexpected

    Spill Response

    In the event of a spill, remain calm and follow these procedures:

    • Alert Personnel: Immediately alert others in the vicinity.

    • Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response team.

    • For Small Spills (manageable by trained personnel):

      • Ensure you are wearing the appropriate PPE, including a P100 respirator.

      • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

      • Carefully scoop the material into a designated hazardous waste container.

      • Decontaminate the spill area with a suitable solvent and absorbent pads.

      • Place all cleanup materials into the hazardous waste container.

      • Seal and label the container for disposal.

    First Aid
    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[7][8][9][10] Seek immediate medical attention.[7][8]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7] If skin irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

    Disposal Plan: A Cradle-to-Grave Approach

    All waste generated from the handling of N-(6-Bromohexyl)-2-hydroxybenzamide is considered hazardous waste.

    • Solid Waste: All contaminated solid materials, including gloves, bench paper, weigh paper, and cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste."

    • Aqueous Waste: Any aqueous solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.

    • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.

    By implementing these comprehensive safety measures, researchers can confidently work with N-(6-Bromohexyl)-2-hydroxybenzamide, ensuring both their personal safety and the integrity of their scientific endeavors.

    References

    • 3M. (n.d.). 3M™ Particulate Filter 2097/07184(AAD), P100, with Nuisance Level Organic Vapor Relief. Retrieved from [Link]

    • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

    • West Broward Eyecare Associates. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]

    • Bore, M. (2018, November 9). Emergency management: chemical burns. Community Eye Health Journal. Retrieved from [Link]

    • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

    • 3M Canada. (n.d.). 3M™ Particulate Filter, 2097, P100, with nuisance level organic vapour relief, 50 pairs/case. Retrieved from [Link]

    • PK Safety. (n.d.). P100 Respirators. Retrieved from [Link]

    • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

    • Bunzl Processor Division. (n.d.). 3M P100 Respirator Filter. Retrieved from [Link]

    • PK Safety. (2021, February 17). Understanding what P100 Means for Respirator Filters. Retrieved from [Link]

    • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

    • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

    • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

    • KBS Coatings. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

    • Synthonix, Inc. (n.d.). Catalog. Retrieved from [Link]

    • Synthonix. (n.d.). 2-Bromo-6-hydroxybenzaldehyde. Retrieved from [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.